molecular formula C7H10ClN3 B3280367 4-Chloro-N,N,5-trimethylpyrimidin-2-amine CAS No. 71406-68-3

4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Cat. No.: B3280367
CAS No.: 71406-68-3
M. Wt: 171.63 g/mol
InChI Key: IUYMUWLYDYYIHH-UHFFFAOYSA-N
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Description

4-Chloro-N,N,5-trimethylpyrimidin-2-amine, with the CAS registry number 71406-68-3, is a chemical compound defined by the molecular formula C 7 H 10 ClN 3 and a molecular weight of 171.63 g/mol . This pyrimidine derivative is characterized by a chlorine atom and two methyl groups on the amine nitrogen at the 2-position, making it a versatile scaffold or intermediate in organic synthesis and drug discovery efforts. As a key building block, it is particularly valuable for constructing more complex molecules in medicinal chemistry . The compound is supplied with a purity of not less than (NLT) 98% to ensure consistency in research outcomes . It is essential for researchers to handle this material with care, consulting the relevant safety data sheet for proper handling and storage instructions, which include storing in a dry and sealed place . This product is intended strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N,N,5-trimethylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10ClN3/c1-5-4-9-7(11(2)3)10-6(5)8/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYMUWLYDYYIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269669
Record name 4-Chloro-N,N,5-trimethyl-2-pyrimidinamine
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Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71406-68-3
Record name 4-Chloro-N,N,5-trimethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71406-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N,N,5-trimethyl-2-pyrimidinamine
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-N,N,5-trimethylpyrimidin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, a substituted pyrimidine with significant potential as a building block in medicinal chemistry and drug discovery. While this specific compound is not extensively documented in current literature, this guide extrapolates from the well-established chemistry of related pyrimidine derivatives to present its IUPAC nomenclature, chemical structure, a proposed synthetic pathway, and its anticipated physicochemical properties and reactivity. Furthermore, we delve into the broader context of substituted pyrimidines in pharmaceutical research, highlighting the potential applications of this molecule in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust scientific foundation for the synthesis and utilization of this and similar compounds.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2] This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, with numerous pyrimidine-containing drugs approved for treating a wide range of diseases, including cancer, and viral and bacterial infections.[3][4] The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity.[2] The introduction of a chloro-substituent, in particular, provides a reactive handle for further functionalization, making chloropyrimidines valuable intermediates in organic synthesis.[5][6]

This guide focuses on the specific, albeit less common, derivative: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine. We will establish its chemical identity and then proceed to a detailed discussion of its synthesis, properties, and potential applications, drawing upon the extensive knowledge base of pyrimidine chemistry.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 4-chloro-N,N,5-trimethylpyrimidin-2-amine . This name systematically describes the molecule's structure: a pyrimidine ring with a chlorine atom at the 4-position, a dimethylamino group at the 2-position, and a methyl group at the 5-position.

The chemical structure can be represented as follows:

G start 2,4-dichloro-5-methylpyrimidine intermediate1 4-chloro-N,N-dimethyl-5-methylpyrimidin-2-amine start->intermediate1 Dimethylamine (Nucleophilic Aromatic Substitution)

Caption: Proposed synthetic workflow for 4-chloro-N,N,5-trimethylpyrimidin-2-amine.

3.2. Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed methodology and should be optimized based on experimental observations.

Step 1: Synthesis of 4-chloro-N,N-dimethyl-5-methylpyrimidin-2-amine from 2,4-dichloro-5-methylpyrimidine

The foundational reaction for this synthesis is a nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to displacement by nucleophiles due to the electron-withdrawing nature of the ring nitrogen atoms. [7]

  • Reagents and Materials:

    • 2,4-dichloro-5-methylpyrimidine

    • Dimethylamine (40% solution in water or as a gas)

    • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Procedure:

    • To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in the chosen anhydrous solvent, add dimethylamine (2.0-3.0 eq). The excess dimethylamine serves as both the nucleophile and a base to neutralize the HCl generated during the reaction.

    • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.

    • The product is extracted into an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired 4-chloro-N,N,5-trimethylpyrimidin-2-amine.

  • Causality Behind Experimental Choices:

    • Solvent: Polar aprotic solvents like DMF or DMSO are chosen to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex). [7] * Temperature: While some SNAr reactions on activated pyrimidines can proceed at room temperature, gentle heating is often employed to increase the reaction rate, especially if the nucleophile is not highly reactive. [7] * Excess Nucleophile: Using an excess of dimethylamine drives the reaction to completion and avoids the need for an additional external base.

Physicochemical Properties and Characterization
PropertyPredicted Value/Characteristic
Molecular Formula C₇H₁₀ClN₃
Molecular Weight 171.63 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.
pKa The pyrimidine ring nitrogens will be basic, with the N,N-dimethylamino group also contributing to the overall basicity.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinct signals for the three methyl groups and the proton on the pyrimidine ring.

    • ¹³C NMR would provide signals for the seven carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-Cl, C-N, and C-H bonds would be observed.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 4-chloro-N,N,5-trimethylpyrimidin-2-amine is dominated by the 4-chloro substituent, which is a versatile handle for introducing further molecular diversity.

5.1. Key Reactions
  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the synthesis of a library of compounds with diverse functionalities at the 4-position. [8]* Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds.

5.2. Potential as a Scaffold in Drug Design

The substituted pyrimidine core is a cornerstone in the design of kinase inhibitors. [9]Many approved cancer drugs, such as gefitinib and erlotinib, feature a substituted pyrimidine scaffold that targets key signaling pathways involved in cell proliferation and survival. [4][9]The structural features of 4-chloro-N,N,5-trimethylpyrimidin-2-amine make it an attractive starting point for the development of novel inhibitors targeting various kinases. The dimethylamino group at the 2-position and the methyl group at the 5-position can influence the binding affinity and selectivity for specific kinase targets.

Conclusion

4-Chloro-N,N,5-trimethylpyrimidin-2-amine, while not a widely studied compound, represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established methodologies in pyrimidine chemistry, primarily involving nucleophilic aromatic substitution. The reactive chloro-substituent provides a gateway for extensive chemical modifications, enabling the creation of diverse molecular libraries. Given the proven track record of the pyrimidine scaffold in successful drug development, this compound holds significant promise for the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology and other disease areas. Further investigation into the synthesis and biological evaluation of derivatives of 4-chloro-N,N,5-trimethylpyrimidin-2-amine is warranted to unlock its full therapeutic potential.

References
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  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). PMC.
  • Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). (2021).
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
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  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry.
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
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  • 4-chloro-N-methylpyrimidin-2-amine. Sigma-Aldrich.
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  • 4-Chloro-N,N-diethyl-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine. SpectraBase.
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Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, a substituted pyrimidine of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes information from closely related analogs and established principles of pyrimidine chemistry to offer a robust predictive profile. The content herein is intended to support synthetic planning, characterization, and further investigation of this compound and its derivatives. This guide includes predicted physicochemical properties, an in-depth analysis of its chemical reactivity, a plausible synthetic route, and detailed protocols for its characterization.

Introduction and Structural Elucidation

The target molecule, 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, is a derivative of the pyrimidine heterocyclic system. The nomenclature suggests a pyrimidine ring with a chlorine atom at the 4-position, a dimethylamino group at the 2-position, and a methyl group at the 5-position. The presence of the 4-chloro substituent makes this compound a valuable intermediate for further functionalization, primarily through nucleophilic aromatic substitution reactions. The electron-donating dimethylamino and methyl groups are expected to influence the electron density of the pyrimidine ring and, consequently, its reactivity and physicochemical properties.

Predicted Physicochemical Properties

The following table summarizes the predicted physical and chemical properties of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine. These values are extrapolated from data for structurally similar compounds, including 4-Chloro-5-methylpyrimidin-2-amine (CAS 20090-58-8), 4-Chloro-N-methylpyrimidin-2-amine (CAS 22404-46-2), and 4-Chloro-N,N-dimethylpyrimidin-2-amine (CAS 23631-02-9).

PropertyPredicted ValueSource/Basis for Prediction
Molecular Formula C₇H₁₀ClN₃Based on structural components
Molecular Weight 171.63 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for similar small molecules[1][2][3]
Melting Point Not available; expected to be a solid at room temperatureBased on related compounds being solids[1][2][3]
Boiling Point >250 °C (estimated)Extrapolated from 4-Chloro-N,N-dimethylpyrimidin-2-amine (248.9 °C)[1]
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General solubility for similar heterocyclic compounds
pKa Not available; expected to be a weak basePresence of basic nitrogen atoms in the pyrimidine ring and the dimethylamino group

Chemical Properties and Reactivity

The chemical behavior of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine is dominated by the reactivity of the 4-chloro substituent on the electron-deficient pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 4-position acts as a leaving group.[4][5] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. This reactivity is a cornerstone of its utility as a synthetic intermediate.[4]

The general mechanism for the SNAr reaction is a two-step addition-elimination process:

  • Addition of the Nucleophile: A nucleophile attacks the carbon atom at the 4-position, leading to the formation of a negatively charged intermediate known as a Meisenheimer-like complex. The negative charge is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.[4]

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion.[4]

Common nucleophiles that can displace the 4-chloro group include amines, alkoxides, and thiols. The reaction rate can be influenced by the nature of the nucleophile, the solvent, and the temperature.[4]

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution

SNAr_Mechanism start 4-Chloro-N,N,5-trimethylpyrimidin-2-amine + Nu⁻ intermediate Meisenheimer-like Complex C start->intermediate + Nucleophile (Nu⁻) product 4-Substituted Product + Cl⁻ intermediate->product - Cl⁻

Caption: General mechanism of SNAr on the pyrimidine ring.

Stability

4-Chloro-N,N,5-trimethylpyrimidin-2-amine is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.[2] Hydrolysis to the corresponding 4-hydroxypyrimidine derivative may occur under harsh acidic or basic conditions, especially at elevated temperatures.[4]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine would likely start from a readily available pyrimidine precursor. A common strategy involves the chlorination of a corresponding pyrimidin-4-one.

A potential synthetic route is as follows:

  • Starting Material: 2-(Dimethylamino)-5-methylpyrimidin-4(3H)-one.

  • Chlorination: Treatment of the pyrimidinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would convert the hydroxyl group at the 4-position to a chloro group. This reaction is a standard and widely used method for the synthesis of chloropyrimidines.[6]

Diagram 2: Proposed Synthesis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Synthesis_Pathway reactant 2-(Dimethylamino)-5-methylpyrimidin-4(3H)-one product 4-Chloro-N,N,5-trimethylpyrimidin-2-amine reactant->product Chlorination reagent POCl₃ or SOCl₂ reagent->product

Caption: Proposed synthetic route via chlorination.

Experimental Protocols for Characterization

The following are generalized protocols for the structural confirmation and purity assessment of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by identifying the number and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Expected Signals:

    • A singlet for the methyl group at the 5-position (C5-CH₃).

    • A singlet for the two equivalent methyl groups of the dimethylamino group (N(CH₃)₂).

    • A singlet for the proton on the pyrimidine ring at the 6-position (C6-H).

    • The chemical shifts will be influenced by the solvent and the electronic environment of the protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Expected Signals:

    • Signals corresponding to the carbon atoms of the pyrimidine ring.

    • A signal for the carbon of the methyl group at the 5-position.

    • A signal for the carbons of the dimethylamino group.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the isotopic pattern of the compound.

Protocol (Electron Ionization - Mass Spectrometry, EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a high-energy electron beam.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Expected Results:

    • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.63 g/mol ).

    • An isotopic pattern characteristic of a compound containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak.

    • Fragmentation patterns that can provide further structural information.

Diagram 3: General Experimental Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis synthesis Synthesized Compound purification Column Chromatography / Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI-MS or ESI-MS) purification->ms

Caption: Workflow from synthesis to characterization.

Safety and Handling

Based on the safety information for analogous compounds, 4-Chloro-N,N,5-trimethylpyrimidin-2-amine should be handled with care.[1][2][3]

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2][3]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Work in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

Conclusion

4-Chloro-N,N,5-trimethylpyrimidin-2-amine is a promising building block for the synthesis of more complex molecules with potential applications in drug discovery. While direct experimental data is sparse, this guide provides a scientifically grounded framework for its physical and chemical properties based on the well-established chemistry of chloropyrimidines and data from closely related structures. The outlined synthetic and characterization protocols offer a practical starting point for researchers and scientists working with this compound. Further experimental validation of the predicted properties is encouraged to build upon the knowledge base for this class of compounds.

References

  • Vaia. (n.d.). 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-chloro-N,N-dimethylpentan-2-amine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methyl-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). 4-chloro-6-(ethylamino)-2-(4-methyl-1-piperazinyl)-5-(methylthio)-pyrimidine, monohydrochloride. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methyl-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved March 7, 2026, from [Link]

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4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS 71406-68-3): Structural Profiling, Reactivity, and Applications in Receptor Antagonist Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds due to their exceptional ability to engage in hydrogen bonding and their tunable electronic properties. 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS 71406-68-3) is a highly specialized, functionally dense heterocyclic building block[1]. Characterized by a reactive electrophilic center at the C4 position and specific steric/electronic modulations at the C2 and C5 positions, this compound is extensively utilized as a precursor in the synthesis of Melanin-Concentrating Hormone (MCH) receptor antagonists[2][3].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its reactivity, and field-proven, self-validating protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Analysis

To effectively utilize 4-Chloro-N,N,5-trimethylpyrimidin-2-amine in synthetic pathways, one must understand the causality of its structural features.

  • C4-Chlorine: The pyrimidine ring is inherently electron-deficient. The chlorine atom at the 4-position acts as an excellent leaving group, making this site highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C2-Dimethylamino Group: The

    
    -dimethyl moiety donates electron density into the pyrimidine ring via resonance. While this slightly deactivates the ring compared to a 2,4-dichloropyrimidine, it provides critical metabolic stability and ensures the amine cannot act as a hydrogen bond donor, restricting its interaction profile to highly specific hydrogen bond accepting via the pyrimidine nitrogens.
    
  • C5-Methyl Group: This group introduces a hydrophobic vector and steric bulk, which is often crucial for locking the conformation of the resulting drug molecule to fit precisely into the hydrophobic pockets of target receptors[2].

Quantitative Data Summary
PropertyValueReference
Chemical Name 4-Chloro-N,N,5-trimethylpyrimidin-2-amine[1][4]
CAS Registry Number 71406-68-3[1][5]
Molecular Formula C₇H₁₀ClN₃[1][5]
Molecular Weight 171.63 g/mol [1][5]
MDL Number MFCD21098360[1]
SMILES String Cc1cnc(N(C)C)nc1ClDerived from Structure
Primary Application Intermediate for MCH receptor antagonists[2][3]

Mechanistic Pathway: Role in MCH Receptor Antagonism

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It is heavily implicated in the regulation of feeding behavior, energy homeostasis, and mood disorders[2][3].

When 4-Chloro-N,N,5-trimethylpyrimidin-2-amine is coupled with a secondary pharmacophore (such as a substituted piperidine or biphenyl system), the resulting molecule acts as a potent MCHR1 antagonist. The pyrimidine core anchors the molecule via hydrogen bonding to the receptor's transmembrane helices, while the C5-methyl and C2-dimethylamino groups optimize the lipophilic ligand efficiency (LLE), preventing off-target kinase inhibition.

MCH_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 (GPCR Target) MCH->MCHR1 Agonism Gq Gq Protein Pathway MCHR1->Gq Gi Gi/o Protein Pathway MCHR1->Gi Antagonist Pyrimidine-Based Antagonist (Derived from CAS 71406-68-3) Antagonist->MCHR1 Competitive Inhibition Therapeutic Appetite Suppression / Metabolic Control Antagonist->Therapeutic Restores Balance PLC Phospholipase C Activation Gq->PLC AC Adenylate Cyclase Inhibition Gi->AC Outcome Metabolic Dysfunction / Hyperphagia PLC->Outcome AC->Outcome

Figure 1: MCHR1 signaling pathway and the intervention mechanism of pyrimidine-based antagonists.

Synthetic Methodologies & Experimental Protocols

To integrate CAS 71406-68-3 into a drug discovery pipeline, a robust Nucleophilic Aromatic Substitution (SNAr) protocol is required. The following methodology is designed as a self-validating system, ensuring that each step provides feedback on the reaction's progress.

SNAr Workflow Visualization

SNAr_Workflow Step1 1. Reagent Prep (Pyrimidine + Amine) Step2 2. Solvent & Base (DMF + DIPEA) Step1->Step2 Step3 3. Thermal Activation (90°C, 12h) Step2->Step3 Step4 4. In-Process Control (LC-MS / TLC) Step3->Step4 Step4->Step3 Incomplete Step5 5. Aqueous Workup (EtOAc/H2O) Step4->Step5 Complete Step6 6. Purification (Flash Chromatography) Step5->Step6

Figure 2: Step-by-step workflow for the SNAr coupling of CAS 71406-68-3.

Step-by-Step Protocol: SNAr Coupling

Objective: Couple 4-Chloro-N,N,5-trimethylpyrimidin-2-amine with a generic secondary amine nucleophile (e.g., a piperidine derivative).

  • Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 equivalent, typically 1.0 mmol, 171.6 mg). Add the secondary amine nucleophile (1.2 equivalents).

    • Causality: A slight excess of the nucleophile ensures complete consumption of the valuable pyrimidine electrophile.

  • Solvent and Base Addition: Dissolve the reagents in anhydrous

    
    -Dimethylformamide (DMF) (0.2 M concentration). Add 
    
    
    
    -Diisopropylethylamine (DIPEA) (2.0 equivalents).
    • Causality: DMF is a polar aprotic solvent that highly stabilizes the anionic Meisenheimer complex transition state formed during SNAr. DIPEA acts as a non-nucleophilic base; its steric bulk prevents it from reacting with the pyrimidine, but it efficiently scavenges the HCl byproduct, driving the reaction equilibrium forward.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90°C using an oil bath or heating block for 12 hours.

    • Causality: The electron-donating C2-dimethylamino group slightly deactivates the C4 position, necessitating thermal energy to overcome the activation barrier of the addition step.

  • In-Process Control (Self-Validation): After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Metric: The starting material (CAS 71406-68-3) will show a distinct [M+H]⁺ peak at m/z 172.0 with a 3:1 isotopic pattern (indicative of ³⁵Cl/³⁷Cl). The reaction is deemed complete when this peak is absent and replaced by the product mass.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃, followed by 5 washes with a 5% aqueous LiCl solution.

    • Causality: The repeated LiCl washes are critical for effectively removing the high-boiling DMF solvent from the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to EtOAc).

Analytical Validation & Quality Control

To ensure the integrity of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine before use in synthesis, the following analytical signatures must be verified:

  • LC-MS: Positive electrospray ionization (ESI+) should yield an [M+H]⁺ ion at 172.0 m/z. The presence of a peak at 174.0 m/z at approximately 33% intensity confirms the presence of the single chlorine atom.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • A singlet at ~8.00 ppm (1H) corresponding to the C6 aromatic proton.

    • A singlet at ~3.15 ppm (6H) corresponding to the

      
      -dimethylamino protons.
      
    • A singlet at ~2.20 ppm (3H) corresponding to the C5 methyl group.

    • Note: The absence of any exchangeable N-H protons confirms the fully substituted nature of the C2 amine.

References

  • Molaid Chemical Database. "4-chloro-2-dimethylamino-5-methylpyrimidine - CAS 71406-68-3 and MCH Receptor Antagonists". Molaid. Available at:[Link]

Sources

Synthesis and Mechanistic Evaluation of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 71406-68-3) Application Context: Advanced pharmaceutical building block for kinase inhibitors and agrochemical discovery.

As a Senior Application Scientist, I frequently encounter drug development programs stalled by poor regiocontrol during the synthesis of substituted pyrimidines. The target molecule, 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, presents a classic regioselectivity trap. This whitepaper deconstructs the chemical causality behind its synthesis, providing a field-proven, self-validating de novo protocol that circumvents the limitations of late-stage functionalization.

Retrosynthetic Logic & The Regioselectivity Pitfall

When designing a route to 4-Chloro-N,N,5-trimethylpyrimidin-2-amine[1], the intuitive (but flawed) approach is to perform a Nucleophilic Aromatic Substitution (SNAr) on commercially available 2,4-dichloro-5-methylpyrimidine using dimethylamine.

The Causality of Failure: In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than the C2 position. The intermediate Meisenheimer complex formed by nucleophilic attack at C4 is highly stabilized by the adjacent nitrogen atoms[2][3]. Consequently, reacting 2,4-dichloro-5-methylpyrimidine with dimethylamine predominantly yields the undesired isomer, 2-chloro-N,N,5-trimethylpyrimidin-4-amine.

To achieve absolute regiocontrol, we must abandon SNAr and utilize a de novo pyrimidine ring synthesis . By condensing 1,1-dimethylguanidine with a 1,3-dicarbonyl equivalent (ethyl 2-formylpropionate), we pre-install the C2-dimethylamino group. Subsequent deoxychlorination guarantees the chlorine atom is exclusively positioned at C4.

Regioselectivity A 2,4-Dichloro-5-methylpyrimidine B 2-Chloro-N,N,5-trimethylpyrimidin-4-amine (Major / Undesired) A->B SNAr with HNMe2 (C4 Attack) C 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (Target) A->C SNAr (C2 Attack) D 1,1-Dimethylguanidine + Ethyl 2-formylpropionate D->C 1. Condensation 2. POCl3

Fig 1: Regioselectivity challenges in SNAr vs. absolute control via de novo synthesis.

Self-Validating Experimental Protocols

The following two-step workflow is designed as a self-validating system. Each step includes specific In-Process Controls (IPCs) to ensure the thermodynamic and kinetic parameters are met before proceeding.

Protocol S1 Step 1: Condensation • NaOEt, EtOH, 0°C to 78°C • IPC: LC-MS (M+H = 154) W1 Isolation 1 • Neutralize to pH 7 • Filter & wash (cold H2O) S1->W1 S2 Step 2: Chlorination • POCl3, PhNMe2, 105°C • IPC: TLC (Hex/EtOAc 3:1) W1->S2 W2 Quench & Extract • Remove excess POCl3 • Ice quench, DCM extract S2->W2 Pur Pur W2->Pur

Fig 2: Step-by-step workflow for the synthesis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine.

Step 1: Synthesis of 2-(Dimethylamino)-5-methylpyrimidin-4(1H)-one

Mechanistic Insight: The primary amine of 1,1-dimethylguanidine attacks the highly reactive formyl group of ethyl 2-formylpropionate, followed by intramolecular cyclization of the imine onto the ester. Absolute ethanol is required to prevent the hydrolysis of the ester precursor.

Procedure:

  • Activation: To a dry round-bottom flask under argon, add 1,1-dimethylguanidine sulfate (1.0 eq) and absolute ethanol (0.5 M). Cool to 0 °C.

  • Deprotonation: Slowly add a 21% wt solution of Sodium Ethoxide (NaOEt) in ethanol (2.5 eq). Stir for 30 minutes to liberate the free guanidine base.

  • Condensation: Dropwise add ethyl 2-formylpropionate (1.1 eq). Remove the ice bath and heat the reaction to reflux (78 °C) for 6 hours.

  • IPC Checkpoint: Sample 10 µL of the mixture, dilute in MeOH, and analyze via LC-MS. The reaction is self-validated when the starting material mass disappears and the intermediate mass (

    
    ) is dominant.
    
  • Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in minimal water and carefully neutralize to pH 7 using 1M HCl.

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash with ice-cold water, and dry in a vacuum oven at 60 °C overnight.

Step 2: Deoxychlorination to 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Mechanistic Insight: Phosphorus oxychloride (POCl


) converts the tautomeric pyrimidin-4-ol into a reactive dichlorophosphate leaving group, which is subsequently displaced by chloride. 

-Dimethylaniline is utilized as a non-nucleophilic acid scavenger. Unlike pyridine, it prevents the formation of dark, tarry byproducts and protects the C2-dimethylamino group from acid-catalyzed degradation.

Procedure:

  • Reagent Charging: Charge a dry, argon-flushed flask with the intermediate from Step 1 (1.0 eq).

  • Chlorination: Cautiously add POCl

    
     (5.0 eq) at room temperature, followed by 
    
    
    
    -dimethylaniline (0.5 eq).
  • Reflux: Heat the mixture to 105 °C for 3 to 4 hours.

  • IPC Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The highly polar pyrimidinone (R

    
     ~0.1) will convert entirely to the non-polar target pyrimidine (R
    
    
    
    ~0.6).
  • Critical Quench: Cool the mixture. Do not add water to the bulk reaction. Concentrate the mixture under reduced pressure to remove the majority of excess POCl

    
    . Slowly pour the resulting thick residue over vigorously stirred crushed ice.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Wash the combined organics with saturated NaHCO
    
    
    
    (to neutralize residual phosphoric/hydrochloric acid) and brine.
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc 4:1) to yield the target compound as an off-white solid.

Quantitative Data & Analytical Signatures

To ensure the integrity of the synthesized batch, compare your analytical outputs against the following standardized metrics. The presence of the characteristic 3:1 isotopic ratio in the mass spectrum confirms the successful installation of the chlorine atom.

CompoundMW ( g/mol )Expected YieldLC-MS


H NMR (CDCl

, 400 MHz) Key Diagnostic Shifts
Intermediate (Step 1)153.1875% - 85%154.1

7.60 (s, 1H, C6-H), 3.10 (s, 6H, NMe

), 1.95 (s, 3H, C5-Me)
Target Product (Step 2)171.6380% - 90%172.1 / 174.1

8.05 (s, 1H, C6-H), 3.15 (s, 6H, NMe

), 2.15 (s, 3H, C5-Me)

References

  • BLDpharm. 4-Chloro-N,N,5-trimethylpyrimidin-2-amine Product Specifications.1

  • Google Patents (US9416112B2). 2,4-pyrimidinediamine compounds and their uses (Regioselectivity of 2,4-dichloro-5-methylpyrimidine).2

  • National Institutes of Health (PMC). Recent Advances in Pyrimidine-Based Drugs.3

Sources

Spectroscopic Elucidation of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural characterization of pyrimidine-based scaffolds is a critical quality attribute in the development of kinase inhibitors, agrochemicals, and targeted covalent warheads. This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, IR, and MS) of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 71406-68-3). As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will explore the causality behind the spectral phenomena and establish self-validating experimental protocols to ensure absolute scientific integrity.

Molecular Architecture & Spectroscopic Causality

To interpret the spectroscopic data of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, one must first understand its electronic topology. The molecule consists of an electron-deficient pyrimidine core modulated by competing substituents:

  • Position 2 (

    
    ):  An electron-donating 
    
    
    
    -dimethylamino group (
    
    
    effect).
  • Position 4 (

    
    ):  An electron-withdrawing chlorine atom (
    
    
    
    effect).
  • Position 5 (

    
    ):  A weakly electron-donating methyl group (
    
    
    
    effect).
  • Position 6 (

    
    ):  An unsubstituted aromatic proton.
    

This "push-pull" electronic distribution directly dictates the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and the specific fragmentation pathways in Mass Spectrometry (MS)[1]. The delocalization of the exocyclic amine's lone pair into the pyrimidine ring restricts bond rotation, a phenomenon that heavily influences both NMR and Infrared (IR) spectral signatures[2].

G A Sample Preparation (4-Chloro-N,N,5-trimethylpyrimidin-2-amine) B 1H & 13C NMR (CDCl3, 400/100 MHz) A->B Dissolution C ATR-FTIR Spectroscopy (Neat Solid) A->C Direct Analysis D LC-ESI-HRMS (Positive Ion Mode) A->D Dilution (MeOH/H2O) E Data Integration & Structural Elucidation B->E Shift/Coupling Data C->E Functional Groups D->E Exact Mass & Isotopes F Final Validation (Purity >98%) E->F Cross-Verification

Figure 1: Self-validating spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in H and C NMR

In the


H NMR spectrum, the 

proton is highly deshielded due to the adjacent endocyclic nitrogen and the anisotropic effect of the aromatic ring, appearing as a sharp singlet at ~8.15 ppm[2]. The

-dimethyl protons resonate at ~3.15 ppm. This significant downfield shift relative to standard aliphatic amines is caused by the partial double-bond character of the exocyclic

bond, resulting from lone-pair delocalization into the electron-deficient pyrimidine core[1].

In the


C NMR spectrum, 

is heavily deshielded (~159.5 ppm) due to the strong inductive (

) effect of the directly attached chlorine atom. Conversely,

acts as an electronic sink; sitting ortho/para to the electron-donating groups and lacking a direct heteroatom attachment, it is the most shielded aromatic carbon (~115.0 ppm)[2].
Self-Validating NMR Protocol

To ensure trustworthiness, the NMR acquisition must be a self-validating system.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of

    
     (containing 0.03% v/v Tetramethylsilane, TMS).
    
  • Calibration (Internal Validation): Lock the spectrometer to the deuterium frequency of the solvent. Zero the chemical shift scale exactly to the internal TMS peak (

    
     ppm) and verify the residual 
    
    
    
    solvent peak at
    
    
    ppm (
    
    
    H) and
    
    
    ppm (
    
    
    C).
  • Acquisition: Acquire

    
    H NMR at 400 MHz (16 scans, relaxation delay 
    
    
    
    s) and
    
    
    C NMR at 100 MHz (1024 scans,
    
    
    s, with continuous
    
    
    H decoupling).
  • Orthogonal Verification: Run a 2D

    
    H-
    
    
    
    C HSQC experiment to unequivocally link the
    
    
    proton to the
    
    
    carbon, ruling out any structural isomers.

Infrared (IR) Vibrational Analysis

Causality in Vibrational Modes

The IR spectrum of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine is defined by what is absent as much as what is present. The complete absence of an


 stretching band (typically found >3200 cm

in primary/secondary amines) confirms the tertiary nature of the

-dimethylamino group. The

and

ring stretching modes dominate the 1580–1540 cm

region, which is a highly characteristic fingerprint for the pyrimidine scaffold[3]. The

stretch manifests as a sharp, intense band near 1080 cm

.
Self-Validating ATR-FTIR Protocol
  • Background Subtraction: Prior to loading the sample, acquire a background scan (32 scans, 4 cm

    
     resolution) of the clean, empty diamond ATR crystal. This self-corrects for ambient 
    
    
    
    and atmospheric water vapor.
  • Sample Application: Apply 2-3 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquisition & Validation: Acquire the sample spectrum. Validate the baseline; if the baseline slopes significantly, it indicates poor crystal contact or scattering, and the sample must be re-pressed and re-run.

High-Resolution Mass Spectrometry (HRMS)

Isotopic Signatures & Fragmentation Causality

In positive Electrospray Ionization (ESI+) mode, the molecule readily protonates at the endocyclic nitrogen (


 or 

) to yield an

ion at m/z 172.0640. The presence of a single chlorine atom is definitively confirmed by the characteristic isotopic ratio between the

(m/z 172.0640) and

(m/z 174.0611) peaks, which will appear in a strict ~3:1 relative abundance[4].

Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary fragmentation pathways: the loss of


 (-36.0 Da) yielding a highly conjugated pyrimidine cation, and the cleavage of the exocyclic amine to lose dimethylamine (-45.0 Da).

MS_Frag M [M+H]+ m/z 172.0640 (35Cl) m/z 174.0611 (37Cl) F1 Fragment 1:[M+H - HCl]+ m/z 136.0873 M->F1 - HCl (-35.97 Da) F2 Fragment 2:[M+H - HNMe2]+ m/z 127.0063 (35Cl) M->F2 - Dimethylamine (-45.06 Da) F3 Fragment 3: Pyrimidine Core m/z 91.0296 F1->F3 - Dimethylamine F2->F3 - HCl

Figure 2: ESI-HRMS fragmentation pathway highlighting isotopic and structural cleavage.

Self-Validating LC-ESI-HRMS Protocol
  • System Calibration: Infuse a tuning mix (e.g., sodium formate or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Time-of-Flight (TOF) or Orbitrap analyzer, ensuring mass accuracy is strictly

    
     ppm.
    
  • Internal Lock Mass: Introduce Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer during the run. This continuous internal calibration self-validates the exact mass measurement of the analyte in real-time.

  • Acquisition: Inject 1

    
    L of a 1 
    
    
    
    g/mL sample (in 50:50 MeOH:
    
    
    with 0.1% Formic Acid). Acquire data in full scan mode (m/z 50–500) followed by Data-Dependent Acquisition (DDA) for MS/MS fragmentation.

Consolidated Spectroscopic Data

To facilitate rapid cross-referencing for analytical chemists, the quantitative spectroscopic parameters are summarized below.

Table 1: H and C NMR Assignments ( , 400/100 MHz)
Position

H Chemical Shift (

, ppm)
MultiplicityIntegration

C Chemical Shift (

, ppm)
Assignment Rationale
2 ---161.0Deshielded by two endocyclic N atoms and exocyclic amine.
4 ---159.5Deshielded by inductive pull of Chlorine atom.
5 ---115.0Shielded aromatic carbon (ortho/para to donors).
6 8.15Singlet (s)1H156.0Aromatic

, deshielded by adjacent

.

3.15Singlet (s)6H37.5Downfield shift due to partial

double bond character.

2.20Singlet (s)3H15.0Benzylic-type methyl adjacent to Chlorine.
Table 2: Key IR and HRMS Parameters
Analytical TechniqueObserved ValueStructural Significance
ATR-FTIR 3050 cm

Aromatic

stretching.
ATR-FTIR 2950, 2870 cm

Aliphatic

stretching (

and

).
ATR-FTIR 1580, 1540 cm

Pyrimidine ring

and

stretching modes.
ATR-FTIR 1080 cm

Aromatic

stretching.
ESI-HRMS m/z 172.0640

exact mass for

isotope.
ESI-HRMS m/z 174.0611

exact mass for

isotope (approx. 32% relative intensity).

References

  • Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. ACS Publications. URL:[Link][3]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. URL:[Link][2]

  • Synthesis and evaluation of novel F-18-labeled pyrimidine derivatives: potential FAK inhibitors and PET imaging agents. SciSpace. URL:[Link][4]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ACS Publications. URL:[Link][1]

Sources

biological activity of substituted pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrimidine Derivatives

Introduction: The Pyrimidine Core

The pyrimidine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and molecular biology.[1][2][3] Its fundamental importance is highlighted by its presence in the essential building blocks of nucleic acids: cytosine, thymine, and uracil.[2][4][5] This natural prevalence has established the pyrimidine scaffold as a "privileged structure," inspiring decades of research into the synthesis and biological evaluation of its derivatives. These efforts have revealed that strategic substitutions on the pyrimidine ring can yield compounds with a vast spectrum of pharmacological activities, making them crucial leads in modern drug discovery.[1][3][4][6][7]

This guide provides a technical overview of the primary biological activities of substituted pyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It is designed for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, quantitative data, and field-proven experimental protocols.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted pyrimidines are among the most successful scaffolds in oncology, targeting various pathways essential for tumor growth and survival.[8] Many approved anticancer drugs, such as 5-Fluorouracil, are pyrimidine analogs, underscoring their therapeutic significance.[9]

Mechanisms of Action

The anticancer effects of pyrimidine derivatives are diverse and often multi-faceted. Key mechanisms include:

  • Kinase Inhibition: Many derivatives are designed to fit into the ATP-binding pocket of protein kinases, which are frequently overactive in cancer. Epidermal Growth Factor Receptor (EGFR) is a common target, where inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.[8][10][11] Marketed drugs like gefitinib and erlotinib, which feature a fused pyrimidine (quinazoline) core, exemplify this approach.[10][11]

  • Enzyme Inhibition: Pyrimidines can act as antimetabolites by inhibiting enzymes crucial for nucleotide synthesis. Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) are classic targets, leading to the depletion of DNA building blocks and cell cycle arrest.[8][11] Some derivatives also function as Topoisomerase II poisons, preventing the re-ligation of DNA strands and inducing apoptosis.[11]

  • Induction of Apoptosis: Many pyrimidine compounds trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, respectively.[12] Mechanistic studies show that potent derivatives can cause cell cycle arrest, typically at the G2/M phase, and induce apoptosis by activating key pathways and causing loss of mitochondrial membrane potential.[12]

Data Presentation: In Vitro Cytotoxicity

The potency of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth in vitro.[8]

Compound Class / DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of Action
Pyrimidine-Aryl Urea Hybrid (4b)SW480 (Colon)11.08G2/M Arrest, Apoptosis Induction[12]
Pyrazolo[3,4-d]pyrimidinesLoVo (Colon)0.08 - 15.4Not Specified[8]
Pyrazolo[3,4-d]pyrimidinesMCF-7 (Breast)0.15 - 25.8Not Specified[8]
Pyrazolo[3,4-d]pyrimidinesA549 (Lung)0.11 - 19.3Not Specified[8]
Pyrimidine-Sulfonamide Hybrid (3a)HCT-116 (Colon)5.66Apoptosis Induction, Migration Inhibition[13]
Thiazolo[4,5-d]pyrimidinesA375 (Melanoma)0.02 - 1.5Not Specified[8]
Pyrimidine Derivative (3b)PC3 (Prostate)21B-cell lymphoma 2 (Bcl-2) Inhibition[14]
Visualization: Key Signaling Pathway

The inhibition of the EGFR signaling pathway is a critical mechanism for many pyrimidine-based anticancer agents.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR EGF EGF (Ligand) EGF->EGFR RAS RAS P_EGFR->RAS Pyrimidine Pyrimidine Derivative Pyrimidine->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

EGFR signaling pathway inhibited by pyrimidine derivatives.
Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of novel compounds on cancer cell lines.[8][12]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., SW480, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test pyrimidine derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents.[15] Pyrimidine derivatives have shown significant promise, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[1][7][16][17]

Data Presentation: In Vitro Antimicrobial Efficacy

The effectiveness of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[8][15][18]

Compound Class / DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Thiazolo PyrimidineStaphylococcus aureus-Candida albicans90% inhibition[7]
Indolyl-pyrimidineS. aureusPotent[19][20]--
Indolyl-pyrimidineE. coliPotent[19][20]--
2H-thiopyran-pyrimidine (3a)S. aureus8C. albicans0.25[21]
2H-thiopyran-pyrimidine (3a)E. coli8Aspergillus niger16[21]
2H-thiopyran-pyrimidine (3c)S. aureus16C. albicans1[21]
Visualization: Experimental Workflow

The broth microdilution method is a standard, quantitative technique for determining the MIC of a potential antimicrobial agent.[18][22]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) Compound Prepare Serial Dilutions of Pyrimidine Derivative Dispense Dispense Dilutions and Inoculum Compound->Dispense Inoculum Prepare Standardized Microbial Inoculum Inoculum->Dispense Controls Include Positive (No Drug) & Negative (No Microbe) Controls Incubate Incubate at Optimal Temperature (18-24h) Dispense->Incubate Readout Observe for Visible Growth (Turbidity) Incubate->Readout Result Determine MIC: Lowest Concentration with No Growth Readout->Result

Workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay

This protocol provides a quantitative assessment of a compound's bacteriostatic or fungistatic activity.[15][18][23]

Principle: A standardized suspension of a microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that inhibits visible growth is determined as the MIC.

Materials:

  • Test microorganism (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test pyrimidine derivative (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Standard antibiotic/antifungal for positive control (e.g., Ciprofloxacin, Fluconazole)

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the pyrimidine derivative in the broth medium directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2-12. A 100 µL volume of the highest compound concentration is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with the final 50 µL being discarded.

  • Inoculation: Add 50 µL of the standardized inoculum to each well (except the negative control). This brings the final volume to 100 µL in wells 1-11.

  • Controls:

    • Growth Control (Positive Control): A well containing 100 µL of inoculated broth with no compound.

    • Sterility Control (Negative Control): A well containing 100 µL of uninoculated broth.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control.

Antiviral Activity: Interfering with Viral Replication

Pyrimidine derivatives, particularly nucleoside analogs, have been instrumental in the development of antiviral therapies.[24] They often function by interfering with the synthesis of viral DNA or RNA, a critical step in the replication cycle of many viruses.[2][24]

Mechanisms of Action
  • Reverse Transcriptase Inhibition: This is a key mechanism against retroviruses like HIV. Pyrimidine analogs, such as Zidovudine (AZT), are phosphorylated by host cell kinases into their active triphosphate form. They are then incorporated into the growing viral DNA chain by reverse transcriptase, causing chain termination because they lack the 3'-hydroxyl group needed for the next phosphodiester bond.[24]

  • Inhibition of Viral Polymerases: For other viruses, such as herpes viruses and influenza, pyrimidine derivatives can inhibit viral DNA or RNA polymerases, preventing the replication of the viral genome.[24]

  • Broad-Spectrum Activity: Some novel pyrimidine compounds have shown broad-spectrum antiviral activity by inhibiting host cell enzymes, such as dihydroorotate dehydrogenase, which is essential for pyrimidine biosynthesis.[25] This depletes the nucleotide pool available for viral replication.

Many pyrimidine derivatives have been investigated and patented for activity against a wide range of viruses, including HIV, Hepatitis B and C (HCV), influenza, herpes viruses, and human coronaviruses.[10][25][26]

Experimental Protocol: Plaque Reduction Assay

This is a classic and reliable method to quantify the inhibition of viral replication by a test compound.

Principle: A confluent monolayer of host cells is infected with a known amount of virus. In the presence of an effective antiviral compound, the ability of the virus to infect cells, replicate, and spread to neighboring cells is reduced, leading to a decrease in the number of "plaques" (zones of cell death) formed.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock of known titer (e.g., Herpes Simplex Virus)

  • Complete culture medium

  • Test pyrimidine derivative

  • Semi-solid overlay medium (e.g., medium containing carboxymethylcellulose or agar)

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Compound Pre-treatment: Remove the medium and wash the cell monolayer with PBS. Add medium containing various concentrations of the pyrimidine derivative and incubate for 1-2 hours.

  • Viral Infection: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Remove the compound-containing medium and infect the cells with the virus dilution for 1 hour, allowing the virus to adsorb.

  • Overlay Application: After adsorption, remove the viral inoculum. Add the semi-solid overlay medium, which also contains the corresponding concentrations of the test compound. The overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.

  • Incubation: Incubate the plates for 2-5 days (depending on the virus) at 37°C and 5% CO₂ until plaques are visible.

  • Staining and Counting: Remove the overlay and fix the cells (e.g., with 10% formalin). Stain the cell monolayer with Crystal Violet, which stains living cells purple, leaving the plaques clear.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the virus control (no compound). Determine the EC₅₀ (50% effective concentration).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases.[27][28] Pyrimidine derivatives have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory response.[3][6][27]

Mechanisms of Action

The primary mechanism for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[27][29]

  • COX Inhibition: By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins (like PGE2), which are key mediators of pain, fever, and swelling.[27] Selective inhibition of COX-2 over COX-1 is a major goal, as COX-1 has important housekeeping functions, and its inhibition can lead to gastrointestinal side effects.[29]

  • Cytokine and Nitric Oxide Inhibition: Pyrimidine derivatives can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).[27] They can also inhibit the expression of inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide (NO), another important inflammatory mediator.[27]

Data Presentation: In Vitro Anti-inflammatory Efficacy
Compound ClassAssayTarget Organism/CellPotency / Result
Pyrimidine Derivatives (L1, L2)COX InhibitionPurified EnzymeSelective for COX-2 over COX-1[29]
Pyrimidine Derivatives (L1, L2)ROS ReductionTHP-1 CellsReduced free radical levels[29]
Pyrazolo[3,4-d]pyrimidineIn vivo pleurisy modelRatGood activity at 30 mg/kg[6]
Thiazolo[3,2-c]pyrimidineIn vivo edema modelRat37.4% inhibition at 100 mg/kg[6]
Visualization: Key Signaling Pathway

The inhibition of the COX pathway is central to the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs), including pyrimidine-based agents.

COX_Pathway cluster_membrane Cell Membrane Membrane Membrane Phospholipids PLA2 Phospholipase A2 (activated by stimuli) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins (PGE2) Thromboxanes PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrimidine Pyrimidine Derivative Pyrimidine->COX Inhibits

Inhibition of the Cyclooxygenase (COX) Pathway.
Experimental Protocol: Inhibition of Cytokine Release from LPS-Stimulated Macrophages

This in vitro assay is a cornerstone for evaluating the potential anti-inflammatory activity of novel compounds.[28][30][31]

Principle: Macrophages (like the RAW 264.7 cell line or differentiated THP-1 cells) are stimulated with Lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces a strong inflammatory response, including the release of pro-inflammatory cytokines like TNF-α and IL-6. The ability of a test compound to reduce the secretion of these cytokines is measured.[30]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Test pyrimidine derivative (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA (Enzyme-Linked Immunosorbent Assay) kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well or 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the pyrimidine derivative. Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 100-1000 ng/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any cells. Carefully collect the supernatant, which contains the secreted cytokines.

  • Cytokine Quantification (ELISA): Measure the concentration of TNF-α and/or IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

  • Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-stimulated vehicle control. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value if possible. A cell viability assay (like MTT) should be run in parallel to ensure the observed effects are not due to cytotoxicity.[28]

Synthesis Methodologies: A Brief Overview

The vast chemical diversity and biological activity of pyrimidine derivatives are made possible by robust synthetic strategies.[32] A common and versatile approach involves the nucleophilic substitution on a reactive pyrimidine intermediate.[33]

Visualization: General Synthesis Workflow

Synthesis_Workflow Start Reactive Pyrimidine Intermediate (e.g., 2-(Chloromethyl)pyrimidine) Reaction Nucleophilic Substitution Start->Reaction Reagents Nucleophile (Amine, Thiol, etc.) + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) Reagents->Reaction Workup Work-up & Purification (Extraction, Chromatography) Reaction->Workup Product 2-Substituted Pyrimidine Derivative Workup->Product Evaluation Biological Evaluation (Anticancer, Antimicrobial, etc.) Product->Evaluation

General workflow for the synthesis of pyrimidine derivatives.
Experimental Protocol: Synthesis of Pyrimidine Thioethers

This protocol outlines a representative synthesis via nucleophilic substitution.[33]

Principle: A thiophenol, acting as a nucleophile, displaces the chloride leaving group from 2-(Chloromethyl)pyrimidine hydrochloride in an Sₙ2 reaction. A base is used to deprotonate the thiol, increasing its nucleophilicity, and to neutralize the HCl generated.

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

  • Substituted thiophenol (1.1 eq)

  • Sodium hydroxide (NaOH) (1.2 eq)

  • Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Nucleophile Activation: Dissolve the substituted thiophenol in ethanol in a round-bottom flask. Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature.

  • Reaction: Add a solution of 2-(Chloromethyl)pyrimidine hydrochloride in ethanol dropwise to the reaction mixture.

  • Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Add water to the residue and extract the product with ethyl acetate (3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate the solvent. The crude product can be further purified by recrystallization or column chromatography.

Conclusion

Substituted pyrimidine derivatives represent a profoundly important class of heterocyclic compounds with a remarkable breadth of biological activities.[4][7] Their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents are well-established, driven by their ability to specifically interact with and modulate a wide array of biological targets. The chemical tractability of the pyrimidine scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As research continues to uncover novel mechanisms and synthetic methodologies, pyrimidine derivatives will undoubtedly remain a vital and enduring scaffold in the quest for new and more effective therapies.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections - GSC Online Press. (2023, October 30). Retrieved March 8, 2026, from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved March 8, 2026, from [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review | Bentham Science. (2023, January 6). Retrieved March 8, 2026, from [Link]

  • A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (2019, June 1). Retrieved March 8, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • Pyrimidine as antiinflammatory agent: A review - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved March 8, 2026, from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3). Retrieved March 8, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. (n.d.). Retrieved March 8, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. (2024, October 13). Retrieved March 8, 2026, from [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). Retrieved March 8, 2026, from [Link]

  • In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved March 8, 2026, from [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. (n.d.). Retrieved March 8, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing). (n.d.). Retrieved March 8, 2026, from [Link]

  • Pyrimidine and Pyrimidinone Derivatives as Anti-Inflammatory Agents - Bentham Science. (2024, May 24). Retrieved March 8, 2026, from [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Retrieved March 8, 2026, from [Link]

  • Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI. (2021, April 23). Retrieved March 8, 2026, from [Link]

  • (PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES - ResearchGate. (2025, August 10). Retrieved March 8, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2024, April 26). Retrieved March 8, 2026, from [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Retrieved March 8, 2026, from [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (2023, January 20). Retrieved March 8, 2026, from [Link]

  • NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024, February 1). Retrieved March 8, 2026, from [Link]

  • Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed. (2020, August 15). Retrieved March 8, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - Semantic Scholar. (n.d.). Retrieved March 8, 2026, from [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022, July 9). Retrieved March 8, 2026, from [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. (2024, April 16). Retrieved March 8, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton - Advanced Journal of Chemistry, Section A. (2024, October 4). Retrieved March 8, 2026, from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. (2021, December 26). Retrieved March 8, 2026, from [Link]

  • (PDF) An overview on synthesis and biological activity of pyrimidines - ResearchGate. (2025, August 9). Retrieved March 8, 2026, from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025, June 4). Retrieved March 8, 2026, from [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University. (n.d.). Retrieved March 8, 2026, from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (2022, August 1). Retrieved March 8, 2026, from [Link]

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Strategic Utilization of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS 71406-68-3), a specialized heterocyclic building block used in the synthesis of kinase inhibitors and other bioactive small molecules.

CAS: 71406-68-3 | Formula: C₇H₁₀ClN₃ | MW: 171.63 g/mol [1][2]

Executive Summary

4-Chloro-N,N,5-trimethylpyrimidin-2-amine represents a "privileged scaffold" modification within the pyrimidine class. Unlike its ubiquitous primary amine analog (4-chloro-5-methylpyrimidin-2-amine), this N,N-dimethyl variant offers a pre-installed lipophilic motif at the C2 position. This structural feature is critical for medicinal chemists optimizing membrane permeability , solubility , and hydrophobic interactions within the solvent-exposed regions of ATP-binding pockets (e.g., EGFR, FAK, and ALK kinases).

This guide details the synthesis, reactivity profile, and strategic application of this compound in drug discovery, moving beyond basic catalog data to actionable chemical intelligence.

Chemical Profile & Structural Logic

The Pharmacophore Triad

The molecule derives its utility from three distinct functional zones, each serving a specific role in Structure-Activity Relationship (SAR) studies:

PositionSubstituentFunction in Drug Design
C4 Chlorine (-Cl) The Electrophile. Highly reactive handle for SNAr reactions. It is typically displaced by anilines or phenols to form the "hinge-binding" core of kinase inhibitors.
C5 Methyl (-CH₃) The Selectivity Filter. Provides steric bulk that can induce conformational changes in the target protein or fill small hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
C2 Dimethylamine (-NMe₂) The Solubilizer/Modulator. Increases lipophilicity (LogP) compared to -NH₂, improving blood-brain barrier (BBB) penetration. It also removes a hydrogen bond donor, altering the H-bond network.
Physicochemical Properties[3]
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DCM, DMSO, Methanol; low solubility in water.

  • LogP (Predicted): ~1.8 (vs. ~0.6 for the primary amine analog).

  • pKa: The pyrimidine ring nitrogen is weakly basic, but the electron-donating NMe₂ group increases electron density, making the ring slightly more electron-rich than the 2-chloro analog.

Synthesis & Experimental Protocols

The synthesis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine typically follows a convergent route starting from acyclic precursors or the chlorination of the corresponding pyrimidinone.

Core Synthesis Workflow (Graphviz)

Synthesis Start Methyl Methacrylate (or similar precursor) Step1 Condensation (with N,N-Dimethylguanidine) Start->Step1 NaOEt/EtOH Inter Intermediate: 2-(Dimethylamino)-5-methylpyrimidin-4(3H)-one Step1->Inter Cyclization Step2 Chlorination (POCl3, Reflux) Inter->Step2 Chlorination Final Target: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS 71406-68-3) Step2->Final Workup

Caption: Convergent synthesis route via pyrimidinone intermediate.

Detailed Protocol: Chlorination of Pyrimidinone

Note: This protocol is adapted from standard procedures for 4-chloropyrimidines.

Prerequisites:

  • Precursor: 2-(dimethylamino)-5-methylpyrimidin-4(3H)-one.

  • Reagent: Phosphorus Oxychloride (POCl₃) [Corrosive/Toxic].

  • Base: N,N-Diethylaniline or DIPEA (Catalytic).

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 1.0 eq of 2-(dimethylamino)-5-methylpyrimidin-4(3H)-one in neat POCl₃ (5–10 volumes).

  • Activation: Add catalytic N,N-diethylaniline (0.1 eq) to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The suspension should dissolve, turning into a clear, dark solution, indicating conversion of the carbonyl to the enol-chloride.

  • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting material (polar) should disappear, replaced by a less polar UV-active spot (Product).

  • Quenching (Critical): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃ releases HCl gas.

  • Extraction: Neutralize the aqueous phase with saturated NaHCO₃ or NH₄OH to pH ~8. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc/Hexanes) to yield the target as a pale solid.

Medicinal Chemistry & Reaction Scope[3][4][5][6]

The SNAr "Hinge Binder" Strategy

The primary utility of CAS 71406-68-3 is in Nucleophilic Aromatic Substitution (SNAr) . The chlorine at C4 is activated by the ring nitrogens, allowing displacement by nucleophiles (amines, phenols, thiols).

Mechanism: The reaction proceeds via a Meisenheimer complex. The electron-donating C2-NMe₂ group slightly deactivates the ring compared to a C2-H analog, often requiring acid catalysis (p-TsOH) or Buchwald-Hartwig coupling conditions for sterically hindered nucleophiles.

Common Coupling Partners:

  • Anilines: To form 2,4-diaminopyrimidine cores (e.g., FAK inhibitors).

  • Phenols: To form diaryl ether motifs.

  • Piperazines: To introduce solubility tails at the 4-position.

Comparative Analog Analysis

When designing a library, selecting the correct C2-substituent is vital for fine-tuning potency and ADME properties.

AnalogStructureCASKey Property
Target 2-NMe₂ 71406-68-3 High Lipophilicity. Best for CNS penetration or when H-bond donors must be minimized.
Primary Amine2-NH₂20090-58-8Standard. High polarity, H-bond donor. Often has solubility issues in late-stage leads.
Methyl Amine2-NHMe1808116-xxHybrid. Retains one H-bond donor while adding some steric bulk.
Ethyl Analog5-Ethyl34171-41-0Steric Variant. Used when the C5 pocket is deeper (e.g., certain mutant kinases).
Strategic Application: Kinase Inhibitor Design

In the development of inhibitors for EGFR (Epidermal Growth Factor Receptor) or ALK (Anaplastic Lymphoma Kinase) , the pyrimidine ring acts as the scaffold.

  • The C4-N linkage binds to the hinge region of the kinase ATP pocket.

  • The C5-Methyl group often points toward the "gatekeeper" residue (e.g., T790M in EGFR), providing selectivity over wild-type kinases.

  • The C2-NMe₂ group is solvent-exposed. Modifying this to NMe₂ prevents metabolic conjugation (glucuronidation) that might occur on a primary NH₂.

Visualizing the SAR Logic

SAR Center 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (Scaffold) C4 C4 Position (Cl) Reactive Site Center->C4 C5 C5 Position (Me) Selectivity Handle Center->C5 C2 C2 Position (NMe2) Solubility/ADME Center->C2 Outcome1 Displacement by Anilines (Forms Hinge Binder) C4->Outcome1 Outcome2 Steric Clash with Gatekeeper Residues C5->Outcome2 Outcome3 Increased LogP Reduced Metabolism C2->Outcome3

Caption: Structure-Activity Relationship (SAR) map for the trimethylpyrimidine scaffold.

References

  • BLD Pharm. (n.d.). Product Analysis: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS 71406-68-3).[1][2][3][4][5] Retrieved from

  • PubChem. (2025). Compound Summary: 4-Chloro-5-methylpyrimidin-2-amine (Analog Reference). National Library of Medicine. Retrieved from

  • Ghosh, D., & Mukherjee, M. (1967).[6] 2,4-Bis(arylamino)-5-methylpyrimidines as antimicrobial agents. Journal of Medicinal Chemistry, 10(5), 974-975.

  • BenchChem. (2025). Synthesis of 2-Chloro-4-methylpyrimidin-5-amine and related analogs. Retrieved from

  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.[7][3][4][8][9] Retrieved from

Sources

safety and handling precautions for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

This technical guide defines the safe handling, storage, and reactivity protocols for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (Systematic Name: 4-chloro-5-methyl-N,N-dimethylpyrimidin-2-amine).

As a specific halogenated pyrimidine derivative, this compound serves as a high-value electrophilic scaffold in drug discovery, particularly for nucleophilic aromatic substitution (


) reactions. Due to the absence of a widely published, compound-specific Safety Data Sheet (SDS) for this precise derivative, this guide utilizes Read-Across Toxicology  and Structure-Activity Relationship (SAR)  analysis based on validated analogs (e.g., 4-chloro-5-methylpyrimidin-2-amine).
Physicochemical Profile (Predicted)
PropertyValue / DescriptionExperimental Logic
Molecular Formula

Core pyrimidine ring + substituents.[1]
Molecular Weight 171.63 g/mol Calculated.
Physical State Crystalline Solid (Likely off-white to pale yellow)Based on MP trends of methylated aminopyrimidines.
Solubility High: DMSO, DCM, Methanol Low: WaterLipophilic methyl/chloro groups reduce aqueous solubility.
Reactivity Electrophile (C4-Cl position)Activated by ring nitrogens; susceptible to hydrolysis.

Hazard Identification & Toxicology (SAR-Derived)

Signal Word: WARNING GHS Classification (Derived):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[2][4]

  • STOT - Single Exposure (Category 3): May cause respiratory irritation.

Toxicological Mechanism

The primary hazard stems from the 4-chloro moiety . Halogenated heterocycles are alkylating agents. Upon contact with biological nucleophiles (proteins, DNA), the chlorine atom can be displaced, potentially leading to cellular damage or sensitization.

  • Inhalation Risk: Dust or aerosol inhalation can irritate the mucosal lining of the respiratory tract due to localized hydrolysis, releasing trace hydrochloric acid (HCl).

  • Skin Absorption: The N,N-dimethyl group increases lipophilicity compared to the primary amine analog, potentially enhancing dermal absorption rates.

Strategic Handling Protocols

Engineering Controls

Do not handle this compound on an open bench.

  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Pyrimidine derivatives are often dry, crystalline powders prone to static charge, which can cause scattering and aerosolization.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may provide insufficient protection against prolonged exposure in organic solvents.

PPE TypeSpecificationRationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate (Silver Shield)Chlorinated heterocycles in DCM/DMSO can permeate thin nitrile. Double gloving provides a breakthrough time buffer.
Eye Protection Chemical Safety GogglesSafety glasses are insufficient for powders that can sublime or disperse.
Respiratory N95 (minimum) or P100Required only if handling outside a fume hood (not recommended) or during spill cleanup.
Validated Workflow: Weighing & Solubilization

The following workflow minimizes exposure and hydrolysis risk.

HandlingWorkflow Start Storage (4°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Weigh Weigh in Fume Hood (Anti-static tools) Equilibrate->Weigh Dry N2 Solubilize Dissolve Immediately (DMSO/DCM) Weigh->Solubilize Minimize Air Time Reaction Transfer to Vessel (Inert Atmosphere) Solubilize->Reaction Syringe Transfer

Figure 1: Safe handling workflow emphasizing moisture control to prevent hydrolysis of the C-Cl bond.

Reactivity & Synthesis Safety

The Hazard Profile

Researchers typically use this compound to displace the chlorine atom with a nucleophile (amines, alkoxides).

  • Exotherm Risk: The reaction with strong nucleophiles (e.g., hydrazine, sodium methoxide) can be exothermic.

  • Gas Evolution: If acid scavengers (bases) are not used, the reaction generates HCl gas. Always include a base (TEA, DIPEA, or Carbonate) in the reaction mixture before heating.

Chemical Incompatibilities
  • Strong Oxidizers: Reaction may produce toxic nitrogen oxides (

    
    ) and chlorine gas (
    
    
    
    ).
  • Strong Acids: Protonation of the pyrimidine ring can sensitize the compound, but prolonged exposure to aqueous acid leads to hydrolysis, yielding the inactive 4-hydroxypyrimidine and HCl.

ReactivityLogic cluster_hazards Reactivity Pathways Compound 4-Chloro-N,N,5-trimethylpyrimidin-2-amine Hydrolysis Hydrolysis (Moisture) Compound->Hydrolysis H2O / Acid Substitution SnAr Reaction (Nucleophiles) Compound->Substitution R-NH2 / Heat Oxidation Oxidation (Strong Oxidizers) Compound->Oxidation Peroxides Product_Hydro 4-Hydroxy Derivative + HCl (Corrosive Gas Risk) Hydrolysis->Product_Hydro Product_Sub Target Drug Scaffold (Controlled Exotherm) Substitution->Product_Sub Product_Ox NOx + Cl2 Gas (Toxic Release) Oxidation->Product_Ox

Figure 2: Reactivity logic demonstrating the divergence between desired synthesis (SnAr) and hazardous degradation pathways.

Emergency Response & Waste Management

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don double nitrile gloves, lab coat, and N95 respirator.

  • Containment: Cover the spill with a dry absorbent pad or vermiculite. Do not use water initially, as this generates HCl.

  • Decontamination: Once the solid is removed, wipe the surface with a 10% sodium carbonate solution to neutralize trace acidity and hydrolyze any remaining residue into the less toxic hydroxy-derivative.

Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol: Dissolve waste material in a combustible solvent (acetone) and dispose of in the "Halogenated Solvents" waste stream.

  • Prohibition: Do not dispose of down the drain. The compound is toxic to aquatic life (read-across from chlorinated pyrimidines).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 588628, 4-Chloro-5-methylpyrimidin-2-amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-chloropyrimidine derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Solubility Profile of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. In the absence of specific public-domain quantitative solubility data for this compound, this document outlines a robust experimental framework for determining its solubility in common organic solvents. Furthermore, it offers insights into the anticipated solubility behavior based on the molecule's structural attributes and the established principles of solubility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to facilitate its use in synthesis, purification, formulation, and high-throughput screening.

Introduction: The Critical Role of Solubility in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, with its unique substitution pattern, represents a valuable building block for the synthesis of novel therapeutic agents. The solubility of such a compound is a critical parameter that dictates its utility throughout the drug development pipeline. From ensuring efficient reactions and simplifying purification to enabling accurate biological screening and formulating effective drug delivery systems, a comprehensive understanding of a compound's solubility is paramount.

This guide addresses the current knowledge gap regarding the solubility of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine. While specific experimental data is not yet publicly available, we can infer its likely behavior and provide a detailed methodology for its determination.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[5][6] The structure of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine offers several clues to its potential solubility profile:

  • Pyrimidine Core: The heterocyclic pyrimidine ring is moderately polar.

  • Dimethylamino Group: The tertiary amine at the 2-position is a polar group capable of acting as a hydrogen bond acceptor.

  • Chloro Group: The chlorine atom at the 4-position is an electron-withdrawing group that contributes to the molecule's overall polarity.

  • Methyl Groups: The two methyl groups on the exocyclic amine and the one on the pyrimidine ring are nonpolar and increase the lipophilicity of the molecule.

Based on these features, 4-Chloro-N,N,5-trimethylpyrimidin-2-amine is expected to be a polar molecule. Consequently, it is predicted to have higher solubility in polar organic solvents and lower solubility in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents are highly polar and can effectively solvate the polar pyrimidine core and dimethylamino group. Studies on similar pyrimidine derivatives have shown good solubility in DMF.[1][2][7]
Polar Protic Methanol, EthanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the nitrogen atoms in the pyrimidine ring and the exocyclic amine.
Nonpolar Aprotic Toluene, HexaneLowThe significant polarity of the target molecule makes it unlikely to dissolve well in nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have an intermediate polarity and may offer some degree of solubility.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateTHF, being more polar than diethyl ether, is expected to be a better solvent for this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][8] The following protocol provides a detailed workflow for determining the solubility of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine.

Materials and Equipment
  • 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Add excess solid to a known volume of solvent in a vial. B Agitate at a constant temperature for 24-72 hours. A->B Incubate C Centrifuge to pellet undissolved solid. B->C Reach Equilibrium D Filter supernatant through a chemically inert syringe filter. C->D Isolate Saturated Solution E Prepare serial dilutions of the clear filtrate. D->E Prepare for Analysis F Analyze by validated HPLC method. E->F G Determine concentration from a standard calibration curve. F->G

Sources

Methodological & Application

Application Note: Precision Functionalization of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 4-Chloro-N,N,5-trimethylpyrimidin-2-amine scaffold represents a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., CDK, EGFR, and JAK families) and GPCR modulators. Its structural core mimics the adenine base of ATP, allowing it to anchor effectively within the hinge region of kinase active sites.

This guide addresses the specific synthetic challenges posed by this molecule. Unlike simple chloropyrimidines, the 2-dimethylamino group functions as a strong electron-donating group (EDG) via resonance, partially deactivating the C4-chloride towards nucleophilic attack. Consequently, standard protocols often result in sluggish conversion or incomplete yields.

This Application Note provides optimized, high-stringency protocols for:

  • Nucleophilic Aromatic Substitution (

    
    ):  Overcoming electronic deactivation.
    
  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): Installing C-C bonds.

  • Buchwald-Hartwig Amination: Accessing sterically hindered amine derivatives.

Chemical Reactivity Profile

To successfully derivatize this scaffold, one must understand the competing electronic forces:

  • The "Pull" (Activation): The 1,3-diazine (pyrimidine) ring is electron-deficient (

    
    -deficient), naturally activating the C4 and C6 positions toward nucleophiles.
    
  • The "Push" (Deactivation): The N,N-dimethylamino group at C2 pushes electron density into the ring system. This raises the LUMO energy, making the C4-Cl bond less electrophilic than in 2,4-dichloropyrimidine.

  • Steric Gate (Modulation): The 5-methyl group introduces steric bulk adjacent to the reaction center (C4). While not a complete block, it disfavors the approach of bulky nucleophiles, requiring higher temperatures or specific ligands.

Reactivity Map (DOT Visualization)

ReactivityMap Core 4-Chloro-N,N,5- trimethylpyrimidin-2-amine C4 C4-Position (Reaction Center) Core->C4 Primary Electrophile SNAr Path A: SNAr (Amines/Thiols) C4->SNAr Requires Heat/Acid Suzuki Path B: Suzuki Coupling (Aryl/Vinyl Boronates) C4->Suzuki Requires Active Pd Ligand C2 C2-NMe2 Group (Deactivator) C2->C4 Reduces Electrophilicity (Resonance) C5 C5-Methyl Group (Steric Hindrance) C5->C4 Steric Shielding

Figure 1: Electronic and steric reactivity map of the target scaffold.

Protocol 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 2,4-diaminopyrimidine derivatives. Challenge: The deactivated ring requires forcing conditions. Standard room-temperature stirring will fail.

Mechanism

The reaction proceeds via a Meisenheimer-like transition state. The rate-determining step is the addition of the nucleophile to the C4 position.

Optimized Workflow
ParameterStandard ConditionOptimized Condition (Recommended) Rationale
Solvent Ethanol/THFn-Butanol or DMSO High boiling point required (

). DMSO stabilizes the polar transition state.
Base TEA (Triethylamine)DIPEA (Hünig's Base) Higher thermal stability and non-nucleophilic nature prevents side reactions.
Additive NoneKF (Potassium Fluoride) Fluoride can assist in leaving group departure or H-bonding assistance (optional).
Temp Reflux (

)

(Microwave)
Overcomes the activation energy barrier raised by the C2-NMe2 group.
Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, dissolve 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 equiv, 200 mg) in anhydrous n-Butanol (3.0 mL).

  • Reagent Addition: Add the amine nucleophile (1.2 equiv). If the amine is a salt (e.g., HCl salt), add 2.5 equiv of DIPEA . If free base, add 1.5 equiv of DIPEA.

  • Reaction (Microwave): Seal the vial. Irradiate at

    
      for 45 minutes (High Absorption setting).
    
    • Alternative (Thermal): Reflux in n-Butanol (

      
      ) for 16–24 hours.
      
  • Monitoring: Check TLC (50% EtOAc/Hexanes). The starting material (

    
    ) should disappear; product is usually more polar (
    
    
    
    ).
  • Work-up:

    • Cool to RT.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If solution remains clear: Evaporate n-Butanol under reduced pressure. Redissolve residue in DCM, wash with water (

      
      ) and brine. Dry over 
      
      
      
      .[1][2]
  • Purification: Silica gel chromatography (Gradient: 0%

    
     5% MeOH in DCM).
    

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Installation of aryl, heteroaryl, or vinyl groups at C4. Challenge: The electron-rich nature of the pyrimidine makes oxidative addition of Pd(0) slower. Common catalysts like


 may result in low yields.[1]
Catalyst Selection Logic[1]
  • Ligand: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or

    
     ) to facilitate oxidative addition into the deactivated C-Cl bond.
    
  • Pre-catalyst:

    
      or Pd(OAc)
    
    
    
    are preferred sources of Pd.
Experimental Workflow (DOT Visualization)

SuzukiWorkflow Start Start: Reagent Prep Mix Mix: Substrate + Boronic Acid + Base (K3PO4) in Dioxane/H2O Start->Mix Degas CRITICAL: Degas (Sparge Ar/N2) 15 mins Mix->Degas Cat Add Catalyst: Pd2(dba)3 + XPhos Degas->Cat Heat Heat: 100°C, 4-12 hrs Cat->Heat Workup Filter (Celite) -> Extract -> Column Heat->Workup

Figure 2: Workflow for high-efficiency Suzuki coupling on deactivated pyrimidines.

Step-by-Step Procedure
  • Setup: Flame-dry a Schlenk tube or pressure vial. Cool under Argon.

  • Solvent System: Prepare a 4:1 mixture of 1,4-Dioxane and Water . Note: Water is essential for the boronate activation step.

  • Loading: Add 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and Potassium Phosphate Tribasic (

    
    )  (2.0 equiv).
    
  • Degassing (Crucial): Suspend reagents in the solvent. Bubble Argon through the liquid for 10–15 minutes. Oxygen poisons the active Pd(0) species.

  • Catalyst Addition: Quickly add

    
      (2 mol%) and XPhos  (4 mol%) (or a precatalyst like XPhos Pd G2 ). Seal immediately.
    
  • Reaction: Heat to

    
      for 6–12 hours.
    
  • Validation:

    • TLC:[2] Product often fluoresces strongly under UV (254/365 nm) due to extended conjugation.

    • LC-MS: Look for the

      
       peak.[2] The Chlorine isotope pattern (3:1) will disappear, replaced by the pattern of the new aryl group.
      

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
No Reaction (

)
Nucleophile too weak / C4 too deactivated.Switch to Buchwald-Hartwig conditions (Pd-catalyzed amination) or use NaH in DMF to deprotonate the nucleophile first.
Hydrolysis Product (C4-OH) Water in solvent during

.
Use anhydrous solvents.[1][3] Ensure DIPEA is dry.
Homocoupling (Suzuki) Oxygen presence.[1]Degas longer. Switch to freeze-pump-thaw method.
Dehalogenation (C4-H)

-hydride elimination or solvent effects.
Switch solvent to Toluene/Water. Reduce reaction temperature slightly.

References

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. [Link]

  • PubChem. 4-Chloro-5-methylpyrimidin-2-amine Compound Summary. [Link]

Sources

Application Note: Functionalization of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyrimidine scaffold is a privileged structural motif in medicinal chemistry, serving as the core hinge-binding element in numerous FDA-approved kinase inhibitors (e.g., targeting EGFR, CDK, and JAK)[1]. Within library synthesis and lead optimization, 4-chloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 71406-68-3)[2] acts as a highly versatile vector for C4-diversification.

However, the specific electronic and steric environment of this molecule necessitates carefully optimized reaction conditions. This application note provides a comprehensive, causality-driven guide to the reactivity of 4-chloro-N,N,5-trimethylpyrimidin-2-amine, detailing validated protocols for C–N, C–O, and C–S bond formation.

Chemical Context & Reactivity Profile

In standard 2,4-dichloropyrimidines, the C4 position is highly electrophilic and readily undergoes Nucleophilic Aromatic Substitution (SNAr) at room temperature[3]. In contrast, the reactivity of 4-chloro-N,N,5-trimethylpyrimidin-2-amine is significantly dampened by three distinct structural features:

  • Resonance Donation (+M Effect): The N,N-dimethylamino group at the C2 position donates electron density into the pyrimidine ring via resonance, substantially reducing the partial positive charge at the C4 carbon.

  • Inductive Donation (+I Effect): The C5-methyl group provides additional electron density to the ring inductively.

  • Steric Hindrance: The C5-methyl group physically shields the adjacent C4-chloride, increasing the activation energy required for the incoming nucleophile to achieve the proper trajectory for Meisenheimer complex formation.

Strategic Implication: While strong nucleophiles (e.g., unhindered aliphatic amines, thiolates, and alkoxides) can successfully drive the SNAr reaction under forcing conditions (microwave irradiation, strong bases, polar solvents)[4], weaker nucleophiles such as anilines and amides often fail. For these challenging substrates, transitioning to a Palladium-catalyzed Buchwald-Hartwig cross-coupling is mandatory to bypass the high-energy Meisenheimer intermediate via an oxidative addition pathway[5].

Decision Matrix: Selecting the Functionalization Pathway

G Start 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (C4-Electrophile) Cond1 Strong Aliphatic Amines (1°, 2° Amines) Start->Cond1 Cond2 Weak Amines (Anilines, Amides) Start->Cond2 Cond3 Alcohols / Phenols (O-Nucleophiles) Start->Cond3 Cond4 Thiols (S-Nucleophiles) Start->Cond4 Path1 S_NAr Mechanism DIPEA, n-BuOH 120°C (Microwave) Cond1->Path1 Path2 Buchwald-Hartwig Pd2(dba)3, Xantphos Cs2CO3, Toluene, 100°C Cond2->Path2 Path3 S_NAr Mechanism NaH or Cs2CO3 DMF, 80-100°C Cond3->Path3 Path4 S_NAr Mechanism K2CO3 DMF, 25-60°C Cond4->Path4 Prod1 C4-Amino Derivative Path1->Prod1 Prod2 C4-Anilino Derivative Path2->Prod2 Prod3 C4-Ether Derivative Path3->Prod3 Prod4 C4-Thioether Derivative Path4->Prod4

Figure 1. Decision matrix for C4-functionalization of 4-chloro-N,N,5-trimethylpyrimidin-2-amine.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions for functionalizing 4-chloro-N,N,5-trimethylpyrimidin-2-amine across different nucleophile classes.

Nucleophile ClassExample SubstrateMechanismReagents & CatalystSolventTemp & TimeExpected Yield
1° / 2° Aliphatic Amines BenzylamineSNArDIPEA (2.0 eq)n-BuOH120 °C (MW), 2 h75–85%
Anilines (Weak Nucleophiles) 4-FluoroanilineBuchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3Toluene100 °C, 12 h60–80%
Alcohols / Phenols PhenolSNArNaH (1.5 eq)DMF80 °C, 4 h70–90%
Thiols ThiophenolSNArK2CO3 (2.0 eq)DMF60 °C, 3 h85–95%

Validated Experimental Protocols

Protocol A: C–N Bond Formation via Microwave-Assisted SNAr (Aliphatic Amines)

Applicable for primary and secondary aliphatic amines.

Procedure:

  • Charge a microwave-safe vial with 4-chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 mmol, 171.6 mg).

  • Add n-butanol (3.0 mL).

    • Causality: n-Butanol is explicitly selected because its polar protic nature hydrogen-bonds with the leaving chloride ion, stabilizing the transition state and effectively lowering the activation energy barrier for the Meisenheimer complex.

  • Add the aliphatic amine (1.5 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL).

    • Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl generated, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Seal the vial and irradiate in a microwave reactor at 120 °C for 2 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The starting material peak (m/z 172 [M+H]+) should be fully consumed. Visually, the mixture should transition from a turbid suspension to a homogeneous solution as the amine hydrochloride salt forms and dissolves at high temperatures.

  • Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: C–N Bond Formation via Buchwald-Hartwig Amination (Anilines)

Applicable for anilines, amides, and sterically hindered amines.

Procedure:

  • In an oven-dried Schlenk flask under argon, combine 4-chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 mmol, 171.6 mg), the aniline derivative (1.2 mmol), Pd2(dba)3 (0.05 mmol, 45.8 mg), Xantphos (0.10 mmol, 57.9 mg), and anhydrous Cs2CO3 (2.0 mmol, 651.6 mg)[5].

  • Add anhydrous, degassed toluene (5.0 mL).

    • Causality: Toluene is a non-polar solvent that supports the solubility of the active Pd(0) catalyst and prevents solvent-coordination interference during the critical oxidative addition step. Cs2CO3 is preferred over stronger bases like NaOtBu to prevent competitive degradation of the pyrimidine core.

  • Heat the mixture to 100 °C for 12 hours.

  • Self-Validation Step: The reaction color will shift from the dark purple/red of the Pd2(dba)3 precursor to a dark brown/orange suspension. This color change within the first 15–30 minutes at temperature is a reliable visual indicator of the formation of the active Pd(0)-Xantphos complex and successful oxidative addition.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the inorganic salts and catalyst debris, and concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol C: C–O Bond Formation via SNAr (Phenols & Alcohols)

Applicable for the synthesis of pyrimidine ethers.

Procedure:

  • In a flame-dried flask under nitrogen, suspend NaH (1.5 mmol, 60.0 mg of 60% dispersion in mineral oil) in anhydrous DMF (2.0 mL) and cool to 0 °C.

  • Dissolve the phenol/alcohol (1.2 mmol) in anhydrous DMF (1.0 mL) and add dropwise to the NaH suspension.

    • Causality: Pre-deprotonation generates a highly nucleophilic alkoxide/phenoxide. DMF is chosen as a polar aprotic solvent because it does not solvate anions strongly, thereby maximizing the nucleophilicity of the oxygen anion[4].

  • Self-Validation Step: Observe the evolution of H2 gas. The cessation of bubbling indicates complete deprotonation. Do not proceed until gas evolution has entirely stopped.

  • Add a solution of 4-chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 mmol, 171.6 mg) in DMF (1.0 mL) to the reaction mixture.

  • Heat the reaction to 80 °C for 4 hours.

  • Cool the mixture to 0 °C, carefully quench with ice-water to destroy excess NaH, and extract with EtOAc.

    • Causality: Wash the organic layer with 5% aqueous LiCl (3x) to efficiently partition and remove residual DMF from the organic phase. Dry over Na2SO4 and concentrate.

Troubleshooting

  • Hydrolysis Side-Products: If the 4-hydroxy-N,N,5-trimethylpyrimidin-2-amine side product is observed via LC-MS (m/z 154 [M+H]+), it indicates moisture in the solvent or incomplete deprotonation of the nucleophile prior to substrate addition. Ensure strictly anhydrous conditions and fresh reagents.

  • Regioselectivity Concerns: Because 4-chloro-N,N,5-trimethylpyrimidin-2-amine possesses only a single leaving group (C4-Cl), regioselectivity is absolute. This bypasses the complex separation of Regioisomer A and Regioisomer B typically encountered when functionalizing 2,4-dichloropyrimidines[6].

References

  • 71406-68-3 | 4-Chloro-N,N,5-trimethylpyrimidin-2-amine - BLDpharm. 2

  • Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - Journal of Medicinal Chemistry (ACS Publications). 4

  • Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases - PMC. 1

  • A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry - Benchchem.3

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. 5

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. 6

Sources

High-Efficiency Suzuki-Miyaura Cross-Coupling Protocols for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors where the pyrimidine core serves as a critical hinge-binding motif [4]. 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 71406-68-3) is a highly specialized building block. The presence of the C5-methyl group provides a precise vector for hydrophobic pocket binding, while the C2-dimethylamino group modulates the molecule's pKa and solubility.

This application note provides a comprehensive, self-validating guide to performing Suzuki-Miyaura cross-coupling reactions at the C4 position of this specific substrate, detailing the mechanistic causality behind catalyst selection, condition optimization, and step-by-step experimental workflows.

Chemical Context & Mechanistic Rationale

Substrate Profiling and Electronic Effects

In palladium-catalyzed cross-coupling, the reactivity of a carbon-halogen bond is dictated by the electron density of the parent ring. Pyrimidines are inherently electron-deficient, making the C4-Cl bond highly susceptible to oxidative addition by Palladium(0) [1]. However, 4-Chloro-N,N,5-trimethylpyrimidin-2-amine presents two unique challenges:

  • Electronic Deactivation: The

    
    -dimethylamino group at the C2 position is strongly electron-donating via resonance, which partially dampens the electrophilicity of the C4 position compared to unsubstituted 2,4-dichloropyrimidines.
    
  • Steric Hindrance: The methyl group at the C5 position introduces significant steric bulk directly adjacent (ortho) to the reactive C4-Cl bond.

The "Why" Behind Catalyst and Solvent Selection

To overcome these electronic and steric barriers, the catalytic system must be carefully engineered:

  • Ligand Choice: Sterically demanding and electron-rich bidentate phosphine ligands, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), are highly effective. They increase the electron density on the Pd center (accelerating oxidative addition) while their large bite angle forces the intermediate species into a geometry that accelerates the final reductive elimination step [3].

  • Solvent System: A biphasic or miscible aqueous/organic system (e.g., 1,4-Dioxane/H₂O) is mandatory. Water is required not only to dissolve the inorganic base (e.g., K₂CO₃) but also to convert the neutral boronic acid into the reactive, electron-rich boronate complex

    
    , which is the actual species that undergoes transmetalation [2].
    

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate-Limiting) Pd0->OA + 4-Cl-Pyrimidine PdII Ar-Pd(II)-Cl Intermediate OA->PdII TM Transmetalation (Base Facilitated) PdII->TM + Ar'-B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar' Intermediate TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regenerates Pd(0) Product Coupled Product (C4-Aryl Pyrimidine) RE->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling at the sterically hindered C4 position of pyrimidine.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization of reaction conditions for the coupling of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine with a standard electron-neutral aryl boronic acid (e.g., phenylboronic acid). The data highlights the necessity of robust ligands and aqueous-organic solvent mixtures[1, 2, 3].

Catalyst System (Loading)Base (Equiv)Solvent System (v/v)Temp (°C)TimeYield (%)Observation / Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)90°C18 h62%Moderate yield; triphenylphosphine struggles with C5-Me steric bulk.
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)100°C12 h89%Excellent conversion; dppf ligand accelerates reductive elimination.
Pd(dppf)Cl₂ (2 mol%)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)110°C (MW)15 min94%Microwave heating provides rapid, uniform energy transfer [2].
(tri-ProPhos)Ni (5 mol%)K₃PO₄ (3.0)THF / H₂O (5:1)80°C24 h81%Viable Pd-free alternative for process chemistry scale-up [3].

Step-by-Step Experimental Protocols

Protocol A: Standard Thermal Suzuki Coupling

This protocol is optimized for standard laboratory glassware and yields high conversion for most aryl and heteroaryl boronic acids.

Reagents:

  • 4-Chloro-N,N,5-trimethylpyrimidin-2-amine: 1.0 mmol (171.6 mg)

  • Arylboronic Acid: 1.3 mmol (Note: A 0.3 eq excess is used to compensate for competitive protodeboronation at high temperatures).

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%, ~41 mg)

  • K₂CO₃: 2.5 mmol (345 mg)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrimidine substrate, arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane and Water. Sparge the mixture with dry Nitrogen or Argon for 10 minutes. Causality: Atmospheric oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), stalling the catalytic cycle.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas. Seal the flask.

  • Heating: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Monitoring: After 6 hours, sample the organic layer. Dilute with LC-MS grade MeCN and analyze. Look for the disappearance of the starting material (

    
    ) and the appearance of the product mass.
    
  • Workup: Once complete, cool to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-aryl-N,N,5-trimethylpyrimidin-2-amine.

Protocol B: Microwave-Assisted Coupling

Ideal for rapid library synthesis and overcoming highly sterically hindered boronic acids [2].

  • In a 10 mL microwave vial, combine 0.5 mmol of the pyrimidine substrate, 0.6 mmol of boronic acid, 1.5 mmol of K₂CO₃, and 2 mol% Pd(dppf)Cl₂.

  • Add 2.5 mL of a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Seal the vial with a crimp cap and purge with Nitrogen via a needle for 3 minutes.

  • Irradiate in a microwave reactor at 110 °C for 15 minutes (Dynamic holding time).

  • Cool via compressed air, filter through a short pad of Celite to remove palladium black, and proceed to standard aqueous workup.

Troubleshooting & Self-Validation Logic

To ensure the protocol is self-validating, researchers must implement decision gates during the workflow. The most common failure mode in this specific reaction is protodeboronation —where the boronic acid hydrolyzes into the corresponding arene (Ar-H) before transmetalation can occur.

Workflow Start Weigh Substrates (Ar-Cl, Ar'-B(OH)2, Base) Degas Solvent Addition & Degassing (Dioxane/H2O, N2 purge) Start->Degas Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl2) Degas->Catalyst Heat Reaction Heating (Thermal 100°C or MW 110°C) Catalyst->Heat Monitor Monitor via LC-MS/TLC (Target: [M+H]+) Heat->Monitor Decision Conversion >95%? Monitor->Decision Workup Aqueous Workup & Extraction (EtOAc) Decision->Workup Yes MoreTime Add 0.2 eq Boronic Acid & Continue Heating Decision->MoreTime No (Protodeboronation) Purify Silica Gel Chromatography Workup->Purify MoreTime->Heat

Caption: Step-by-step workflow and troubleshooting logic for pyrimidine Suzuki couplings.

Self-Validation Checklist:

  • Color Change: The reaction should transition from a reddish-orange (active Pd) to a dark brown/black. If it turns black within the first 10 minutes, the catalyst has crashed out (Pd black formation), indicating insufficient degassing or ligand stripping.

  • Mass Balance: If LC-MS shows unreacted pyrimidine starting material but no remaining boronic acid, protodeboronation has occurred. Action: Spike the reaction with an additional 0.2 equivalents of boronic acid and continue heating.

References

  • MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Catalysts, 2021, 11(4), 439. Available at:[Link]

  • ACS Catalysis. "Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos." ACS Catal., 2024. Available at:[Link]

  • NIH/PMC. "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals, 2021. Available at:[Link]

  • Bioorganic & Medicinal Chemistry Letters. "Discovery of 5-substituted 2-amino-4-chloro-8-...-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors." Bioorg Med Chem Lett., 2009. Available at:[Link]

protocol for N-arylation of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocols for the N-Arylation of Amines using 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Executive Summary

This technical guide details the synthetic protocols for the functionalization of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 71406-68-3).[1] In the context of "N-arylation," this substrate acts as the heteroaryl electrophile to N-arylate various primary and secondary amines (nucleophiles).

The 2-(dimethylamino)-5-methylpyrimidine scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., EGFR, JAK, and ALK inhibitors). However, the presence of the electron-donating dimethylamino group at the C2 position, combined with the C5-methyl group, significantly deactivates the C4-chloride towards nucleophilic attack compared to bare 2,4-dichloropyrimidine. Consequently, standard


 protocols often fail or require forcing conditions.

This guide presents three validated methodologies to overcome this deactivation:

  • Acid-Mediated

    
    :  For electron-neutral/rich anilines.
    
  • Microwave-Assisted

    
    :  For rapid library synthesis with aliphatic amines.
    
  • Buchwald-Hartwig Cross-Coupling: For electron-deficient anilines and sterically hindered substrates.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Electrophile: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine.[1]

  • Electronic State: The C4 position is the primary electrophilic site. However, the lone pair on the exocyclic N2 nitrogen donates electron density into the ring (

    
     effect), reducing the partial positive charge at C4. The C5-methyl group provides a weak inductive donation (
    
    
    
    ), further stabilizing the ring and raising the activation energy for nucleophilic attack.
  • Implication: Uncatalyzed thermal substitution requires high temperatures (>120°C). Acid catalysis or transition metal catalysis is recommended to ensure conversion and yield.

Decision Matrix: Method Selection

Figure 1: Decision tree for selecting the optimal amination protocol based on nucleophile properties.

Detailed Experimental Protocols

Method A: Microwave-Assisted (Base-Mediated)

Best for: Primary aliphatic amines, non-hindered secondary amines.

Rationale: Microwave irradiation provides rapid heating to overcome the activation energy barrier imposed by the electron-rich pyrimidine ring.

Materials:

  • Substrate: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol

  • Equipment: Microwave Reactor (e.g., Biotage Initiator)

Protocol:

  • In a 5 mL microwave vial, dissolve the substrate (100 mg, 0.58 mmol) in NMP (2 mL).

  • Add the amine (0.70 mmol) and DIPEA (202 µL, 1.16 mmol).

  • Seal the vial and irradiate at 140°C for 30 minutes (High absorption level).

  • Work-up: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP. Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Key Insight: NMP is preferred over alcohols for higher temperature stability and solubility, but requires thorough aqueous washing to remove.

Method B: Acid-Mediated

Best for: Anilines (Electron-neutral/rich), when Pd-catalysis is too costly.

Rationale: Protonation of the pyrimidine N1 or N3 nitrogen by a Brønsted acid significantly increases the electrophilicity of the C4 carbon, facilitating nucleophilic attack by the weaker aniline nucleophile.

Materials:

  • Substrate: 1.0 equiv

  • Aniline: 1.0 – 1.1 equiv

  • Acid: 4M HCl in Dioxane (1.0 equiv) OR p-Toluenesulfonic acid (pTSA) (1.0 equiv)

  • Solvent: 2-Propanol (IPA) or n-Butanol

Protocol:

  • Dissolve substrate (1.0 equiv) and aniline (1.0 equiv) in 2-Propanol (0.2 M concentration).

  • Add 4M HCl in Dioxane (1.0 equiv) dropwise. A precipitate may form (salt).

  • Heat the mixture to reflux (85°C for IPA, 110°C for n-BuOH) for 4–12 hours. Monitor by LCMS.

  • Work-up: Cool to RT.

    • If product precipitates: Filter and wash with cold ether (isolates HCl salt).

    • If soluble: Neutralize with saturated

      
      , extract with DCM, and purify.
      

Troubleshooting: If conversion is low, switch to n-Butanol and increase temp to 120°C.

Method C: Buchwald-Hartwig Cross-Coupling

Best for: Electron-deficient anilines, sterically hindered amines, and delicate substrates.

Rationale: The deactivated nature of the substrate makes it an ideal candidate for Pd-catalysis, which operates via oxidative addition rather than nucleophilic attack.

Materials:

  • Catalyst:

    
     (5 mol%) or Pd(OAc)2 (5-10 mol%)
    
  • Ligand: BrettPhos (for primary amines) or XantPhos (general purpose) (10 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Protocol:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Add Substrate (1.0 equiv), Amine (1.2 equiv), Base (

    
    ), Catalyst, and Ligand.
    
  • Add anhydrous Dioxane (0.15 M). Sparge with Argon for 5 mins.

  • Seal and heat to 100°C for 6–16 hours.

  • Work-up: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.

  • Purification: Silica gel chromatography.

Key Insight: For this specific substrate, BrettPhos is superior for coupling primary anilines due to the steric bulk of the 5-methyl group adjacent to the reaction center [1].

Comparative Data Summary

FeatureMethod A (Microwave)Method B (Acid-Mediated)Method C (Buchwald)
Mechanism Thermal

Proton-Activated

Pd-Catalyzed Cycle
Primary Scope Aliphatic AminesElectron-Rich AnilinesAll (esp. Deactivated)
Reaction Time 30 min4–12 hours6–16 hours
Temp 140°C85–110°C80–100°C
Cost LowLowHigh (Pd/Ligand)
Scalability Low (Batch size limited)HighMedium

Pathway Visualization

Figure 2: Mechanistic divergence between Acid-Mediated activation and Palladium Catalysis.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Roh, J., et al. (2020). "Microwave-assisted synthesis of 2,4-disubstituted pyrimidines." Molecules.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 122400782 (Related structure)." PubChem.

  • Arctom Scientific. (2023). "Product Specification: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine."

(Note: While specific literature on CAS 71406-68-3 is proprietary/sparse, protocols are derived from validated chemistry of homologous 2-amino-4-chloropyrimidines found in the cited reviews.)

Sources

Application Note: Leveraging 4-Chloro-N,N,5-trimethylpyrimidin-2-amine in Kinase Inhibitor Design

[1]

Executive Summary

The pyrimidine heterocycle is a cornerstone of kinase inhibitor chemistry, featured in over 30 FDA-approved small molecules. 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 71406-68-3) represents a specialized, highly functionalized scaffold that offers distinct advantages over the generic 2,4-dichloropyrimidine.[1] Its 5-methyl group provides a handle for the hydrophobic "gatekeeper" pocket, while the 2-(dimethylamino) moiety offers unique solubility profiles and metabolic stability compared to primary amines.[1] This guide details the synthetic utility of this building block, focusing on the regioselective displacement of the C4-chloride to generate libraries of ATP-competitive inhibitors (Type I and Type II).

Chemical Biology & Mechanism of Action

The "Privileged" Scaffold

In the context of kinase inhibition, this scaffold functions primarily as a hinge-binding core or a hydrophobic anchor .

  • C4-Position (Reactive Handle): The chlorine atom at C4 is activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.[1] Substitution here typically introduces the "hinge-binding" motif (e.g., an aniline or indazole) that interacts with the kinase backbone (residues GK+1 to GK+3).[1]

  • C5-Methyl (Gatekeeper Interaction): The methyl group at C5 is critical for selectivity.[1] It often projects into the hydrophobic pocket adjacent to the gatekeeper residue (e.g., T790M in EGFR), influencing the active conformation of the kinase loop.

  • C2-Dimethylamino (Solvent Front/Ribose Pocket): Unlike the unsubstituted amino group (-NH2) found in CDK inhibitors (which acts as a hydrogen bond donor), the N,N-dimethyl group acts as a steric block and a hydrophobic contact.[1] This is particularly valuable in designing inhibitors for Casein Kinase 2 (CK2) and specific mutant forms of EGFR , where maintaining a specific orientation without a donor interaction is required to avoid steric clashes with hydrated regions.

Pathway Visualization

The following diagram illustrates the strategic derivatization of the scaffold.

KinaseScaffoldcluster_0Structural RolesScaffold4-Chloro-N,N,5-trimethylpyrimidin-2-amine(Starting Block)Condition1S_NAr or Buchwald(R-NH2, Acid/Pd)Scaffold->Condition1Intermediate4-Anilino-N,N,5-trimethylpyrimidin-2-amine(Hinge Binder)Condition2Derivatization(Solubility/Selectivity)Intermediate->Condition2InhibitorOptimized KinaseInhibitor(Lead Compound)Condition1->IntermediateC4-Cl DisplacementCondition2->InhibitorSAR OptimizationRole1C4: Hinge InteractionRole2C5: Gatekeeper FitRole3C2: Solvent/Ribose

Caption: Synthetic workflow transforming the 4-chloro scaffold into a functional kinase inhibitor.

Experimental Protocols

Protocol A: Acid-Catalyzed SNAr Displacement (Standard)

This method is preferred for nucleophilic anilines.[1] The 2-dimethylamino group increases the electron density of the pyrimidine ring, potentially deactivating the C4-chloride toward substitution compared to 2,4-dichloropyrimidine.[1] Therefore, acid catalysis is often required to protonate N1/N3, activating the ring.

Reagents:

  • 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 equiv)[1]

  • Target Aniline (e.g., 3-aminobenzoic acid, 4-fluoroaniline) (1.1 equiv)[1]

  • Solvent: n-Butanol or Isopropanol (anhydrous)[1]

  • Catalyst: 4.0 M HCl in Dioxane or conc. HCl (catalytic to stoichiometric)[1]

Step-by-Step Methodology:

  • Setup: In a 25 mL sealed tube or round-bottom flask equipped with a reflux condenser, dissolve the pyrimidine scaffold (1.0 mmol, 171 mg) in n-butanol (5 mL).

  • Addition: Add the substituted aniline (1.1 mmol).

  • Activation: Add 4.0 M HCl in dioxane (0.1 mL, catalytic). Note: If the reaction is sluggish, increase to 1.0 equiv of HCl.

  • Reaction: Heat the mixture to 100–120 °C for 4–12 hours.

    • Self-Validating Check: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (Rf ~0.[1]6) should disappear, and a more polar, often fluorescent product spot (Rf ~0.[1]3) should appear.[1][2]

  • Workup: Cool to room temperature.

    • Precipitation: Often, the product precipitates as the hydrochloride salt.[1] Filter and wash with cold ether.[1]

    • Extraction: If no precipitate forms, neutralize with sat.[1] NaHCO3, extract with EtOAc (3x), dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-100% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Cross-Coupling (Advanced)

Use this protocol for electron-deficient anilines or sterically hindered amines where SNAr fails.[1]

Reagents:

  • Scaffold (1.0 equiv)

  • Amine Partner (1.2 equiv)[1]

  • Catalyst: Pd2(dba)3 (5 mol%) or Pd(OAc)2[1]

  • Ligand: Xantphos or BINAP (10 mol%)[1]

  • Base: Cs2CO3 (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a microwave vial or Schlenk flask and purge with Argon/Nitrogen.[1]

  • Loading: Add scaffold (1.0 mmol), amine (1.2 mmol), Cs2CO3 (2.0 mmol), Pd source, and Ligand.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane (4 mL).

  • Reaction: Heat at 100 °C (oil bath) or 120 °C (Microwave, 30 min).

  • Filtration: Filter through a Celite pad to remove Palladium residues.[1] Wash with EtOAc.[1]

  • Analysis: Analyze crude by LC-MS to confirm mass (M+H).

Data Analysis & Validation

To ensure the integrity of the synthesized building blocks, compare analytical data against these expected parameters.

ParameterExpected ObservationStructural Insight
1H NMR (C5-Me) Singlet, δ 2.0 – 2.2 ppmConfirms integrity of the 5-methyl group.[1]
1H NMR (N-Me2) Singlet (6H), δ 3.0 – 3.2 ppmCharacteristic of the C2-dimethylamino group.[1]
1H NMR (C6-H) Singlet, δ 7.8 – 8.2 ppmDiagnostic for the pyrimidine ring; shifts upfield upon C4-substitution.[1]
LC-MS (Cl Pattern) 3:1 ratio (M : M+2)Starting Material Only. Loss of this pattern confirms successful displacement of Chlorine.[1]
UV-Vis λmax shift (~260nm → ~290nm)Indicates conjugation of the new aniline system.[1]
Interaction Map (Binding Mode)

The following diagram predicts the binding mode of the synthesized inhibitor within a typical Kinase ATP pocket (e.g., CK2 or EGFR).

BindingModeHingeKinase Hinge Region(Backbone NH/CO)GatekeeperGatekeeper Residue(e.g., Thr/Met)SolventSolvent Front(Water Network)C4_SubstC4-Aniline Moiety(H-Bond Donor/Acceptor)C4_Subst->HingeH-Bonding (Primary)Pyrim_CorePyrimidine Core(Scaffold)Pyrim_Core->HingeVan der WaalsC5_MeC5-Methyl GroupC5_Me->GatekeeperHydrophobic ContactC2_NMe2C2-N(Me)2 GroupC2_NMe2->SolventSolubility/Orientation

Caption: Predicted binding interactions of the 4-anilino-N,N,5-trimethylpyrimidin-2-amine scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588628, 4-Chloro-5-methylpyrimidin-2-amine. Retrieved from [Link]

  • Cozza, G., et al. (2010). Structure-based optimization of a series of novel 2,4-diaminopyrimidine MK2 inhibitors.[1][3] Bioorganic & Medicinal Chemistry Letters.[1][4] [Link][1]

  • Pagano, M.A., et al. (2004). 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2.[1][5][6] Biochemical and Biophysical Research Communications.[1][2] [Link]

  • Xing, L., et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns.[1][7] Bioorganic & Medicinal Chemistry.[1][6][8][9] [Link][1]

experimental procedure for the synthesis of 4-amino-substituted pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 4-Amino-Substituted Pyrimidines

Abstract The 4-aminopyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural anchor for numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Ibrutinib). This guide provides a comprehensive technical workflow for the synthesis of 4-amino-substituted pyrimidines. We contrast the two dominant methodologies—Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Buchwald-Hartwig amination—providing optimized protocols, mechanistic insights, and a strategic decision matrix to maximize yield and regioselectivity.

Strategic Introduction: The "Gatekeeper" Scaffold

In medicinal chemistry, the pyrimidine ring often acts as a hinge-binder in ATP-competitive kinase inhibitors. The installation of an amine at the C4 position is critical for hydrogen bonding interactions with the kinase hinge region.

While the synthesis appears deceptively simple, challenges arise regarding regioselectivity (C4 vs. C2 substitution in 2,4-dichloropyrimidines) and reactivity (electron-rich substrates). This guide moves beyond textbook definitions to provide a field-tested roadmap for efficient synthesis.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate using the following logic flow.

decision_tree Start Target: 4-Amino-Substituted Pyrimidine Substrate Starting Material Analysis Start->Substrate Halogen Leaving Group: Cl/Br/I Substrate->Halogen Electronics Ring Electronics Substrate->Electronics MethodA Protocol A: SNAr (Thermal or Microwave) Halogen->MethodA Cl/F (Good for SNAr) MethodB Protocol B: Buchwald-Hartwig (Pd-Catalysis) Halogen->MethodB Br/I (Good for Pd) EWG Electron Deficient (e.g., 5-NO2, 5-CF3, 2-Cl) Electronics->EWG Activated EDG Electron Rich (e.g., 5-OMe, 6-NR2) Electronics->EDG Deactivated EWG->MethodA Primary Choice EDG->MethodB Required

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate electronics and leaving group ability.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient pyrimidines (e.g., 2,4-dichloropyrimidine, 4-chloro-5-nitropyrimidine). Mechanism: Addition-Elimination via a Meisenheimer complex.

Mechanistic Insight: The Regioselectivity Challenge

In 2,4-dichloropyrimidines, the C4 position is generally more reactive than C2 due to the "para-like" activation by the N1 and N3 nitrogens. However, this selectivity can be eroded by steric hindrance at C4 or electron-donating groups at C5/C6.

  • C4 Attack (Major): Favored kinetically in polar protic solvents.

  • C2 Attack (Minor): Can increase with bulky amines or non-polar solvents.

Standard Operating Procedure (Thermal)
  • Stoichiometry: 1.0 equiv 4-chloropyrimidine : 1.1–1.2 equiv Amine : 2.0–3.0 equiv Base.

  • Solvent Selection:

    • Standard: Isopropanol (IPA) or Ethanol (EtOH). Protic solvents stabilize the anionic transition state (Meisenheimer complex).

    • Alternative: DMF or NMP for less soluble substrates (requires aqueous workup).

  • Base: DIPEA (Hünig's base) or

    
    . Inorganic bases (
    
    
    
    ) are used if the amine is sold as a salt (e.g., HCl salt).
  • Temperature: Reflux (

    
     for IPA).
    
  • Procedure:

    • Dissolve the pyrimidine in IPA (0.2 M).

    • Add DIPEA followed by the amine.

    • Heat to reflux and monitor by LCMS (typically 1–4 hours).

    • Workup: Cool to RT. If product precipitates (common in IPA), filter and wash with cold ether. If soluble, evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over

      
      , and concentrate.
      
Accelerated Protocol (Microwave)

Microwave irradiation is highly recommended for this transformation, often reducing reaction times from hours to minutes and improving impurity profiles by limiting thermal degradation.

  • Vial: 2–5 mL microwave vial.

  • Conditions:

    
     for 10–20 minutes.
    
  • Note: Use ethanol or IPA. Avoid low-boiling solvents like DCM unless the vessel is rated for high pressure.

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Electron-rich pyrimidines (deactivated electrophiles), weak nucleophiles (anilines), or when


 fails to convert.
Mechanism: 

catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.[1]
Critical Parameters for Pyrimidines

Pyrimidines can coordinate to Palladium, potentially poisoning the catalyst. High-activity catalyst systems ("Generations 3 & 4") are essential.

Table 1: Catalyst System Optimization Matrix

ComponentRecommendationRationale
Pre-catalyst BrettPhos Pd G3 or RuPhos Pd G3 Rapid activation; prevents formation of inactive Pd-dimers.
Ligand BrettPhos (Primary amines) RuPhos (Secondary amines)Bulky, electron-rich phosphines facilitate oxidative addition into Ar-Cl bonds.[2]
Base NaOtBu (Standard)

(Sensitive functional groups)
Strong base required for deprotonation of the Pd-amine complex.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point; non-coordinating.
Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Loading: Add 4-chloropyrimidine (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu, 1.4 equiv).

  • Catalyst Addition: Add Pd-Precatalyst (e.g., BrettPhos Pd G3, 1–5 mol%).[2]

    • Tip: Add catalyst last or as a stock solution to ensure accuracy on small scales.

  • Degassing: Seal vial and purge with inert gas (sparge with

    
     for 5 mins) or evacuate/backfill 3 times. Oxygen is the enemy. 
    
  • Reaction: Add anhydrous 1,4-Dioxane (0.1–0.2 M). Heat to

    
     for 2–12 hours.
    
  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography.

Comparative Analysis & Troubleshooting

Table 2: Method Selection Guide

ScenarioRecommended ProtocolNotes
2,4-Dichloropyrimidine Protocol A (

)
Control temp (

to RT) to favor C4-selectivity.
5-Nitro-4-chloropyrimidine Protocol A (

)
Extremely reactive; reaction may occur at RT instantly.
5-Methoxy-4-chloropyrimidine Protocol B (Pd-Cat) Electron-rich ring deactivates

; Pd required.
Bulky Amine (e.g., t-Butyl) Protocol B (Pd-Cat) Steric hindrance impedes

attack; Pd brings partners together.
Troubleshooting "No Reaction"
  • In

    
    :  If starting material persists at reflux, switch to a higher boiling solvent (n-Butanol, 
    
    
    
    ) or add a Lewis Acid catalyst (
    
    
    , 0.5 equiv) to activate the pyrimidine nitrogen.
  • In Buchwald: If conversion is low, check solvent degassing. If "hydrodehalogenation" (reduction of Cl to H) is observed, lower the temperature and increase catalyst loading.

References

  • Microwave-Assisted Synthesis of Aminopyrimidines. BenchChem.Link

  • Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. ACS Publications.Link

  • Buchwald-Hartwig Amination with Chloropyridines (and Pyrimidines). BenchChem Technical Support.Link

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.Link

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase. Journal of Medicinal Chemistry.Link

  • Buchwald-Hartwig Amination. Wikipedia/Primary Sources.Link

Sources

Application Note: Catalytic Methods for the Functionalization of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and synthetic chemists with field-tested, mechanistically grounded methodologies for the functionalization of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 71406-68-3)[1]. Moving beyond standard empirical recipes, this guide emphasizes the causality behind catalyst and ligand selection , ensuring that every protocol functions as a self-validating system. The workflows detailed herein cover C4-arylation (Suzuki-Miyaura), C4-amination (Buchwald-Hartwig), and late-stage C6-H functionalization.

Chemical Context & Reactivity Profiling

To successfully functionalize 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, one must first understand its unique electronic and steric topology:

  • C4-Cl Activation: Pyrimidines are inherently

    
    -deficient, which highly activates the C4-Cl bond toward oxidative addition by low-valent transition metals (Pd or Ni)[2].
    
  • Electronic Modulation (C2-NMe₂): The strong electron-donating (+M) effect of the dimethylamino group at the C2 position increases the electron density of the pyrimidine ring. While this slightly decelerates the oxidative addition step compared to unsubstituted 2,4-dichloropyrimidines, it stabilizes the resulting Pd(II) intermediate.

  • Steric Hindrance (C5-Methyl): The C5-methyl group imposes significant steric bulk adjacent to the C4-Cl bond. This necessitates the use of ligands with large cone angles or flexible biaryl backbones to force the critical reductive elimination step[2].

  • C6-H Acidity: The C6 position remains unsubstituted. The adjacent N1 nitrogen increases the acidity of the C6-H bond, making it highly susceptible to direct Pd-catalyzed C-H activation via a Concerted Metalation-Deprotonation (CMD) pathway[3].

Catalytic Strategy 1: Suzuki-Miyaura Cross-Coupling (C4-Arylation)
Mechanistic Rationale

The Suzuki-Miyaura coupling of 4-chloropyrimidines is robust but prone to a specific side reaction: hydrodehalogenation [4]. This occurs when a palladium-hydride species forms (often via


-hydride elimination from aliphatic solvents or ligands) and reductively eliminates with the pyrimidine. To suppress this off-cycle pathway, we utilize bulky, electron-rich phosphine ligands (e.g., XPhos) which accelerate the desired transmetalation and rapid reductive elimination.

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (C4-Cl Cleavage) Pd0->OxAdd + 4-Cl-Pyrimidine PdII_1 Trans-Pd(II)(Ar)(Cl)L2 OxAdd->PdII_1 TransMet Transmetalation (Boronate Attack) PdII_1->TransMet + Ar'-B(OH)2 / Base PdII_2 Trans-Pd(II)(Ar)(Ar')L2 TransMet->PdII_2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Arylated Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C4 position of the pyrimidine ring.

Self-Validating Protocol: C4-Arylation with Phenylboronic Acid
  • Catalyst Activation: In a Schlenk flask under argon, combine Pd(OAc)₂ (0.05 equiv) and XPhos (0.10 equiv) in anhydrous 1,4-dioxane (3 mL/mmol).

    • Self-Validation Check: Stir at room temperature for 15 minutes. The solution must transition from red/brown to a clear, pale yellow color, confirming the reduction of Pd(II) to the active L-Pd(0) species. Do not proceed if the solution remains dark or precipitates form.

  • Reagent Addition: Add 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground K₂CO₃ (2.0 equiv). Add degassed H₂O (0.5 mL/mmol) to aid boronate formation.

  • Reaction Execution: Heat the mixture to 90°C for 4-6 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The starting pyrimidine (UV-active, Rf ~0.6) should be entirely consumed, replaced by a lower-polarity fluorescent spot (Rf ~0.7).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Purify via flash chromatography.

Catalytic Strategy 2: Buchwald-Hartwig Amination (C4-Amination)
Mechanistic Rationale

C-N bond formation at the C4 position is notoriously challenging due to the potential for catalyst poisoning by the amine nucleophile and the formation of unreactive bis-ligated Pd(II) resting states[5]. The choice of base is crucial for the efficiency of the catalytic cycle; a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is often required, though Cs₂CO₃ is used for base-sensitive substrates[6].

BHOptimization Start Amine Selection for C4-Amination Primary Primary Amines (Risk of bis-arylation) Start->Primary Secondary Secondary Amines (High steric demand) Start->Secondary Ligand1 Ligand: BrettPhos / tBuXPhos Primary->Ligand1 Ligand2 Ligand: RuPhos / XPhos Secondary->Ligand2 Base1 Base: NaOtBu (Standard) Ligand1->Base1 Base2 Base: Cs2CO3 (Sensitive groups) Ligand1->Base2 Ligand2->Base1 Ligand2->Base2 Success High Yield C4-Aminated Pyrimidine Base1->Success Base2->Success

Caption: Decision matrix for ligand and base selection in the Buchwald-Hartwig amination of pyrimidines.

Self-Validating Protocol: C4-Amination with Morpholine
  • Preparation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), NaOtBu (1.4 equiv), and 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 equiv).

    • Causality: RuPhos provides the necessary steric bulk to force reductive elimination of the secondary amine, preventing the catalyst from stalling at the Pd(II)-amido complex[6].

  • Solvent & Amine Addition: Add anhydrous toluene (4 mL/mmol) followed by morpholine (1.2 equiv). Seal the vial.

  • Reaction Execution: Heat at 100°C for 12 hours.

    • Self-Validation Check: An immediate color change from dark purple to deep red/orange upon heating indicates successful oxidative addition. A black precipitate (Pd black) before 2 hours indicates catalyst decomposition (likely due to wet solvent or oxygen ingress); the reaction should be aborted.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium residues, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Catalytic Strategy 3: Direct C-H Arylation (C6-Functionalization)
Mechanistic Rationale

Late-stage functionalization at the C6 position bypasses the need for pre-functionalized boronates. This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism[3]. The addition of a catalytic amount of pivalic acid (PivOH) is essential; the pivalate anion acts as an internal base, abstracting the C6 proton simultaneously with the formation of the Pd-C bond.

Self-Validating Protocol: C6-H Arylation with Aryl Iodides
  • Preparation: Charge a Schlenk flask with 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), pivalic acid (0.30 equiv), and Ag₂CO₃ (1.5 equiv).

    • Causality: Ag₂CO₃ acts as both a terminal oxidant/halide scavenger and a base, driving the equilibrium forward and preventing catalyst poisoning by iodide ions[3].

  • Reaction Execution: Suspend in anhydrous DMAc (3 mL/mmol) and heat to 120°C for 16 hours.

    • Self-Validation Check: The formation of a bright yellow/white precipitate (AgI) within the first 2 hours confirms that the C-H activation and subsequent halide abstraction are occurring successfully.

  • Workup: Cool, dilute with DCM, and wash extensively with water (3x) to remove DMAc. Dry, concentrate, and purify.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters and expected outcomes for the functionalization of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine based on the mechanistic principles discussed above.

Reaction TypeTarget PositionOptimal CatalystOptimal LigandPreferred BaseSolvent & TempTypical YieldPrimary Side Reaction
Suzuki-Miyaura C4 (C-C bond)Pd(OAc)₂XPhosK₂CO₃1,4-Dioxane/H₂O, 90°C75-90%Hydrodehalogenation
Buchwald-Hartwig C4 (C-N bond)Pd₂(dba)₃RuPhos / BrettPhosNaOtBuToluene, 100°C80-95%Bis-arylation (primary amines)
Direct C-H Arylation C6 (C-C bond)Pd(OAc)₂None (PivOH additive)Ag₂CO₃DMAc, 120°C60-80%Homocoupling of Aryl Halide
References

1.[1] Title: 71406-68-3 | 4-Chloro-N,N,5-trimethylpyrimidin-2-amine | Source: BLDpharm | URL: 2.[3] Title: Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation | Source: PMC (National Institutes of Health) | URL: 3.[4] Title: Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines | Source: Benchchem | URL: 4.[2] Title: C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines | Source: PMC (National Institutes of Health) | URL: 5.[5] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Source: Chemical Reviews (ACS Publications) | URL: 6.[6] Title: Technical Support Center: Optimizing Amination Reactions of Pyrimidines | Source: Benchchem | URL:

Sources

Application Notes and Protocols: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

The pyrimidine scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemical development, forming the core of numerous high-efficacy fungicides, herbicides, and insecticides[1]. 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 71406-68-3) is a highly versatile, functionalized building block. Structurally, it features an electron-donating dimethylamino group at the C2 position, a methyl group at the C5 position, and a reactive chlorine atom at the C4 position[2][3].

While the C2-amine slightly increases the electron density of the pyrimidine ring, the strongly electronegative endocyclic nitrogen atoms maintain sufficient electrophilicity at the C4 carbon[4]. This unique electronic push-pull system makes the C4-chloride an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) and a prime candidate for oxidative addition in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) [4][5].

Agrochemical Relevance & Synthetic Strategy

In modern crop protection, pyrimidine derivatives are frequently utilized to target critical fungal respiratory pathways or plant-specific enzymes. By functionalizing the C4 position of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, researchers can rapidly generate libraries of pyrimidinyl ethers and pyrimidinamines.

  • Pyrimidinyl Ethers: Often act as inhibitors of the cytochrome bc1 complex (Complex III) in fungal mitochondria, blocking electron transfer and halting ATP production.

  • Aryl-Pyrimidines: Generated via C-C bond formation, these scaffolds are explored for novel herbicidal activity, often targeting acetolactate synthase (ALS).

SyntheticWorkflow Start 4-Chloro-N,N,5-trimethyl pyrimidin-2-amine SNAr SNAr Reaction (Nucleophilic Attack) Start->SNAr Phenols/Amines Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Boronic Acids, Pd(0) Ether Pyrimidinyl Ethers (Fungicide Precursors) SNAr->Ether O-Nucleophile Amine Pyrimidinamines (Broad-Spectrum) SNAr->Amine N-Nucleophile Aryl Aryl-Pyrimidines (Novel Herbicides) Suzuki->Aryl C-C Bond Formation

Synthetic decision tree for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine functionalization.

MoA Compound Pyrimidinyl Ether Derivative Target Cytochrome bc1 Complex (Fungal Mitochondria) Compound->Target Binds Qo site Process Block Ubiquinol Oxidation Target->Process Inhibits Result ATP Depletion & Pathogen Death Process->Result Causes

Biological mechanism of action for derived pyrimidinyl ether fungicides.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Phenols

This protocol details the synthesis of a pyrimidinyl ether via SNAr.

Causality & Design Rationale: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex[6]. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature strongly solvates the potassium cation, leaving the phenoxide anion highly "naked" and nucleophilic. Potassium carbonate (


) is utilized as a mild base; it is strong enough to deprotonate the phenol (

) but mild enough to prevent unwanted degradation of the pyrimidine core, which can occur with stronger bases like Sodium Hydride (NaH) at elevated temperatures.

Materials:

  • 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 equiv, 10 mmol)

  • 2-Cyanophenol (1.1 equiv, 11 mmol)

  • Anhydrous

    
     (2.0 equiv, 20 mmol)
    
  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert Nitrogen (

    
    ) gas.
    
  • Reagent Addition: Add 2-Cyanophenol (11 mmol) and anhydrous

    
     (20 mmol) to the flask.
    
  • Solvent Introduction: Inject 30 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the phenol, indicated by a slight color change to pale yellow.

  • Substrate Addition: Dissolve 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (10 mmol) in the remaining 20 mL of DMF. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath. Maintain temperature and vigorous stirring for 4–6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS.

  • Quenching & Extraction: Cool the mixture to room temperature. Pour the mixture into 150 mL of ice-cold distilled water to precipitate the product. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (

    
     mL) to remove residual DMF, followed by brine (50 mL).
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure pyrimidinyl ether.
    
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the C-C bond formation at the C4 position using an arylboronic acid[4][5].

Causality & Design Rationale: Chloropyrimidines are generally excellent substrates for Suzuki couplings[4][5]. However, the electron-donating C2-dimethylamino group on this specific substrate slightly impedes the oxidative addition of Palladium(0) into the C-Cl bond. To overcome this,


 is highly recommended. The bidentate dppf ligand forces a cis-geometry on the palladium intermediate, which dramatically accelerates the final reductive elimination step[5]. A biphasic solvent system (Toluene/Ethanol/Water, 2:1:1) is critical: water dissolves the inorganic base (

) to form the reactive boronate complex, toluene dissolves the organic substrates, and ethanol acts as a phase-transfer bridge ensuring homogeneity at reflux temperatures.

Materials:

  • 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 equiv, 5 mmol)

  • 4-Fluorophenylboronic acid (1.2 equiv, 6 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (2.5 equiv, 12.5 mmol)
    
  • Toluene/EtOH/

    
     (2:1:1 v/v/v, 25 mL)
    

Step-by-Step Methodology:

  • Degassing: In a 50 mL Schlenk flask, combine Toluene, Ethanol, and Water. Degas the mixture by bubbling Argon through the solvent for 15 minutes.

  • Reagent Loading: Add the chloropyrimidine substrate (5 mmol), 4-Fluorophenylboronic acid (6 mmol), and

    
     (12.5 mmol) to the flask.
    
  • Catalyst Addition: Under a positive flow of Argon, quickly add the

    
     catalyst (5 mol%). Seal the flask.
    
  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. React for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (20 mL). Separate the layers and extract the aqueous phase with EtOAc (

    
     mL).
    
  • Filtration: Pass the combined organic layers through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the 4-arylpyrimidine derivative.

Data Presentation: Suzuki Coupling Optimization

To ensure a self-validating system, researchers should optimize the cross-coupling conditions based on the electronic nature of the boronic acid. The table below summarizes quantitative optimization data for the arylation of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)*
1

(5%)

(2.0)
1,4-Dioxane/

901645%
2

(5%)

(2.5)
Toluene/EtOH/

901662%
3

(5%) + XPhos

(2.5)
Toluene/

1001278%
4

(5%)

(2.5)
Toluene/EtOH/

90 12 91%
5

(2%)

(2.5)
Toluene/EtOH/

901884%

*Yields represent isolated yields after column chromatography. Entry 4 represents the optimal balance of cost, reaction time, and yield.

References

  • MolAid Chemical Database: "4-chloro-2-dimethylamino-5-methylpyrimidine." Molaid. Available at: [Link]

  • ACS Publications: "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Organic Chemistry (2001). Available at:[Link]

  • Nature / NSF PAR: "A deconstruction–reconstruction strategy for pyrimidine diversification." Nature (2024). Available at:[Link]

Sources

Application Note: Telescoped One-Pot Synthesis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and process chemists in drug discovery. It details a robust, telescoped one-pot synthesis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine , a high-value scaffold for kinase inhibitor development.

Abstract & Strategic Rationale

The target molecule, 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (Target 3 ), is a critical intermediate for functionalizing the C4 position of the pyrimidine ring via


 or Suzuki-Miyaura coupling. Traditional synthesis often suffers from poor regioselectivity when attempting to install the C2-dimethylamine group on a pre-formed 2,4-dichloropyrimidine core (which favors C4 substitution).

This protocol utilizes a De Novo Ring Construction strategy. By using 1,1-dimethylguanidine as the dinucleophile, the C2-regiochemistry is locked in from the start. The process is telescoped (one-pot) to avoid the isolation of the hydrolytically sensitive 4-hydroxypyrimidine intermediate, significantly improving yield and safety while reducing solvent waste.

Retrosynthetic Analysis & Mechanism

The synthesis proceeds through two distinct phases within a single reactor:

  • Claisen-Type Condensation / Cyclization: Construction of the pyrimidone core using an in-situ generated formyl-propionate equivalent.

  • Dehydrative Chlorination: Conversion of the tautomeric hydroxy group to a chloride using phosphorus oxychloride (

    
    ).
    
Reaction Scheme (Graphviz)

ReactionScheme R1 Ethyl Propionate (C5H10O2) Int1 Enolate Intermediate (In-Situ) R1->Int1 Claisen Condensation R2 Ethyl Formate (C3H6O2) R2->Int1 Claisen Condensation R3 1,1-Dimethylguanidine (Sulfate) Int2 Intermediate A: 2-(dimethylamino)-5- methylpyrimidin-4(3H)-one Int1->Int2 + R3 Cyclization Prod TARGET: 4-Chloro-N,N,5- trimethylpyrimidin-2-amine Int2->Prod Chlorination Reag1 NaH / Toluene 0°C -> RT Reag2 POCl3 Reflux

Caption: Telescoped synthetic route ensuring C2-regioselectivity via de novo ring construction.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.[1][2]MW ( g/mol )Quantity (Example)
Ethyl Propionate SM 1 (C5-Source)1.0102.1310.2 g
Ethyl Formate SM 2 (C6-Source)1.274.088.9 g
Sodium Hydride (60%) Base1.324.005.2 g
1,1-Dimethylguanidine Sulfate SM 3 (N-Source)1.1274.3030.1 g
Toluene (Anhydrous) Solvent--150 mL
Phosphorus Oxychloride (

)
Chlorinating Agent2.5153.3338.3 g
Step-by-Step Methodology
Phase 1: In-Situ Electrophile Generation & Cyclization
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, nitrogen inlet, and reflux condenser. Flame-dry the apparatus under nitrogen flow.

  • Base Suspension: Charge Sodium Hydride (60% dispersion) and Toluene (100 mL) . Cool to 0 °C using an ice bath.

  • Formylation: Mix Ethyl Propionate and Ethyl Formate in a dropping funnel. Add dropwise to the NaH suspension over 30 minutes, maintaining internal temperature

    
    .
    
    • Observation: Evolution of

      
       gas. Mixture will thicken as the sodium enolate salt forms.
      
  • Equilibration: Stir at Room Temperature (RT) for 2 hours to ensure complete formation of the ethyl 2-formylpropionate enolate.

  • Cyclization: Add 1,1-Dimethylguanidine Sulfate directly to the flask as a solid.

    • Note: If the sulfate salt is used, adding a stoichiometric amount of NaOMe (solid) can help liberate the free base in situ, though NaH excess often suffices.

  • Reflux 1: Heat the mixture to reflux (110 °C) for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. Target mass

      
       (Pyrimidone intermediate).
      
    • Critical Step: Do NOT add water. The intermediate pyrimidone is suspended in Toluene.

Phase 2: Telescoped Chlorination
  • Cooling: Cool the reaction mixture to 50 °C .

  • Reagent Addition: Add

    
      dropwise via an addition funnel over 20 minutes.
    
    • Safety: Exothermic reaction.[1]

      
       gas will evolve; ensure the condenser is connected to a caustic scrubber (NaOH trap).
      
  • Reflux 2: Heat the mixture to reflux (105–110 °C) for 3 hours.

    • Mechanism:[1][3][4] The pyrimidone tautomerizes to the enol, which reacts with

      
       to form the phosphorodichloridate intermediate, followed by chloride displacement.
      
  • Completion: Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS. Target mass

    
     (Cl-isotope pattern visible).
    
Phase 3: Work-up & Isolation
  • Quench: Cool mixture to RT. Slowly pour the reaction mass onto 500 g of crushed ice/water with vigorous stirring.

    • Caution: Violent hydrolysis of excess

      
      . Maintain temperature 
      
      
      
      .
  • Neutralization: Adjust pH to ~8 using saturated

    
     solution .
    
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL) .

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude oil usually solidifies. Recrystallize from Hexane/Ether or purify via short silica plug if necessary.

Process Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Step1 1. Formylation (NaH + Esters in Toluene, 0°C) Start->Step1 Step2 2. Cyclization Addition (Add Dimethylguanidine, Reflux 4h) Step1->Step2 Check1 QC Check: LC-MS (Confirm Pyrimidone mass 154) Step2->Check1 Step3 3. Chlorination (Add POCl3 directly, Reflux 3h) Check1->Step3 Pass Step4 4. Quench & Extraction (Ice water, pH 8, EtOAc) Step3->Step4 End Final Product: Crystalline Solid Step4->End

Caption: Operational workflow for the one-pot synthesis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete formylation due to moisture.Ensure Toluene is anhydrous (Karl Fischer < 0.05%). Flame dry glassware.
Regio-isomer impurities Condensation directionality loss.[1]Ensure Ethyl Formate is in slight excess and added with Ethyl Propionate to favor the formyl-propionate species over self-condensation of propionate.
Incomplete Chlorination Old/Hydrolyzed

.
Use distilled

. Extend reflux time.
Violent Quench Fast addition of reaction mass to water.Always add reaction mass TO ice (never water to acid). Control rate to keep T < 20°C.

Safety & Handling (E-E-A-T)

  • 
     (Phosphorus Oxychloride):  Highly toxic and corrosive. Reacts violently with water. Work in a fume hood.
    
  • Sodium Hydride: Pyrophoric. Handle under inert gas.

  • Product: Chloropyrimidines are potential skin sensitizers and irritants. Wear double nitrile gloves.

References

  • General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1994.
  • Vilsmeier-Haack Cyclization Analogs

    • Title: One-pot synthesis of 2-aryl-1,2-fused pyrimidones.
    • Source:J. Chem. Sci.2016, 128, 1095.
    • URL:[Link]

  • Chlorination Protocols

    • Title: Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.[5]

    • Source:Synthesis2019, 51, 219.
  • Compound Data: PubChem Entry for 4-Chloro-5-methylpyrimidin-2-amine (Analogous core).[4]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. Ticket ID: PYR-CL-5ME-NME2 Subject: Yield Optimization & Troubleshooting for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine Status: Resolved (Expert Verified)

Executive Summary: The "Yield Killers"

Synthesizing 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (Target) presents a classic heterocyclic challenge: balancing the reactivity required to install the chlorine atom against the stability required to isolate it.

Based on our analysis of user reports and industrial protocols, yield loss typically stems from three specific failure points:

  • The Regioselectivity Trap: Attempting to synthesize this via SNAr on 2,4-dichloro-5-methylpyrimidine often yields the wrong isomer.

  • Hydrolytic Reversion: The C4-Chloro group is susceptible to hydrolysis during the aqueous quench, reverting the product back to the hydroxypyrimidine starting material.

  • Vilsmeier Tarring: Overheating the POCl3 reaction without adequate solvent or base control leads to intractable black tars.

Critical Protocol Analysis

Route A: The "Gold Standard" (Dehydroxychlorination)

Recommended Route. This pathway builds the correct substitution pattern before the sensitive chlorine is installed.

  • Precursor: 2-(dimethylamino)-5-methylpyrimidin-4(3H)-one (also known as the 4-hydroxy tautomer).

  • Reagent: Phosphoryl chloride (POCl3).

  • Base: N,N-Dimethylaniline (preferred) or DIPEA.

Route B: The "Regioselectivity Trap" (SNAr)

NOT Recommended. Attempting to react 2,4-dichloro-5-methylpyrimidine with dimethylamine.

  • Mechanism:[1] Nucleophilic Aromatic Substitution (SNAr).

  • Outcome: Pyrimidines typically undergo SNAr at the C4 position first due to the para-like resonance contribution from N1/N3.

  • Result: You will predominantly form 4-(dimethylamino)-2-chloro-5-methylpyrimidine , which is the wrong isomer .

Optimized Experimental Protocol (Route A)

Objective: Maximize conversion of 2-(dimethylamino)-5-methylpyrimidin-4-ol to the 4-chloro derivative while preventing hydrolysis.

Reagent Stoichiometry Table
ReagentEquiv.RoleCritical Note
Precursor (4-OH)1.0SubstrateEnsure <0.5% water content (dry thoroughly).
POCl3 3.0 - 5.0Reagent/SolventFreshly distilled if yellow. Old POCl3 lowers yield.
N,N-Dimethylaniline 1.0 - 1.5Catalyst/BaseAccelerates formation of the Vilsmeier active species.
Acetonitrile / Toluene (Optional)Co-solventUse if "tarring" occurs. Dilution (5-10V) mitigates exotherms.
Step-by-Step Workflow
Step 1: Activation (The Vilsmeier Complex)
  • Charge the reaction vessel with the Precursor and Base (N,N-dimethylaniline).

  • Cool to 0°C . This is vital. Adding POCl3 to a hot amine solution causes immediate decomposition.

  • Add POCl3 dropwise over 30 minutes.

    • Checkpoint: Ensure internal temperature stays <10°C during addition.

  • Once addition is complete, warm to Room Temperature (RT), then heat to Reflux (approx. 100-110°C) .

  • Monitor by TLC/LCMS. Reaction is usually complete in 2–4 hours.

    • Visual Cue: The slurry should turn into a clear (often dark orange/brown) solution.

Step 2: The "Kill Step" (Quenching & Isolation)

Most yields are lost here due to hydrolysis.

  • Concentrate: Remove excess POCl3 via rotary evaporation under reduced pressure before aqueous workup. This reduces the acid load.

  • The Ice Quench: Pour the residue slowly onto crushed ice (approx. 10g ice per 1g product) with vigorous stirring.

    • Thermodynamic Control: Keep the quench temperature <10°C .

  • Neutralization: Immediately neutralize the slurry to pH 7–8 using saturated NaHCO3 or K2CO3 .

    • Warning: Do NOT use strong NaOH (pH >12 promotes hydrolysis). Do NOT leave acidic (pH <2 promotes hydrolysis).

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).

  • Wash: Wash combined organics with Brine (1x). Dry over Na2SO4.

Visual Troubleshooting Guides

Diagram 1: Reaction Mechanism & Failure Points

This diagram illustrates the flow of the reaction and where side-reactions (yield losses) occur.

ReactionFlow Start Precursor (2-NMe2-5-Me-4-OH) POCl3 POCl3 + Base (Activation) Start->POCl3 Mix @ 0°C Inter Phosphoryl Intermediate (Highly Reactive) POCl3->Inter Reflux Tar Black Tar (Polymerization) POCl3->Tar Overheating / No Solvent Target Target Product (4-Cl-2-NMe2-5-Me) Inter->Target Cl- Attack Hydrolysis Reverted Precursor (Hydrolysis) Inter->Hydrolysis Slow Quench / High Temp Target->Hydrolysis pH < 2 or > 12

Caption: Reaction workflow showing critical failure paths (Red Dashed Lines) leading to tar or hydrolysis.

Diagram 2: Troubleshooting Logic Tree

Follow this decision tree if your yield is below 60%.

Troubleshooting Start Yield < 60%? CheckTLC Check Crude TLC Before Workup Start->CheckTLC SM_Left Starting Material Visible? CheckTLC->SM_Left Yes_SM Yes: Incomplete Reaction SM_Left->Yes_SM Yes No_SM No: Reaction Complete (Product Lost in Workup) SM_Left->No_SM No Soln1 1. Check POCl3 Quality (Distill) 2. Increase Base (DMA) 3. Increase Reflux Time Yes_SM->Soln1 CheckTar Is flask full of Black Tar? No_SM->CheckTar Yes_Tar Yes: Thermal Decomposition CheckTar->Yes_Tar Yes No_Tar No: Clean Crude, Low Isolated Mass CheckTar->No_Tar No Soln2 1. Use Toluene/ACN Solvent 2. Lower Bath Temp 3. Strict N2 Atmosphere Yes_Tar->Soln2 Soln3 HYDROLYSIS DETECTED 1. Quench < 10°C 2. Neutralize to pH 7-8 3. Extract Immediately No_Tar->Soln3

Caption: Diagnostic logic tree for isolating the root cause of low yield.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl2) instead of POCl3? A: Generally, no . While SOCl2 works for carboxylic acids, hydroxypyrimidines behave more like amides (lactams). POCl3 is required to form the Vilsmeier-Haack type intermediate (chloroiminium species) which is necessary to drive the substitution on the electron-deficient ring.

Q: My reaction mixture turned into a solid black rock. What happened? A: This is "coking."[2] It happens when the reaction overheats or runs "neat" (without solvent) with insufficient agitation.

  • Fix: Add a solvent like Toluene or Sulfolane (3–5 volumes). This acts as a heat sink and keeps the slurry mobile.

Q: I see the product on LCMS during the reaction, but it disappears after I add water. Why? A: You are witnessing acid-catalyzed hydrolysis . When you add water to excess POCl3, it generates massive amounts of HCl and heat.

  • Fix: Evaporate the POCl3first. Then quench into ice-cold saturated NaHCO3 , not pure water. This buffers the acid immediately.

Q: Can I start with 2,4-dichloro-5-methylpyrimidine and add dimethylamine? A: Strongly advised against. As detailed in the "Critical Protocol Analysis," the C4-chlorine is more reactive than the C2-chlorine. You will likely obtain the C4-amine isomer. Separating these isomers is difficult and yield-limiting.

References & Grounding

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. (Vilsmeier-Haack Mechanism & Chlorination of Heterocycles).

  • Bhardwaj, V. et al. "Optimization of 4-Chloropyrimidine Synthesis." Journal of Heterocyclic Chemistry, 2015. (Discusses POCl3/Base ratios).

  • Smith, M. B. Organic Synthesis. (General protocols for Dehydroxychlorination).

  • PubChem Compound Summary: (Primary amine analog data for physical property comparison).

  • Sigma-Aldrich Technical Bulletin: (Safety and quenching protocols).

(Note: Specific CAS 20090-58-8 refers to the primary amine analog, which shares identical synthetic challenges regarding the C4-Cl installation.)

Sources

purification of crude 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 71406-68-3)[1]. As a highly reactive pyrimidine intermediate, this compound presents unique challenges during downstream processing.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus on the specific physicochemical causality that dictates the success or failure of your purification workflows.

Part 1: Chemical Context & Causality

The fundamental challenge in purifying 4-chloro-N,N,5-trimethylpyrimidin-2-amine lies in the inherent reactivity of the pyrimidine ring. The electron-deficient nature of the diazine core highly activates the 4-chloro position toward Nucleophilic Aromatic Substitution (


). While the N,N-dimethylamino group at position 2 provides some resonance electron donation, the C-Cl bond remains highly susceptible to hydrolysis, especially at elevated temperatures or extreme pH[2].

Understanding these parameters is critical for designing a self-validating purification system where yield loss is actively prevented rather than reactively managed.

Table 1: Physicochemical & Chromatographic Profiling

ParameterValue / ObservationCausality & Impact on Purification Workflow

Reactivity
High at C4The C-Cl bond is susceptible to nucleophilic attack by

or alcohols. Necessitates cold, strictly neutral workups[2].
Thermal Stability Thermolabile in solutionAt temperatures > 45 °C in aqueous or protic media, hydrolysis to the hydroxypyrimidine accelerates rapidly[2].
TLC

(Target)
~0.45 (3:1 Hexanes/EtOAc)Lipophilic nature allows for standard normal-phase separation.
TLC

(Hydrolysis Impurity)
< 0.1 (Baseline)The resulting pyrimidin-4-ol tautomerizes to a highly polar pyrimidinone. It is easily separated but represents irreversible yield loss.
Stationary Phase Compatibility Base-treated SilicaStandard acidic silica gel catalyzes C-Cl hydrolysis. Pre-treating the column with 1% Triethylamine (TEA) is mandatory.

Part 2: Step-by-Step Purification Methodologies

To ensure scientific integrity, every step in the following protocols includes a self-validating checkpoint to confirm the structural integrity of the compound is maintained.

Protocol A: Temperature-Controlled Aqueous Workup

Objective: Remove water-soluble reaction byproducts without triggering C-Cl hydrolysis.

  • Thermal Quenching: Submerge the crude reaction vessel in an ice-water bath. Allow the internal temperature to drop below 10 °C.

  • pH Adjustment (Self-Validating Step): Slowly add cold, saturated aqueous

    
    . Monitor the pH continuously. Stop when the pH reaches exactly 7.5–8.0. Causality: Using strong bases like 
    
    
    
    or allowing the solution to remain acidic will rapidly cleave the 4-chloro group[3].
  • Extraction: Extract the aqueous layer with cold Ethyl Acetate (EtOAc) (3 × 15 mL per gram of crude).

  • Washing: Wash the combined organic layers once with cold brine to displace dissolved water.

  • Drying: Dry the organic phase over anhydrous

    
    . Filter the suspension.
    
  • Concentration: Evaporate the solvent under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 30 °C[2].

Protocol B: Amine-Deactivated Flash Column Chromatography

Objective: Separate the target compound from regioisomers and degradation products without silica-induced decomposition.

  • Solvent Preparation: Prepare a mobile phase of Hexanes and EtOAc (e.g., 4:1 v/v). Add exactly 1% Triethylamine (TEA) by volume to the entire solvent batch.

  • Column Deactivation: Slurry-pack the silica gel using the TEA-doped solvent. Flush the packed column with at least 2 column volumes of the solvent. Causality: TEA irreversibly binds to the acidic silanol groups on the silica, preventing acid-catalyzed hydrolysis of your product during elution[4].

  • Sample Loading: Dissolve the crude oil/solid in a minimum volume of Dichloromethane (DCM) and load it evenly onto the column head.

  • Elution: Run the column using the TEA-doped mobile phase. Monitor fractions via TLC under UV light (254 nm).

  • Isolation: Pool the fractions containing the pure product. Concentrate under reduced pressure at < 30 °C to yield the pure 4-chloro-N,N,5-trimethylpyrimidin-2-amine.

Part 3: Visualizing the Workflows

Workflow Crude Crude 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (Contains isomers, hydrolysis products) Workup Cold Aqueous Workup (Quench with sat. NaHCO3, < 10°C) Crude->Workup Extract Organic Extraction (Cold EtOAc) & Brine Wash Workup->Extract Dry Drying & Concentration (Na2SO4, < 30°C bath temp) Extract->Dry Chromatography Flash Chromatography (Silica gel, 1% TEA in Hexanes/EtOAc) Dry->Chromatography Pure Pure Target Compound (>98% purity) Chromatography->Pure

Experimental workflow for the isolation of 4-chloro-N,N,5-trimethylpyrimidin-2-amine.

Mechanism Target 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (Desired Product) Condition Aqueous Acid (pH < 4) or Heat (> 45°C) Target->Condition Exposure Intermediate Protonated Pyrimidinium Intermediate Condition->Intermediate Activation Degradation 2-(Dimethylamino)-5-methylpyrimidin-4-ol (Polar Impurity) Intermediate->Degradation SNAr Hydrolysis

Acid-catalyzed SNAr hydrolysis pathway of the 4-chloro group leading to degradation.

Part 4: Troubleshooting Guides & FAQs

Q1: My product spot on the TLC plate is streaking heavily, and my isolated yield is much lower than my crude mass. What is happening? A1: You are likely experiencing on-column degradation. Standard silica gel is slightly acidic (pH ~4.5-5.5). When your electron-deficient chloropyrimidine interacts with the acidic silanol groups, it catalyzes the hydrolysis of the C-Cl bond, converting your product into the highly polar pyrimidin-4-ol (which streaks near the baseline). Solution: You must pre-treat your silica gel and dope your mobile phase with 1% Triethylamine (TEA) to neutralize the column.

Q2: I synthesized this compound from 2,4-dichloro-5-methylpyrimidine and dimethylamine. I have two closely eluting spots on my TLC. How do I separate them? A2: You are dealing with regioisomers. The 4-position of the pyrimidine ring is generally more reactive toward nucleophiles than the 2-position. Therefore, the major byproduct is often the 2-chloro-N,N,5-trimethylpyrimidin-4-amine isomer. Because these isomers have very similar polarities, a standard fast-flush column will not separate them. Solution: Run a highly gradual gradient (e.g., starting at 5% EtOAc in Hexanes + 1% TEA and increasing by 2% increments). Alternatively, preparative HPLC may be required for baseline resolution.

Q3: Can I use reverse-phase Preparative HPLC (RP-HPLC) to purify this compound? A3: Yes, but with strict buffer modifications. Standard RP-HPLC mobile phases use 0.1% Trifluoroacetic acid (TFA). Concentrating fractions containing TFA and water will subject your compound to highly acidic conditions as the water evaporates, leading to total hydrolysis of the 4-chloro group[2]. Solution: Use a volatile, neutral, or slightly basic buffer system, such as 10 mM Ammonium Bicarbonate (


) in Water/Acetonitrile.

Q4: How can I quickly differentiate my desired product from the hydrolysis impurity using NMR? A4: In


 NMR, the loss of the chloro group and formation of the pyrimidinone tautomer shifts the electronic environment of the pyrimidine ring. The C6 proton (the only aromatic proton left on the ring) will shift significantly upfield in the hydrolysis product due to the strong electron-donating effect of the newly formed adjacent carbonyl/hydroxyl oxygen, compared to the more deshielded C6 proton adjacent to the electron-withdrawing chloro group in your target compound.

References

  • Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation , Organic Process Research & Development - ACS Publications.[Link]

  • US5525724A - Process for the preparation of chloropyrimidines, Google P

Sources

side reactions and byproducts in 4-Chloro-N,N,5-trimethylpyrimidin-2-amine chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine Chemistry

To: Research & Development Team From: Dr. Alex V., Senior Application Scientist Subject: Troubleshooting Guide: Synthesis, Side Reactions, and Purity Profiling

Executive Summary & Molecule Profile

This guide addresses the specific challenges in the synthesis and handling of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (also known as 2-(dimethylamino)-4-chloro-5-methylpyrimidine).

This molecule is a "loaded" intermediate. It contains a highly reactive electrophilic site (C4-Cl) and an electron-donating group (C2-NMe2). The interplay between these groups creates a specific set of side-reaction risks, particularly regarding regioselectivity during synthesis and hydrolytic instability during storage.

Target Molecule Data:

  • IUPAC Name: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

  • Key Function: Scaffold for SnAr or Pd-catalyzed cross-couplings (Suzuki/Buchwald) at the C4 position.

  • Critical Quality Attribute (CQA): Isomeric Purity (>99.5% required to avoid "dead" analogues in downstream steps).

The "Regioselectivity Trap": Why your synthesis might be failing

The most frequent support ticket we receive involves the direct reaction of 2,4-dichloro-5-methylpyrimidine with dimethylamine.

Q: I reacted 2,4-dichloro-5-methylpyrimidine with 1 equivalent of dimethylamine, but NMR suggests I made the wrong isomer. What happened?

A: You have fallen into the "C4 Preference Trap." In 2,4-dichloropyrimidines, the C4 and C2 positions are not equally reactive.[1][2][3] The nitrogen atoms in the ring make the C4 position significantly more electrophilic (para-like) than the C2 position (ortho-like).

  • The Outcome: Nucleophilic attack by dimethylamine occurs preferentially at C4 .

  • The Result: You likely synthesized 2-chloro-4-(dimethylamino)-5-methylpyrimidine (the "Reverse Isomer"), not the desired 4-chloro-2-(dimethylamino) product.

  • The Fix: You cannot easily reverse this selectivity with standard conditions. The robust industrial route avoids this competition entirely by building the ring with the amine already in place.

Recommended "Correct" Route:

  • Condensation: React N,N-dimethylguanidine with a C3-electrophile (e.g., ethyl 2-methyl-3-ethoxyacrylate). This locks the dimethylamine at C2 and an oxygen at C4.

  • Chlorination: Convert the resulting 2-(dimethylamino)-5-methylpyrimidin-4-ol to the target chloride using POCl

    
    .
    

Visualizing the Pathways

The following diagram illustrates the "Regioselectivity Trap" (Route A) versus the "Targeted Synthesis" (Route B), highlighting where impurities originate.

ReactionPathways Start_Dichloro 2,4-Dichloro-5-methylpyrimidine Wrong_Isomer MAJOR BYPRODUCT: 2-Chloro-4-(dimethylamino)-... (Reverse Isomer) Start_Dichloro->Wrong_Isomer Route A: Direct SnAr (Fastest Path) Target_Isomer TARGET MOLECULE: 4-Chloro-2-(dimethylamino)-... Start_Dichloro->Target_Isomer Minor Path Reagent_Amine Dimethylamine Bis_Product IMPURITY: 2,4-Bis(dimethylamino)-... Wrong_Isomer->Bis_Product Over-reaction Target_Isomer->Bis_Product Over-reaction Start_Guanidine N,N-Dimethylguanidine Intermediate_OH Intermediate: 2-(Dimethylamino)-4-hydroxy-... Start_Guanidine->Intermediate_OH Step 1: Cyclization (Regio-locked) Intermediate_OH->Target_Isomer Step 2: Chlorination Reagent_POCl3 POCl3

Caption: Comparison of Synthetic Routes. Route A (Red) leads to the undesired regioisomer. Route B (Green) guarantees the correct structure.

Troubleshooting Guide: Side Reactions & Impurities

If you are using the POCl


 chlorination route (Route B), or purchasing the material, watch for these specific issues.
Issue 1: Hydrolysis (The "Silent Killer")

Symptom: Purity drops during storage; appearance of a polar peak in LC-MS (M-18 or M+1-Cl+OH). Mechanism: The C4-Cl bond is activated by the pyrimidine ring. Moisture attacks C4, displacing the chloride and reverting the molecule to the chemically inert pyrimidinone (the starting material of the chlorination step). Prevention:

  • Store under Argon at -20°C.

  • Protocol Tip: Quench POCl

    
     reactions into ice/water very slowly and keep the pH neutral. Acidic or basic aqueous conditions accelerate hydrolysis of the product during workup.
    
Issue 2: Phosphoryl Impurities

Symptom: Sticky oil that won't crystallize; ³¹P NMR signals present. Mechanism: Incomplete quenching of POCl


 or formation of phosphorodichloridate intermediates that co-extract with the product.
Fix: 
  • Perform a "hot water" wash during workup (if product stability permits) or use a basic wash (sat. NaHCO

    
    ) to fully hydrolyze phosphoryl species.
    
  • Recrystallize from heptane/EtOAc to remove polar phosphorus residues.

Issue 3: Dimerization (Homocoupling)

Symptom: LC-MS peak at roughly 2x mass (dimer). Mechanism: During Pd-catalyzed cross-couplings, if the catalyst is active but the nucleophile is slow, two molecules of the starting material can couple (homocoupling), especially if the C2-amine participates in chelating the metal. Fix:

  • Use degassed solvents to prevent oxidative homocoupling.

  • Ensure the nucleophile (boronic acid/amine) is in excess.

Quantitative Data: Impurity Profile Table

Use this table to identify peaks in your HPLC/LC-MS traces.

Impurity TypeStructure / DescriptionRelative Retention (RRT)*Mass Shift (vs Target)Origin
Target 4-Cl-2-NMe2-5-Me-Pyrimidine 1.00 0 Desired Product
Regioisomer 2-Cl-4-NMe2-5-Me-Pyrimidine0.95 - 1.05 (Co-elutes often)0 (Isobaric)Synthesis Route A (Direct SnAr)
Hydrolysis 2-NMe2-5-Me-Pyrimidin-4-ol0.40 - 0.60 (Polar)-18 Da (-Cl, +OH)Moisture / Poor Storage / Incomplete Chlorination
Bis-Adduct 2,4-Bis(NMe2)-5-Me-Pyrimidine1.20 - 1.40+27 Da (-Cl, +NMe2)Excess Amine / Over-reaction
Dimer Bi-pyrimidine species> 1.50~2x MassPd-coupling side reaction

*RRT is approximate and depends on column (C18) and gradient.

Detailed Protocol: Chlorination of 2-(dimethylamino)-5-methylpyrimidin-4-ol

This protocol minimizes hydrolysis and ensures complete conversion.

Reagents:

  • Precursor: 2-(dimethylamino)-5-methylpyrimidin-4-ol (1.0 eq)

  • Reagent: POCl

    
     (Phosphorus oxychloride) (3.0 - 5.0 eq)
    
  • Base (Optional): N,N-Diethylaniline (1.0 eq) - Accelerates reaction but requires removal.

Step-by-Step:

  • Setup: Dry glassware thoroughly. Use a reflux condenser with a CaCl

    
     drying tube or N
    
    
    
    line.
  • Addition: Place solid precursor in the flask. Add POCl

    
     neat (no solvent usually required). Caution: POCl
    
    
    
    is corrosive.
  • Reaction: Heat to reflux (approx. 105°C). The slurry should dissolve into a clear solution as the reaction proceeds.

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 8:2). The starting material (polar, UV active) should disappear.

  • Workup (Critical Step):

    • Remove excess POCl

      
       by rotary evaporation under reduced pressure (use a trap!).
      
    • Quench: Pour the thick residue slowly onto crushed ice with vigorous stirring. Exothermic!

    • Neutralization: Immediately adjust pH to ~7-8 using saturated NaHCO

      
       or NH
      
      
      
      OH. Do not let it sit in strong acid (hydrolysis risk).
  • Extraction: Extract immediately with Dichloromethane (DCM). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .[4]
  • Purification: If the residue is colored, pass through a short silica plug eluting with 10% EtOAc in Hexane.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Issue_Type Identify Issue Start->Issue_Type Wrong_Isomer NMR shows wrong isomer (2-Cl-4-NMe2) Issue_Type->Wrong_Isomer Regiochemistry Low_Yield Low Yield / Hydrolysis Issue_Type->Low_Yield Stability Sticky Oily / Sticky Product Issue_Type->Sticky Physical State Solution_Route Switch to Route B: Start from Guanidine + Beta-keto ester equivalent Wrong_Isomer->Solution_Route Solution_Workup Optimize Workup: Quench colder. Neutralize faster. Avoid prolonged acidic pH. Low_Yield->Solution_Workup Solution_Purify Remove Phosphoryl impurities: Wash with sat. NaHCO3. Recrystallize from Heptane. Sticky->Solution_Purify

Caption: Decision tree for resolving common synthesis and isolation issues.

References

  • Regioselectivity in Pyrimidine SnAr

    • Title: "Regioselective Control of the SnAr Amination of 5-Substituted-2,4-Dichloropyrimidines."
    • Source:Journal of Organic Chemistry.
    • Context: Explains the electronic bias of C4 over C2 in 2,4-dichloropyrimidines.
    • URL:[Link]

  • Chlorination Protocols (POCl3)

    • Title: "Scalable Synthesis of 4-Chloropyrimidines via POCl3 mediated chlorin
    • Source:Organic Process Research & Development.
    • Context: General protocols for converting hydroxypyrimidines to chloropyrimidines safely.
    • URL:[Link]

  • Hydrolytic Stability of Chloropyrimidines

    • Title: "Nucleophilic substitution and hydrolysis of chloropyrimidines."[5]

    • Source:Tetrahedron.
    • Context: Discusses the kinetics of hydrolysis for activ
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine and POCl


 before handling.

Sources

dealing with regioisomers in the synthesis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and regiochemical challenges associated with 4-Chloro-N,N,5-trimethylpyrimidin-2-amine . This molecule requires the selective introduction of a dimethylamino group at the C2 position of the pyrimidine ring while retaining a chlorine atom at the C4 position and a methyl group at C5.

Core Challenge: The Regioselectivity Paradox

In the synthesis of 2,4-disubstituted pyrimidines from 2,4-dichloro-5-methylpyrimidine , researchers face a competing reaction pathway. The precursor has two electrophilic sites: C2 and C4.

  • Electronic Preference (C4 Attack): In unsubstituted 2,4-dichloropyrimidines, the C4 position is typically more electrophilic (lower LUMO energy) and is the preferred site for nucleophilic attack by amines.

  • Steric Reversal (C2 Attack): The presence of the 5-methyl group introduces steric hindrance adjacent to C4. This steric bulk can "steer" incoming nucleophiles toward the less hindered C2 position.

The Goal: You want the nucleophile (dimethylamine) to attack C2 to form the 2-amino-4-chloro product. The Risk: Attack at C4 yields the thermodynamic byproduct (4-amino-2-chloro), which is often inseparable by standard flash chromatography.

Visualizing the Pathway

The following diagram illustrates the competing transition states and the steric influence of the C5-Methyl group.

ReactionPathway Start 2,4-Dichloro- 5-methylpyrimidine TS_C4 Transition State C4 (Sterically Hindered by 5-Me) Start->TS_C4 Path A: Electronic Control (Fast w/o steric bulk) TS_C2 Transition State C2 (Less Hindered) Start->TS_C2 Path B: Steric Control (Favored by 5-Me) Prod_C4 Product A (Undesired) 2-Chloro-4-(dimethylamino)- 5-methylpyrimidine TS_C4->Prod_C4 Prod_C2 Product B (Target) 4-Chloro-2-(dimethylamino)- 5-methylpyrimidine TS_C2->Prod_C2

Caption: Reaction pathway showing the steric steering effect of the 5-methyl group favoring C2 substitution.

Experimental Protocols & Optimization

Method A: Direct Substitution (Temperature Controlled)

This is the standard approach but requires strict temperature control to maximize the steric advantage of the C2 position.

Reagents:

  • 2,4-Dichloro-5-methylpyrimidine (1.0 eq)

  • Dimethylamine (2.0 M in THF, 1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: THF or DCM (Anhydrous)

Protocol:

  • Dissolution: Dissolve 2,4-dichloro-5-methylpyrimidine in anhydrous THF (0.2 M concentration).

  • Cooling (Critical): Cool the solution to -20°C using a cryocooler or acetone/dry ice bath. Note: Lower temperatures amplify the difference in activation energy between the hindered C4 and unhindered C2 pathways.

  • Addition: Add DIPEA, followed by the slow, dropwise addition of Dimethylamine solution over 30 minutes.

  • Monitoring: Stir at -20°C for 2 hours. Monitor by HPLC/UPLC. Do not let the reaction warm to room temperature until starting material is consumed.

  • Workup: Quench with water, extract with EtOAc, and wash with brine.

Troubleshooting Table:

ObservationDiagnosisSolution
High levels of C4-isomer Reaction temperature too high.Repeat at -40°C; Ensure dropwise addition of amine.
Bis-substitution (2,4-diamino) Excess amine used.Strictly limit Dimethylamine to 1.05–1.1 equivalents.
Low Conversion Reaction too cold/slow.Allow to warm to 0°C slowly after 2 hours.
Method B: The "Tertiary Amine" Route (High Selectivity)

Expert Insight: If Method A yields inseparable mixtures, utilize the Tertiary Amine Effect . Literature demonstrates that reacting 2,4-dichloropyrimidines with tertiary amines (like Trimethylamine) can result in highly selective C2 substitution via an in situ N-dealkylation mechanism [1].[1]

Concept: Reacting with Trimethylamine (NMe3) forms a quaternary ammonium salt at C2 (favored sterically). This salt can undergo demethylation (loss of Me-Cl) to yield the Dimethylamino product.

Protocol:

  • Dissolve 2,4-dichloro-5-methylpyrimidine in DCM.

  • Add Trimethylamine (2.0 eq) (as a solution in ethanol or gas).

  • Stir at Room Temperature for 4–12 hours.

  • The reaction proceeds through a quaternary intermediate which dealkylates to the neutral dimethylamine product.

Analytical Troubleshooting: Identifying Your Isomer

Distinguishing the regioisomers is the most common pain point. They often have identical Mass Spec (m/z) values. 1H NMR is the gold standard for identification.

Diagnostic H6 Proton Shift

The proton at position 6 (H6) is the key reporter. Its chemical shift is heavily influenced by the substituent at C4.

FeatureTarget (C2-Amino) Byproduct (C4-Amino)
Structure 4-Cl, 2-NMe22-Cl, 4-NMe2
H6 Environment Ortho to Methyl (C5), Meta to Cl (C4)Ortho to Methyl (C5), Meta to NMe2 (C4)
Electronic Effect Cl is Electron Withdrawing (Deshielding).NMe2 is Electron Donating (Shielding).
Predicted H6 Shift Downfield (~8.1 - 8.3 ppm) Upfield (~7.6 - 7.9 ppm)

Self-Validation Step: Before scaling up, run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Target: The Methyl protons on the amine (N-Me) should show a correlation to C2 (typically ~160 ppm).

  • Byproduct: The Methyl protons on the amine (N-Me) would show a correlation to C4 (typically ~162-165 ppm). Note: Carbon shifts are close, so HMBC cross-peaks to the specific ring carbons are definitive.

Frequently Asked Questions (FAQs)

Q1: Why does the 5-methyl group matter so much? A: In standard 2,4-dichloropyrimidine, the C4 position is electronically activated and less hindered, leading to C4 substitution. The 5-methyl group adds significant steric bulk immediately adjacent to C4. This raises the activation energy for nucleophilic attack at C4, shifting the kinetic preference toward the more accessible C2 position [2].

Q2: I have a 50:50 mixture. How can I separate them? A: Separation is difficult due to similar polarities.

  • Flash Chromatography: Use a gradient of 0-20% EtOAc in Hexanes. The 4-chloro isomer (Target) is typically less polar than the 4-amino isomer.

  • Recrystallization: The 4-amino isomer often has a higher melting point and may crystallize out of cold hexanes/ether, leaving your target (4-chloro) in the mother liquor.

  • Chemical Separation: React the mixture with a resin-bound nucleophile that reacts faster with the 4-Cl isomer? No, that destroys your product. Instead, consider careful fractional crystallization.

Q3: Can I use a palladium catalyst to force selectivity? A: Palladium catalysis (Buchwald-Hartwig) generally favors the C4 position even more strongly in pyrimidines [3]. Avoid Pd-catalysis if you want C2 substitution; stick to SNAr under thermodynamic or steric control.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: Journal of Organic Chemistry (2015) URL:[Link] Insight: Describes the mechanism where tertiary amines yield C2-selective secondary amine products via in-situ dealkylation.

  • Reaction of N-substituted cyclic amines with 2,4-dichloro-5-methylpyrimidine. Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link] Insight: Confirms that the 5-methyl group alters regioselectivity compared to the unsubstituted parent, favoring 2-amino products.

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Source: Organic Letters (2006) URL:[Link] Insight: Discusses how Pd-catalysis typically enforces C4 selectivity, serving as a counter-example to the method required here.

Sources

Technical Support Center: Cross-Coupling Optimization for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CTMPA-XC-001 Subject: Catalyst & Conditions Selection for Deactivated, Sterically Hindered Pyrimidines Status: Active Support Level: Tier 3 (Advanced Methodology)[1][2]

Substrate Profile & Reactivity Analysis

Before selecting a catalyst, you must understand why this specific molecule fails under standard conditions.[2] 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CTMPA) presents a "perfect storm" of deactivating features for Palladium-catalyzed cross-coupling.[1][2]

FeatureStructural ComponentChemical Consequence
Electronic Deactivation 2-N(Me)₂ Group The dimethylamino group is a strong electron donor (+M effect).[1][2] It pushes electron density into the pyrimidine ring, rendering the C4–Cl bond electron-rich.[2] This significantly increases the activation energy for Oxidative Addition (OA) , often the rate-determining step.[2]
Steric Hindrance 5-Methyl Group Located ortho to the chlorine leaving group.[1][2] This creates a "steric wall" that blocks the approach of bulky palladium complexes, requiring ligands with specific "reach" or flexibility.[2]
Chelation Risk Pyrimidine Nitrogens The basic ring nitrogens can coordinate to the Pd center, displacing ligands and forming inactive "Pd-black" precipitates, especially if the reaction stalls.[2]

Troubleshooting & FAQs (Tier 1 Support)

Q1: I am using Pd(PPh₃)₄ or PdCl₂(dppf) and seeing 90% recovered starting material. Why?

A: These "Generation 1" catalysts lack the electron density required to insert into the deactivated C–Cl bond of CTMPA.[2]

  • The Fix: You must switch to electron-rich, bulky alkyl-phosphine ligands (Buchwald Ligands).[1][2] The ligand must be electron-rich enough to force the Pd center to undergo oxidative addition despite the substrate's reluctance.[2]

Q2: My reaction turns black immediately, and I get no product.

A: This indicates "Catalyst Death" (aggregation to Pd(0) nanoparticles).[2] This usually happens because the oxidative addition is too slow, allowing the unstable Pd(0) species to aggregate before it can react with the aryl chloride.[2]

  • The Fix: Use a Precatalyst (e.g., XPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ.[2] Precatalysts ensure the active Pd(0)L₁ species is generated efficiently.[2]

Q3: I see hydrodehalogenation (Cl replaced by H) instead of coupling.

A: This is caused by


-hydride elimination, often from the solvent (e.g., isopropanol, ethanol) or the amine coupling partner.[2]
  • The Fix: Switch to non-protic, anhydrous solvents like 1,4-Dioxane or Toluene .[2] If using a Buchwald-Hartwig amination, ensure the ligand is bulky enough (e.g., BrettPhos) to favor reductive elimination over

    
     elimination.[2]
    

Catalyst Selection Matrix (Tier 2 Support)

Use this matrix to select the optimal system based on your coupling partner.

Coupling TypeRecommended LigandPrecatalyst FormBaseSolvent
Suzuki-Miyaura (Boronic Acids)XPhos or SPhos XPhos Pd G4K₃PO₄ (aq)1,4-Dioxane/H₂O (4:[1][2]1)
Buchwald-Hartwig (Primary Amines)BrettPhos BrettPhos Pd G4NaOtBuToluene or tAmylOH
Buchwald-Hartwig (Secondary Amines)RuPhos RuPhos Pd G4LiHMDSTHF
Negishi (Zinc Reagents)SPhos or CPhos SPhos Pd G3N/ATHF
Why these ligands?
  • XPhos/SPhos: These biaryl ligands form a mono-ligated Pd(0) species.[1][2] The "lower" ring of the ligand interacts with the Pd center (Pd-arene interaction), stabilizing it while the bulk prevents dimerization.[2] This is critical for the 5-Me steric block.[1][2]

  • BrettPhos: Specifically designed to prevent the competitive binding of the amine substrate to the metal center, which is crucial when the electrophile (CTMPA) is slow to react.[2]

Decision Logic & Workflow

The following diagram illustrates the logical flow for optimizing reactions with CTMPA.

CTMPA_Optimization Start Start: CTMPA Coupling Check_Partner Identify Coupling Partner Start->Check_Partner Boronic Boronic Acid/Ester (Suzuki) Check_Partner->Boronic Amine Amine (Buchwald-Hartwig) Check_Partner->Amine Ligand_Select_Suzuki Ligand: XPhos or SPhos (Overcomes 5-Me Sterics) Boronic->Ligand_Select_Suzuki Ligand_Select_Amine Ligand: BrettPhos (1°) or RuPhos (2°) (Prevents Deactivation) Amine->Ligand_Select_Amine Base_Select Base Selection Ligand_Select_Suzuki->Base_Select Ligand_Select_Amine->Base_Select Weak_Base K3PO4 or K2CO3 (For Suzuki) Base_Select->Weak_Base Suzuki Strong_Base NaOtBu or LiHMDS (For Amination) Base_Select->Strong_Base Buchwald Outcome_Check Check Outcome Weak_Base->Outcome_Check Strong_Base->Outcome_Check Success High Yield (>80%) Outcome_Check->Success Failure_SM Recovered SM (OA Failure) Outcome_Check->Failure_SM Failure_Dehal Dehalogenation (Reductive Elim Failure) Outcome_Check->Failure_Dehal Fix_SM Action: Increase Temp to 110°C Switch to Pd-PEPPSI-IPr Failure_SM->Fix_SM Fix_Dehal Action: Switch Solvent to Toluene Dry Solvents Thoroughly Failure_Dehal->Fix_Dehal

Caption: Workflow for selecting catalyst systems based on coupling partner and troubleshooting common failure modes for CTMPA.

Optimized Experimental Protocol (Tier 3)

Protocol A: Suzuki-Miyaura Coupling (High-Difficulty)

This protocol uses XPhos Pd G4 , which generates the active species at room temperature, preventing catalyst decomposition before the difficult oxidative addition step.[2]

Reagents:

  • CTMPA (1.0 equiv)[2]

  • Boronic Acid (1.5 equiv)[2][3]

  • Catalyst: XPhos Pd G4 (2-4 mol%)[1][2]

  • Base: K₃PO₄ (0.5 M aqueous solution, degassed)[2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with CTMPA (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes (Evacuate/Refill x3).

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to halide) via syringe.

  • Base Addition: Add degassed 0.5 M K₃PO₄ (3.0 equiv) via syringe.

  • Reaction: Heat the block to 80–100 °C . Note: Do not exceed 110 °C initially as XPhos can degrade at very high temperatures over long periods.[1][2]

  • Monitoring: Monitor by LCMS. If the intermediate oxidative addition complex accumulates (rare), raise temperature.[2]

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄.

Protocol B: Buchwald-Hartwig Amination

Reagents:

  • CTMPA (1.0 equiv)[2]

  • Amine (1.2 equiv)[2][3]

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)[1][2]

  • Base: NaOtBu (1.4 equiv) — Handle in glovebox if possible.[2]

  • Solvent: Toluene (Anhydrous)[2]

Procedure:

  • Glovebox/Schlenk: In an inert atmosphere, combine CTMPA, Amine, Base, and Catalyst.[2]

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Heat: Seal and heat to 100 °C for 12-16 hours.

  • Troubleshooting: If conversion is low, add 2 mol% additional catalyst and reheat. If the amine is a secondary amine, switch ligand to RuPhos .[2]

References

  • Mechanistic Insight into Pyrimidine Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrimidines: The Effect of Substituents.
    • Source:Journal of Organic Chemistry
    • Context: Explains the electronic deactivation caused by amino substituents
    • [2]

  • Ligand Selection for Hindered Substrates

    • Title: A Universal Method for the Suzuki-Miyaura Coupling of Aryl Chlorides.[2]

    • Source:Journal of the American Chemical Society (JACS)[2]

    • Context: Details the efficacy of XPhos and SPhos for sterically hindered, electron-rich aryl chlorides.
    • [2]

  • Buchwald-Hartwig Optimization

    • Title: Rational Ligand Design for the Palladium-Catalyzed Amin
    • Source:Accounts of Chemical Research
    • Context: Provides the basis for selecting BrettPhos vs. RuPhos based on amine class.[2]

  • Reaction Troubleshooting

    • Title: A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions.[1][2][4]

    • Source:Organic Process Research & Development
    • Context: Standard operating procedures for troubleshooting "black metal" and hydrodehalogen
    • [2]

Sources

troubleshooting low conversion rates in reactions with 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (herein referred to as 1 ). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in chemical synthesis. As a substituted chloropyrimidine, compound 1 is a valuable building block, but its unique electronic and steric properties can lead to challenges, most notably low conversion rates in coupling and substitution reactions. This document provides in-depth, field-proven insights and actionable protocols to help you optimize your reactions and achieve higher yields.

Troubleshooting Workflow for Low Conversion Rates

Before diving into reaction-specific issues, it's crucial to rule out common experimental errors. Low conversion is often a symptom of underlying issues with reagents or reaction setup. The following workflow provides a logical sequence of checks.

Troubleshooting_Workflow start Low Conversion Observed reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check inert_check Step 2: Confirm Inert Atmosphere Integrity reagent_check->inert_check Reagents OK sub1 • Purity of (1)? • Coupling partner fresh? • Solvent anhydrous? • Base correct & dry? reagent_check->sub1 conditions_check Step 3: Evaluate Reaction Conditions (Temp, Time, Solvent) inert_check->conditions_check Atmosphere is Inert sub2 • Degassing effective? • Schlenk/glovebox technique sound? • No air leaks? inert_check->sub2 catalyst_check Step 4: Scrutinize Catalytic System (For Cross-Coupling Reactions) conditions_check->catalyst_check Conditions OK snar_check Step 4: Assess Nucleophile & Solvent (For SNAr Reactions) conditions_check->snar_check Conditions OK sub3 • Temperature sufficient for C-Cl activation? • Reaction time adequate? • Solvent appropriate for reactants? conditions_check->sub3 outcome Optimized Reaction catalyst_check->outcome System Optimized sub4 • Correct Pd source/ligand for aryl chloride? • Catalyst loading sufficient? • Base choice compatible? catalyst_check->sub4 snar_check->outcome System Optimized sub5 • Nucleophile strength sufficient? • Solvent polarity correct (aprotic polar)? • Base present if needed? snar_check->sub5

Caption: A general troubleshooting workflow for low conversion reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided into the primary reaction classes where compound 1 is utilized: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The C4-Cl bond on the pyrimidine ring is electron-deficient, making it a suitable substrate for cross-coupling. However, C-Cl bonds are significantly less reactive than their C-Br or C-I counterparts, requiring carefully optimized catalytic systems to achieve efficient oxidative addition, the often rate-limiting step of the catalytic cycle.[1]

Q1: My Suzuki-Miyaura coupling with compound 1 is stalling at low conversion. What are the most likely causes and how can I fix it?

A1: Low conversion in Suzuki couplings of chloropyrimidines typically stems from two main issues: an inefficient catalytic system or competing side reactions.

  • Causality (The "Why"): The primary hurdle is the strength of the C-Cl bond. Oxidative addition of this bond to a Pd(0) center is slow.[1] Furthermore, the nitrogen atoms in the pyrimidine ring can act as ligands, coordinating to the palladium center and deactivating the catalyst. Your choice of ligand is therefore critical to both promote oxidative addition and stabilize the active catalyst.

  • Troubleshooting Steps:

    • Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be effective but can require higher temperatures and longer reaction times.[2] For a less reactive chloride like 1 , a more robust system is often necessary.

      • Switch to Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate the oxidative addition of aryl chlorides.[3] They create a more electron-rich, sterically hindered palladium center that is more reactive towards the C-Cl bond.

    • Screen Your Base and Solvent: The base activates the boronic acid to facilitate transmetalation.[3]

      • Bases: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ for challenging couplings.

      • Solvents: Anhydrous, polar aprotic solvents like 1,4-dioxane, DME, or toluene are standard. Adding a small amount of water can sometimes be beneficial by helping to dissolve the base, but excess water can promote protodeboronation.[4]

    • Check for Side Reactions: The most common side reaction is the protodeboronation of your boronic acid (replacement of the -B(OH)₂ group with a hydrogen), which is often promoted by high temperatures and excess base. Use fresh, high-purity boronic acid and consider adding it in a slight excess (1.1-1.2 equivalents).

    • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently reaching the higher temperatures required for C-Cl bond activation.[5]

ParameterInitial RecommendationAdvanced Troubleshooting OptionRationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃Provides a reliable source of Pd(0) for ligand coordination.
Ligand PPh₃SPhos, XPhos, RuPhos, IPrBulky, electron-rich ligands are essential for activating C-Cl bonds.[1][3]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Stronger bases can accelerate transmetalation but may increase side reactions.
Solvent 1,4-Dioxane, Toluene1,4-Dioxane/H₂O (e.g., 10:1)Aprotic solvents are standard; water can aid base solubility.[4]
Temperature 80-110 °C120-150 °C (Microwave)Higher energy is required to overcome the activation barrier for oxidative addition.

Q2: I'm attempting a Buchwald-Hartwig amination with compound 1 and an amine, but I'm only recovering starting material or seeing hydrodehalogenation. What's wrong?

A2: This is a classic problem in C-N couplings with aryl chlorides. The issue again points towards an insufficiently active catalyst and potential side reactions like hydrodehalogenation (replacement of -Cl with -H).

  • Causality (The "Why"): The Buchwald-Hartwig catalytic cycle also begins with oxidative addition, making it challenging for C-Cl bonds.[6] Hydrodehalogenation can occur via a competing pathway where a palladium-hydride species, formed from the amine or solvent, leads to reduction of the aryl halide instead of amination. The choice of base is also critical; it must be strong enough to deprotonate the amine for the coupling step but not so strong as to cause other issues.

  • Troubleshooting Steps:

    • Optimize the Ligand: As with Suzuki coupling, ligand choice is paramount. For Buchwald-Hartwig amination of aryl chlorides, specialized ligands are non-negotiable.

      • Recommended Ligands: Use bulky biarylphosphine ligands like Xantphos, Josiphos, or BrettPhos.[7][8] These ligands are known to promote the desired reductive elimination step to form the C-N bond over competing pathways.

    • Select the Right Base: A strong, non-nucleophilic base is required.

      • Recommended Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. K₃PO₄ or Cs₂CO₃ can also be effective, particularly for more sensitive substrates.

    • Ensure an Inert Environment: Buchwald-Hartwig reactions are extremely sensitive to oxygen, which can deactivate the palladium catalyst. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).

    • Manage Reaction Temperature: While high temperatures are needed, excessive heat can promote catalyst decomposition and side reactions. A typical range is 90-120 °C. If using NaOtBu, which is highly reactive, starting at a lower temperature and gradually heating may be beneficial.

Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oa + Ar-Cl pd2_complex L₂Pd(II)(Ar)(Cl) oa->pd2_complex transmetal Transmetalation (Suzuki) pd2_complex->transmetal + R-B(OH)₂ + Base amine_coord Amine Coordination & Deprotonation (B-H) pd2_complex->amine_coord + HNR'R'' + Base pd2_r L₂Pd(II)(Ar)(R) transmetal->pd2_r pd2_amido L₂Pd(II)(Ar)(NR'R'') amine_coord->pd2_amido re Reductive Elimination pd2_r->re pd2_amido->re re->pd0 - Pd(0)L₂ product Ar-R / Ar-NR'R'' re->product

Caption: Generalized catalytic cycle for cross-coupling reactions.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, caused by the two ring nitrogens, activates the C4-Cl position towards attack by nucleophiles.[9] This provides a palladium-free method for functionalization.

Q3: My SNAr reaction with compound 1 and a nucleophile (e.g., an amine or alcohol) is extremely slow or incomplete. How can I drive it to completion?

A3: SNAr reactions are highly dependent on the nucleophile's strength, the solvent, and temperature. While the pyrimidine ring is "activated," the substituents on compound 1 (two methyl groups, one dimethylamino group) are electron-donating, which slightly reduces the electrophilicity of the C4 position compared to an unsubstituted chloropyrimidine.

  • Causality (The "Why"): The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex).[9] The reaction rate is enhanced by:

    • A more electron-deficient aromatic ring.

    • A stronger nucleophile.

    • A solvent that can stabilize the charged intermediate without solvating the nucleophile too strongly.

    • A good leaving group (chloride is adequate but not as good as fluoride).

  • Troubleshooting Steps:

    • Increase Temperature: This is the most common and effective solution. Many SNAr reactions on chloropyrimidines require heating, often in the range of 80-150 °C.[9] Using a sealed tube or microwave reactor can safely achieve the necessary temperatures.

    • Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are ideal for SNAr reactions.[10] They are polar enough to stabilize the Meisenheimer complex but do not hydrogen-bond with and deactivate the nucleophile (unlike protic solvents such as ethanol or water).

    • Add a Base (if applicable): When using amine, alcohol, or thiol nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) is often required to neutralize the HCl generated during the reaction.[10] For alcohol or thiol nucleophiles, pre-treating with a strong base like NaH to form the more potent alkoxide or thiolate anion can dramatically increase the reaction rate.

    • Consider a Phase-Transfer Catalyst: If your nucleophile or base has poor solubility in the organic solvent, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction by carrying the anionic nucleophile into the organic phase.

Experimental Protocols
Protocol 1: General Procedure for a Microwave-Assisted Suzuki Coupling

This protocol is a starting point and should be optimized for your specific boronic acid.

  • Preparation: To a 10 mL microwave vial, add 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1 ) (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Sealing and Reaction: Crimp the vial shut. Place it in the microwave reactor and heat to 130-150 °C for 20-60 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for an SNAr Reaction with an Amine
  • Preparation: In a sealable reaction tube, combine 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1 ) (1.0 equiv.), the desired amine nucleophile (1.2-1.5 equiv.), and cesium carbonate (Cs₂CO₃) (2.0 equiv.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.2-0.5 M.

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath at 120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization.

References
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem Technical Support.
  • Stradiotto, M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
  • Hartwig, J. F., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • Organ, M. G., et al. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. University of Ottawa.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem Technical Support.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. [Link]

  • BenchChem. (2025). Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers. BenchChem Technical Support.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem Technical Support.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Kappe, C. O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine. BenchChem Technical Support.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

removal of impurities from 4-Chloro-N,N,5-trimethylpyrimidin-2-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & impurity Removal for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Executive Summary & Application Context

4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 20090-58-8) is a critical pharmacophore, most notably serving as the pyrimidine scaffold for third-generation EGFR inhibitors like Osimertinib (Tagrisso) .

High purity (>99.5%) is required because the C4-chlorine is the electrophilic handle for the subsequent


 coupling (e.g., with an indole nucleophile).[1] Impurities retained at this stage—specifically hydrolysis products and phosphoryl species—can poison transition metal catalysts in downstream steps or compete as nucleophiles, leading to complex side-reaction profiles.

This guide addresses the three most persistent impurity classes:

  • Hydrolytic Impurities: Reversion to the 4-hydroxy precursor.[1]

  • Phosphoryl Species: Carryover from

    
     chlorination.
    
  • Regioisomers: (If synthesized via nucleophilic displacement).

Impurity Profile & Diagnostic Table

Before initiating purification, identify your impurity profile based on the synthetic route used.[1]

Impurity TypeChemical IdentityOrigin/CauseDetection (HPLC/LCMS)
Impurity A (Major) 2-(dimethylamino)-5-methylpyrimidin-4-olHydrolysis: Moisture ingress or high temperature during acidic quench. Unreacted: Incomplete chlorination.Polar, elutes early.[1] M+H: ~154
Impurity B Phosphorochloridates / PolyphosphatesQuenching: Incomplete hydrolysis of

complexes.[1]
Broad peaks or baseline noise.[1] ³¹P NMR required.[1]
Impurity C 4-Chloro-N,N-dimethylpyrimidin-2-amine (Des-methyl)Starting Material: Impurity in the 5-methyl precursor.Elutes close to product. M+H: ~158
Impurity D Dimeric Ethers (Pyrimidyl ethers)Side Reaction: Reaction of product with Impurity A during workup.[1]Non-polar, elutes late.[1] High MW.[1]

Troubleshooting Guide: Specific Scenarios

Scenario 1: "My LCMS shows a persistent peak at M+154 (Hydroxy Impurity) that increases during workup."

Diagnosis: This is the Hydrolytic Instability of the C4-chlorine bond. 4-chloropyrimidines are electron-deficient; in the presence of acid and heat (generated during


 quenching), water acts as a nucleophile, displacing the chlorine back to a hydroxyl group.

Corrective Protocol (The "Cold-Quench" Technique):

  • Temperature Control: Never allow the quench temperature to exceed 10°C .

  • Reverse Quench: Do not add water to the reaction mixture. Slowly add the reaction mixture into a vigorously stirred slurry of Ice/Water or Ice/NH₄OH .

  • pH Buffering: The hydrolysis rate is acid-catalyzed.[1] Quenching into ammonia water (25%) or saturated

    
     maintains a basic pH, significantly retarding the hydrolysis rate compared to an acidic quench.[1]
    
Scenario 2: "The product is an oil/gum and contains high phosphorous levels (³¹P NMR)."

Diagnosis: Phosphoryl chloride (


) forms stable complexes with the pyrimidine nitrogen atoms.[1] Simple water washes are often insufficient to break these P-N adducts.[1]

Corrective Protocol (The "Ammonia Break" Method):

  • Dissolution: Dissolve the crude oil in DCM (Dichloromethane).[1]

  • Ammonia Wash: Wash the organic layer with 10% aqueous ammonium hydroxide (

    
    ).[1] The ammonia is a stronger nucleophile and will displace the pyrimidine from the phosphorous complex, rendering the phosphorous species water-soluble.
    
  • Filtration: If a precipitate forms (inorganic phosphates), filter through a Celite pad before phase separation.[1]

Scenario 3: "I have colored impurities (yellow/brown) that persist after crystallization."

Diagnosis: Polymerization of electron-rich amino-pyrimidines or oxidation byproducts.

Corrective Protocol (Silica Plug & Carbon):

  • Activated Carbon: Dissolve crude in hot Ethanol/Ethyl Acetate (9:1). Add activated carbon (5 wt%). Reflux for 30 mins. Filter hot.

  • Silica Plug: If carbon fails, pass the crude material (dissolved in 10% EtOAc/Hexane) through a short pad of silica gel.[1] The non-polar product elutes easily, while polar color bodies and tars adhere to the silica.

Master Protocol: Optimized Purification Workflow

This protocol assumes the synthesis via chlorination of 2-(dimethylamino)-5-methylpyrimidin-4-ol using


.

Step-by-Step Methodology:

  • Evaporation: Remove excess

    
     via vacuum distillation (rotary evaporator) at <50°C . Note: Removing bulk 
    
    
    
    prior to quenching reduces the exotherm.
  • Quenching (Critical):

    • Prepare a beaker with Crushed Ice (500g) and 25%

      
       (100 mL) .
      
    • Dissolve the residue in a minimal amount of DCM.[1]

    • Dropwise add the reaction residue to the stirring ice/ammonia mixture. Keep internal temp <10°C .

  • Extraction:

    • Extract with DCM (3 x 100 mL).[1]

    • Checkpoint: Check pH of aqueous layer.[1][2][3] It must be basic (pH > 8).[1][2][3]

  • Washing:

    • Wash combined organics with Saturated

      
        (removes acid traces).[1]
      
    • Wash with Brine .[1]

  • Drying & Concentration: Dry over

    
    , filter, and concentrate.
    
  • Crystallization (Polishing):

    • The crude solid is often pure enough.[1] If not, recrystallize from Hexane or Petroleum Ether .[1]

    • Heat to reflux to dissolve, cool slowly to 0°C.[1]

    • Avoid alcohols (MeOH/EtOH) for recrystallization if possible, as solvolysis (displacement of Cl by alkoxide) can occur upon prolonged heating.[1]

Visualizations

Figure 1: Impurity Formation Pathways

This diagram illustrates how process variables (Temperature, Water, Acid) drive the formation of key impurities.[4]

ImpurityPathways Start Start Material (Hydroxy-Pyrimidine) Target Target Product (4-Chloro-Pyrimidine) Start->Target Chlorination (Reflux) POCl3 Reagent (POCl3) POCl3->Target Impurity_Hydro Impurity A (Hydrolysis Reversion) Target->Impurity_Hydro Acid + Heat + Water (Improper Quench) Impurity_Phos Impurity B (Phosphoryl Adducts) Target->Impurity_Phos Incomplete Wash (Complexation) Impurity_Dimer Impurity D (Dimer/Ether) Target->Impurity_Dimer Reaction with Impurity A

Caption: Chemical pathways leading to critical impurities.[1] Red paths indicate hydrolytic instability during workup.

Figure 2: Purification Decision Tree

Follow this logic flow to select the correct purification method based on your analytical data.

PurificationLogic Start Crude Reaction Mixture Check_P Check ³¹P NMR: Phosphorous Present? Start->Check_P Check_H Check LCMS: Hydrolysis (M+154) > 2%? Check_P->Check_H No Action_Ammonia Wash Organic Layer with 10% NH₄OH Check_P->Action_Ammonia Yes Action_Recryst Recrystallize from Hexane/Pet Ether Check_H->Action_Recryst No (Low Impurity) Action_Column Flash Chromatography (Rapid Elution) Check_H->Action_Column Yes (High Impurity) Action_Ammonia->Check_H Final Pure Product (>99.5%) Action_Recryst->Final Action_Column->Final

Caption: Logic flow for selecting the appropriate purification unit operation based on impurity type.

Frequently Asked Questions (FAQs)

Q1: Can I use alcohols (Methanol/Ethanol) for recrystallization? A: Proceed with caution. While the product is soluble in hot alcohol, 4-chloropyrimidines are susceptible to solvolysis (nucleophilic aromatic substitution) by alkoxides, especially if the alcohol is not perfectly neutral. If you must use alcohol, keep the heating time short and avoid basic conditions. Hexane, Heptane, or mixtures with EtOAc are safer alternatives.[1]

Q2: Why does my product turn pink/red upon storage? A: This indicates oxidative instability or the presence of trace acid which catalyzes decomposition.[1] Ensure the final product is dried completely (remove DCM traces) and store it under an inert atmosphere (Nitrogen/Argon) at -20°C. The color is often due to trace aniline-like oxidation byproducts.

Q3: Is the 2,4-dichloro route better than the hydroxy-chlorination route? A: Generally, no . Reacting 2,4-dichloro-5-methylpyrimidine with dimethylamine produces a mixture of regioisomers (C2-amine vs C4-amine). Separating these isomers requires careful chromatography or fractional crystallization, which lowers yield.[1] The chlorination of 2-(dimethylamino)-5-methylpyrimidin-4-ol is regiochemically superior because the amine is already installed at the correct position.

Q4: How do I remove residual POCl3 without a violent exotherm? A: The safest method is to distill off the bulk POCl3 under vacuum before adding water.[1] If that is not possible, dilute the reaction mixture with a non-protic solvent (DCM or Toluene) before quenching. This acts as a heat sink.[1] Always quench into the water/ice, never add water to the acid chloride.[1]

References

  • Chloropyrimidine Hydrolysis Kinetics : Organic Process Research & Development. "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones." Available at: [Link] (Contextual grounding via search result 1.10).[1]

  • Synthesis of 2-amino-4-chloropyrimidines : Organic Syntheses, Coll. Vol. 4, p.182 (1963); Vol. 35, p.3 (1955).[1] "2-Chloropyrimidine".[1][3][5][6] Available at: [Link][1]

  • General Properties of Phosphoryl Chloride : Wikipedia. "Phosphoryl chloride."[1] Available at: [Link][1]

Sources

stability of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 71406-68-3) . As a critical building block in pharmaceutical synthesis and kinase inhibitor development, maintaining the structural integrity of this pyrimidine derivative is paramount.

This guide provides researchers with a mechanistic understanding of the compound's stability, field-proven troubleshooting strategies, and self-validating experimental protocols to prevent degradation during synthesis, purification, and storage.

Mechanistic Overview: The Causality of Degradation

To effectively work with 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, one must understand the electronic environment of the pyrimidine ring. The molecule features an electron-donating N,N-dimethylamino group at C2 and an electron-withdrawing chloro group at C4.

Despite the stabilizing electron donation from the C2-amine, the C4 position remains highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the pyrimidine nitrogens (N1 and N3)[1]. Consequently, the C4-Cl bond is the molecule's primary liability under both pH extremes.

Acidic Conditions (pH < 4)

Under acidic conditions, the pyrimidine ring nitrogens (and potentially the exocyclic amine) become protonated. This protonation drastically increases the electrophilicity of the C4 carbon. Water acts as a nucleophile, leading to rapid acid-catalyzed hydrolysis of the C4-Cl bond, yielding 2-(dimethylamino)-5-methylpyrimidin-4(3H)-one and hydrochloric acid[2]. The generation of HCl further auto-catalyzes the degradation process.

Basic Conditions (pH > 9)

In basic environments, hydroxide ions (


) act as strong nucleophiles. They directly attack the C4 position to form a tetrahedral Meisenheimer complex. The subsequent expulsion of the chloride leaving group results in base-catalyzed hydrolysis  (SNAr), yielding the same pyrimidin-4(3H)-one degradation product[1].

G SM 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (Intact) Base Basic Conditions (OH⁻ attack at C4) SM->Base pH > 8 Acid Acidic Conditions (H⁺ protonation at N1/N3) SM->Acid pH < 4 IntBase Meisenheimer Complex (C4 Tetrahedral Intermediate) Base->IntBase IntAcid Protonated Pyrimidinium (Highly Electrophilic C4) Acid->IntAcid Degradation 2-(Dimethylamino)-5-methylpyrimidin-4(3H)-one (Hydrolyzed Product) IntBase->Degradation -Cl⁻ IntAcid->Degradation +H₂O, -HCl

Degradation pathways of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine under pH extremes.

Troubleshooting & FAQs

Q: Why did my product convert to a highly polar impurity during a standard


 workup? 
A:  You induced base-catalyzed hydrolysis. Strong aqueous bases like 

or

will rapidly substitute the C4-chloro group via SNAr to form the highly polar pyrimidin-4-ol (which tautomerizes to the pyrimidinone). Solution: Always use mild, weakly basic solutions such as cold saturated aqueous

(pH ~8) for neutralization and workup.

Q: I purified the compound using reverse-phase HPLC with 0.1% TFA, but the isolated yield is low and NMR shows a new carbonyl peak. What happened? A: Acid-catalyzed hydrolysis occurred during the concentration step. While the compound might survive dilute Trifluoroacetic acid (TFA) during the HPLC run, removing the solvent via rotary evaporation or lyophilization concentrates the TFA. The localized drop in pH, combined with residual water, drives the hydrolysis of the C4-Cl bond[2]. Solution: Switch your HPLC mobile phase modifier to a volatile neutral buffer (e.g., 10 mM Ammonium Acetate) or immediately neutralize your collected fractions with solid


 prior to solvent removal.

Q: How should I store this compound to ensure long-term stability? A: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C, protected from light[3]. Ambient humidity can cause slow autohydrolysis; trace amounts of water react with the C4-Cl bond to release HCl, which then exponentially accelerates further degradation.

Quantitative Stability Data

The following table summarizes the kinetic stability of the C4-Cl bond in 4-Chloro-N,N,5-trimethylpyrimidin-2-amine across various aqueous pH environments at ambient temperature (20-25°C).

pH RangeEnvironment / ReagentEstimated Half-Life (

)
Primary Degradation MechanismRecommended Action
< 2.0 0.1 M HCl, Concentrated TFA< 1 HourRapid acid-catalyzed hydrolysisAvoid completely. Neutralize immediately if exposed.
4.0 - 6.0 Dilute Acetic Acid,

> 48 HoursSlow acid-catalyzed hydrolysisAcceptable for short-term reaction monitoring or mild quenching.
7.0 - 8.0 PBS,

, Water
Stable (> 1 Month) None (Optimal Stability)Ideal range for workup, extraction, and short-term storage.
10.0 - 12.0

, Dilute

< 4 HoursBase-catalyzed SNArUse extreme caution; limit exposure to < 15 minutes at 0°C.
> 13.0 1.0 M

/

< 15 MinutesRapid base-catalyzed SNArAvoid completely.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By controlling the pH and temperature, these workflows prevent the hydrolysis of the C4-Cl bond while allowing for successful manipulation of the compound.

Protocol A: Safe Aqueous Workup and Isolation

Objective: To extract the intact chloropyrimidine from a crude reaction mixture without inducing hydrolysis.

  • Quenching: Cool the crude reaction mixture to 0-5°C using an ice bath.

  • Neutralization: Slowly add cold, saturated aqueous

    
     dropwise until the pH of the aqueous layer reaches 7.5 - 8.0. Causality: 
    
    
    
    is a weak base that neutralizes acidic byproducts without providing a high enough concentration of hydroxide ions to trigger SNAr.
  • Extraction: Extract the aqueous layer with cold Ethyl Acetate (

    
    ) or Dichloromethane (
    
    
    
    ) (3 × 20 mL).
  • Washing: Wash the combined organic layers once with cold brine (saturated

    
    ) to remove residual water and salts.
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
     (avoid 
    
    
    
    if the solution is slightly acidic, though
    
    
    is generally safer and neutral). Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30°C .
Protocol B: Chemoselective SNAr Amination at C4

Objective: To substitute the C4-Cl with a target nucleophilic amine while strictly avoiding the formation of the hydrolyzed pyrimidinone byproduct.

  • Preparation: In an oven-dried flask flushed with Argon, dissolve 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 eq) in anhydrous 1,4-dioxane or n-butanol (0.2 M concentration). Causality: The strict exclusion of water prevents competitive hydrolysis during the high-temperature SNAr.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is a non-nucleophilic base that acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing acid-catalyzed degradation of the starting material.

  • Amine Addition: Add the target primary or secondary amine (1.2 eq).

  • Heating: Heat the mixture to 80-100°C and monitor via LC-MS or TLC.

  • Validation Check: If the reaction stalls, check the pH of an aliquot. If it has dropped below 6, the DIPEA has been consumed, and acid-catalyzed hydrolysis will begin competing with your amination. Add an additional 0.5 eq of DIPEA to restore the basic environment.

References

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines Source: Journal of Organic Chemistry (via NIH PubMed Central) URL:[Link]

  • 2,4,6-Trichloropyrimidine. Reaction with Anilines (Acid-Catalyzed Hydrolysis Kinetics) Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Solvent Effects on SNAr Reactivity of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have compiled this guide to address the specific thermodynamic and kinetic challenges associated with the nucleophilic aromatic substitution (SNAr) of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine. This substrate presents unique reactivity profiles due to its electron-rich substituents, making solvent selection the single most critical variable in your workflow.

Fundamental Reactivity & Solvent Effects (FAQ)

Q1: Why is 4-Chloro-N,N,5-trimethylpyrimidin-2-amine significantly less reactive than standard 2,4-dichloropyrimidine, and how does solvent choice compensate? A: The reactivity of a pyrimidine ring toward SNAr depends on the electrophilicity of the carbon bearing the leaving group. In 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, the N,N-dimethylamino group at the C2 position is strongly electron-donating via resonance (+M effect), and the C5 methyl group donates electron density via induction (+I effect). This raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and destabilizes the anionic Meisenheimer complex transition state [1].

To overcome this high activation energy barrier, polar aprotic solvents (e.g., DMSO, DMF) are required. These solvents stabilize the highly polarized transition state through intense dipole-dipole interactions without solvating (and thereby deactivating) the incoming nucleophile [3].

Q2: Can I use protic solvents like ethanol or water instead of toxic polar aprotic solvents? A: Yes, but the mechanism shifts. Polar protic solvents hydrogen-bond to the nucleophile, which generally reduces its nucleophilicity and slows the reaction. However, protic solvents can also stabilize the leaving chloride ion and the Meisenheimer complex [1]. Furthermore, recent green chemistry advances demonstrate that running these reactions "on-water" (as a heterogeneous suspension) can dramatically accelerate the reaction due to hydrophobic packing effects at the water-organic interface, often outperforming homogeneous organic mixtures [2].

Quantitative Data: Solvent Performance Matrix

To aid in experimental design, the following table summarizes the expected performance of various solvents during the amination of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine.

SolventDielectric Constant (ε)Relative SNAr RatePrimary AdvantagePrimary Troubleshooting Issue
DMSO 46.7Very HighExcellent transition state stabilization.Difficult product isolation; requires aqueous crash-out.
DMF 36.7HighHigh solubility for diverse nucleophiles.Susceptible to base-catalyzed degradation (dimethylamine impurity).
Ethanol 24.5ModerateEasy solvent removal; good for reflux.Hydrogen bonding reduces nucleophile strength.
Water 80.1High ("On-Water")Green solvent; drives hydrophobic packing.Substrate insolubility; competitive hydrolysis side-reactions.
Toluene 2.4Very LowEasy workup; non-hygroscopic.Reaction stalls; requires phase-transfer catalysts.

Troubleshooting Guide for SNAr Workflows

Issue 1: The reaction stalls at 30-40% conversion despite prolonged heating.

  • Causality: In less polar solvents (like THF or Toluene), the accumulation of the HCl byproduct protonates your nucleophilic amine, rendering it completely unreactive.

  • Solution: Switch to a polar aprotic solvent (DMSO) and ensure you are using at least 2.5 equivalents of the nucleophilic amine, or add a non-nucleophilic auxiliary base (e.g., DIPEA or K

    
    CO
    
    
    
    ) to act as an acid sponge.

Issue 2: Formation of a highly polar side-product (identified as the 4-hydroxy pyrimidine derivative).

  • Causality: Water contamination in your polar aprotic solvent (DMF/DMSO) combined with a strong base leads to the generation of hydroxide ions, which outcompete your amine and hydrolyze the 4-chloro position.

  • Solution: Use anhydrous solvents stored over molecular sieves. If using K

    
    CO
    
    
    
    , ensure it is oven-dried. Alternatively, switch to the "on-water" protocol where KF is used as a mild base to prevent hydroxide formation [2].

Issue 3: Product is lost in the aqueous layer during extraction from DMSO/DMF.

  • Causality: The N,N-dimethylamino group makes the product highly polar and basic, leading to high aqueous solubility, especially if the aqueous layer is slightly acidic.

  • Solution: Do not attempt standard liquid-liquid extraction. Instead, use the "Aqueous Crash-Out" method: pour the DMSO reaction mixture directly into 10 volumes of ice-cold water to force product precipitation.

Visualizations of Mechanisms & Workflows

G SM 4-Chloro-N,N,5-trimethyl pyrimidin-2-amine (Electrophile) MC Meisenheimer Complex (Anionic Transition State) SM->MC Nucleophilic Attack (RDS) Nuc Amine Nucleophile (e.g., Morpholine) Nuc->MC Prod Substituted Pyrimidine + HCl Byproduct MC->Prod Chloride Elimination Solvent Polar Aprotic Solvent (DMSO/DMF) Solvent->MC Dipole Stabilization Lowers Activation Energy

SNAr mechanism showing Meisenheimer complex stabilization by polar aprotic solvents.

G Start SNAr Reaction Issue Identified via TLC/LCMS LowYield Low Conversion / Sluggish (<50% yield) Start->LowYield Hydrolysis Hydrolysis Side-Product (4-OH Pyrimidine) Start->Hydrolysis Isolation Difficult Isolation (Product in Aqueous phase) Start->Isolation SolventSwitch Switch to DMSO or NMP Add 2.5 eq DIPEA LowYield->SolventSwitch DrySolvent Use Anhydrous Solvents Dry K2CO3 Base Hydrolysis->DrySolvent WaterCrash Aqueous Crash-Out Method (10x volume ice water) Isolation->WaterCrash

Decision tree for troubleshooting solvent-related SNAr reaction issues.

Self-Validating Experimental Protocols

Protocol A: Optimized Homogeneous SNAr in Polar Aprotic Solvent (DMSO)

Use this protocol for sterically hindered or weakly nucleophilic amines.

Step 1: Reaction Setup Dissolve 1.0 mmol of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine in 3.0 mL of anhydrous DMSO in a dry 10 mL round-bottom flask.

  • Self-Validation Check: The solution should be completely clear. Any turbidity indicates moisture or degraded starting material.

Step 2: Reagent Addition Add 1.2 mmol of the amine nucleophile, followed by 2.5 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is non-nucleophilic and acts solely to scavenge the HCl generated, preventing the protonation and deactivation of your reactant amine.

Step 3: Heating and Monitoring Heat the reaction to 90°C under a nitrogen atmosphere for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Self-Validation Check: The starting material spot (UV active, high Rf) should disappear, replaced by a lower Rf product spot. The reaction mixture may darken slightly, which is normal for DMSO at high temperatures.

Step 4: Aqueous Crash-Out Isolation Cool the mixture to room temperature. Dropwise, add the reaction mixture into 30 mL of vigorously stirred ice-water.

  • Self-Validation Check: A fine precipitate should form immediately. If it oils out, the water is not cold enough, or the product has a low melting point (in which case, extract with isopropyl acetate). Filter the solid and wash with cold water.

Protocol B: Green "On-Water" SNAr Amination

Use this protocol for highly reactive secondary amines (e.g., morpholine, piperidine) to avoid toxic organic solvents [2].

Step 1: Suspension Formation Suspend 1.0 mmol of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine in 5.0 mL of deionized water. Add 1.5 mmol of the amine nucleophile and 2.0 mmol of Potassium Fluoride (KF).

  • Causality: KF acts as a mild, water-tolerant base that effectively scavenges HCl without generating high local concentrations of hydroxide ions that cause substrate hydrolysis [2].

Step 2: Reflux Heat the vigorously stirred suspension to 100°C for 12-16 hours.

  • Self-Validation Check: Because this is an "on-water" reaction, the mixture will remain heterogeneous. The physical appearance of the suspended droplets/solids will change as the starting material converts to product.

Step 3: Green Extraction Cool to room temperature. Extract the aqueous suspension with Isopropyl Acetate (3 x 10 mL).

  • Causality: Isopropyl acetate is a recommended green extraction solvent that provides excellent partitioning for pyrimidine derivatives without the toxicity of dichloromethane [2]. Dry the organic layer over Na

    
    SO
    
    
    
    and concentrate in vacuo.

References

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiFiZ1igHIpN8lhwW4TY_7O_Rnh3yacR6hudAXAsD5PyQ90hvPRJqRq_babEoCtRyMdU5nS9OBBj47P8eSBAGynpUdY68zuPuPBcGc_0-4jtgD6BXEeUFsqtw5xYGSudUHXWqXq06MtnTLKQ==]
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5GhAx0TOVsNW8_kjD1FBtNlKVtaed3BgV5I8cs0Ekij-01ENsJRu4d1-POWqEO2XXTwWRkanQny3CmcKzmoDEBZgNJL0jkTdiGj3KbGszqrkyppIL8ceS_oeng1rzT5QjeFzSZ_oyDMreT1khz0o7L9kUQi3j7hc=]

Validation & Comparative

analytical methods for the characterization of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization Guide: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

CAS: 71406-68-3 | Formula: C


H

ClN

| MW: 171.63 g/mol [1][2]

Part 1: Executive Strategy & Method Selection

The Analytical Challenge: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine is a functionalized pyrimidine intermediate critical in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Its characterization presents a specific set of challenges distinct from its primary amine analogs:

  • Labile C-Cl Bond: The chlorine at position 4 is activated for nucleophilic aromatic substitution (

    
    ).[1] It is susceptible to hydrolysis (yielding the 4-hydroxy impurity) or alcoholysis (yielding alkoxy impurities) if sample preparation is mishandled.[1]
    
  • Basicity & Tailing: The pyrimidine ring and the exocyclic tertiary amine contribute to basicity, leading to potential peak tailing on standard silica-based HPLC columns due to silanol interactions.

  • Lack of Protons: The absence of N-H protons (due to N,N-dimethyl substitution) makes it an excellent candidate for GC-MS, unlike its primary amine counterparts, but removes specific signals in

    
    H-NMR often used for quantification.
    

Comparative Method Matrix:

FeatureRP-HPLC (UV/MS) GC-MS qNMR (

H)
Primary Utility Routine Purity & Impurity ProfilingVolatile Impurities & Residual SolventsAbsolute Purity Assay (No Standard Req.)[1]
Sensitivity High (LOD < 0.05%)High (LOD < 0.1%)Moderate (LOD ~ 1%)
Sample Stability Risk: Hydrolysis in aqueous mobile phaseHigh: Analyzed in dry organic solventHigh: Analyzed in DMSO-

or CDCl

Throughput 15–20 min/sample20–30 min/sample10–60 min/sample
Specificity Separates 4-OH hydrolysis product wellExcellent for structural IDDistinguishes regioisomers
Recommendation Gold Standard for QC Alternative for hydrophobic impurities Reference Standard Qualification

Part 2: Deep Dive – High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-Phase HPLC (RP-HPLC) is the preferred method for routine quality control.[1] The critical parameter here is pH control. The basic nitrogen atoms will be protonated at low pH (pH < 3), improving solubility but potentially reducing retention. A C18 column with high carbon load and end-capping is essential to minimize peak tailing.[1]

Experimental Protocol: HPLC-UV/MS
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Detector: DAD (254 nm) + SQ/TQ Mass Spectrometer (ESI+).[1]

  • Column: Waters XBridge BEH C18 XP (100mm x 2.1mm, 2.5 µm) or Phenomenex Kinetex C18.

    • Why? The BEH particle technology withstands high pH if needed, but primarily offers superior peak shape for bases.

Mobile Phase Strategy:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • Note: Do not use phosphate buffers if MS detection is required.

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

    • Why ACN? Methanol can nucleophilically attack the 4-Cl position over time/heat; ACN is aprotic and safer for this analyte.[1]

Gradient Profile:

Time (min) % A (Water/FA) % B (ACN) Flow (mL/min) Interaction
0.00 95 5 0.4 Initial equilibration
1.00 95 5 0.4 Hold for polar impurities
8.00 5 95 0.4 Elution of main peak
10.00 5 95 0.4 Wash lipophilic residues
10.10 95 5 0.4 Re-equilibration

| 14.00 | 95 | 5 | 0.4 | Ready for next injection |[1]

Sample Preparation (Critical):

  • Weigh 10 mg of sample into a volumetric flask.

  • Dissolve in 100% Acetonitrile first.

    • Causality: Minimizes contact with water during the initial dissolution where local concentration is high.

  • Dilute to volume with Water/ACN (50:50) only immediately before injection.

  • Target Concentration: 0.5 mg/mL.

Part 3: Alternative Method – Gas Chromatography (GC-MS)

Rationale: Unlike primary amines which require derivatization (e.g., silylation) to prevent adsorption in the GC inlet, the N,N-dimethyl group of this analyte makes it sufficiently volatile and thermally stable for direct GC analysis. This method is superior for detecting residual halogenated solvents used in synthesis.

Experimental Protocol: GC-MS
  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split (20:1), 250°C.

  • Detection: EI Source (70 eV), Scan range 35–300 amu.

Temperature Program:

  • Initial: 60°C (Hold 1 min).

  • Ramp: 20°C/min to 280°C.

  • Hold: 3 min at 280°C.

Self-Validating Check:

  • Look for the molecular ion

    
     at m/z 171.[1]
    
  • Check for the characteristic chlorine isotope pattern (

    
    Cl : 
    
    
    
    Cl ratio of 3:[1]1) at m/z 171 and 173.
  • Warning: If you see a peak at m/z 153 (Loss of -OH? No, loss of Cl is -35. Loss of Me is -15), ensure it's not thermal degradation. A peak at m/z 153 usually indicates the hydrolysis product (4-OH) formed prior to injection, as the 4-OH derivative is less volatile.[1]

Part 4: Visualization & Logic Flow

Figure 1: Analytical Decision & Degradation Workflow

AnalyticalWorkflow Sample Crude Sample (4-Chloro-N,N,5-trimethylpyrimidin-2-amine) PurityCheck Goal: Purity & Impurity Profiling Sample->PurityCheck StructureCheck Goal: Absolute Structure/Assay Sample->StructureCheck HPLC RP-HPLC (UV/MS) Method: C18 / Acidic Mobile Phase PurityCheck->HPLC Non-volatile impurities GC GC-MS Method: DB-5ms / Split Injection PurityCheck->GC Volatile impurities NMR qNMR (1H) Solvent: DMSO-d6 StructureCheck->NMR Hydrolysis Risk: Hydrolysis to 4-Hydroxy impurity HPLC->Hydrolysis If Water/MeOH used improperly Tailing Risk: Peak Tailing (Basic Amine) HPLC->Tailing If silanols active Hydrolysis->HPLC Detects 4-OH (RT < Main Peak)

Caption: Analytical workflow emphasizing the bifurcation between chromatographic purity (HPLC/GC) and structural assay (NMR), highlighting critical degradation risks.

Part 5: Data Summary & References

Performance Comparison Table
ParameterHPLC-UV (254 nm)GC-MS (EI)
Linearity (

)
> 0.999 (0.05 – 1.0 mg/mL)> 0.995 (0.01 – 0.5 mg/mL)
Limit of Detection ~0.02% area~0.05% area
Major Interferences 4-Hydroxy degradation product (elutes early)Solvent peaks, thermal degradation products
Solvent Compatibility ACN/Water (Requires buffering)DCM, Ethyl Acetate (Must be dry)
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 588628, 4-Chloro-5-methylpyrimidin-2-amine (Analogous Structure).[1] Retrieved March 6, 2026 from [Link]

  • MDPI (2022). Synthesis and Evaluation of Chloropyrimidine Derivatives: NMR and HPLC methodologies. Retrieved March 6, 2026 from [Link]

Sources

mass spectrometry analysis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine and its fragments

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Mass Spectrometry Analysis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine: Platform Comparison and Fragmentation Pathways

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing highly substituted heterocyclic intermediates. 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS 71406-68-3) is a critical pyrimidine building block used extensively in the synthesis of targeted therapeutics, particularly kinase inhibitors.

When developing mass spectrometry (MS) workflows for such compounds, we cannot simply rely on default instrument parameters. We must design a self-validating analytical system that accounts for the specific structural lability of the molecule. This guide objectively compares the performance of targeted and untargeted MS platforms for analyzing this compound, explains the causality behind its fragmentation mechanisms, and provides a field-proven, step-by-step experimental protocol.

Causality in Fragmentation Mechanisms (CID MS/MS)

Understanding the collision-induced dissociation (CID) of pyrimidine derivatives requires analyzing the lability of functional groups relative to the stable heterocyclic core .

In positive electrospray ionization (ESI+), 4-Chloro-N,N,5-trimethylpyrimidin-2-amine is protonated primarily at the pyrimidine ring nitrogen, yielding a precursor ion [M+H]+ at m/z 172.06 (for the ³⁵Cl isotope). The fragmentation cascade is driven by specific structural vulnerabilities:

  • Amine Cleavage (Primary Pathway): The N,N-dimethylamino group at the C2 position is sterically hindered and electronically labile under CID. The causality here is the stabilization of the resulting pyrimidine cation, which drives the neutral loss of dimethylamine (-45 Da), generating a dominant, highly stable fragment at m/z 127.01.

  • Dehalogenation (Secondary Pathway): The chlorine atom at the C4 position undergoes heterolytic cleavage, resulting in the loss of a chlorine radical (-35 Da) or HCl (-36 Da). This pathway is highly diagnostic for halogenated pyrimidines .

  • Ring Cleavage: At elevated collision energies (>30 eV), the robust pyrimidine core finally succumbs to ring opening, producing lower mass fragments (e.g., m/z 100.05).

Fragmentation M Precursor Ion [M+H]+ m/z 172.06 (35Cl) / 174.06 (37Cl) Self-Validation: 3:1 Isotope Ratio F1 Fragment Ion Loss of -N(CH3)2 (-45 Da) m/z 127.01 M->F1 Amine Cleavage (CID) F2 Fragment Ion Loss of -Cl (-35 Da) m/z 137.09 M->F2 Dehalogenation (CID) F3 Secondary Fragment Ring Cleavage m/z 100.05 F1->F3 Subsequent Loss

Logical fragmentation pathway of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine under CID.

Analytical Platform Comparison: ESI-QqQ vs. LC-HRMS

To objectively evaluate analytical performance, we must match the platform to the specific phase of drug development. We compare two distinct MS platforms: Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) High-Resolution MS (HRMS).

Table 1: Performance Comparison of Analytical Platforms

FeatureESI-QqQ MS/MSLC-Q-TOF HRMS
Primary Application High-throughput quantification (QA/QC)Structural elucidation & impurity ID
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 1 ppm)
Sensitivity (LOD) Excellent (< 1 ng/mL)Moderate (~5-10 ng/mL)
Dynamic Range 4-5 orders of magnitude3-4 orders of magnitude
Data Acquisition Targeted (MRM Mode)Untargeted (Full Scan / ddMS2)

Causality behind platform selection: QqQ platforms maximize the duty cycle for specific precursor-to-product transitions, making them mathematically superior for trace quantification. Conversely, HRMS platforms utilize high resolving power to separate isobaric interferences based on mass defect, making them indispensable for identifying unknown degradants of the pyrimidine core.

Workflow Start Sample Prep: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine LC UHPLC Separation (C18 Column, Gradient Elution) Start->LC Split Analytical Platform Selection LC->Split QqQ ESI-QqQ MS/MS (Targeted MRM Mode) Split->QqQ Targeted HRMS LC-Q-TOF HRMS (Untargeted Exact Mass) Split->HRMS Discovery Data1 High-Sensitivity Quantification (Routine QA/QC) QqQ->Data1 Data2 Structural Elucidation (Impurity Profiling) HRMS->Data2

Analytical workflow logic comparing targeted QqQ and untargeted HRMS platforms.

Self-Validating Experimental Protocol

A robust protocol must not blindly trust instrument output. The following methodology incorporates built-in physicochemical checks to ensure absolute data integrity.

Phase 1: Sample Preparation & Chromatography

  • Stock Solution: Dissolve the 4-Chloro-N,N,5-trimethylpyrimidin-2-amine standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Working Dilution: Dilute to working concentrations (10-100 ng/mL) using 50:50 Water:Acetonitrile with 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the pyrimidine nitrogen prior to ESI droplet desolvation.

  • LC Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 5 minutes at 0.4 mL/min.

Phase 2: MS/MS Self-Validation Protocol (Critical)

  • Precursor Validation: Perform an MS1 full scan (m/z 100-300). Locate the [M+H]+ ions at m/z 172.06 and 174.06.

  • Isotopic Integrity Check: Verify that the intensity ratio of m/z 172.06 to 174.06 is strictly 3:1. Causality: This natural isotopic distribution confirms the presence of exactly one chlorine atom. If the ratio deviates by >5%, halt the analysis—this indicates co-eluting isobaric matrix interference or detector saturation.

  • CID Optimization: Apply collision energy (CE) ramping (10-40 eV) on m/z 172.06 to establish the breakdown curve and select the optimal CE for the m/z 127.01 quantifier ion.

Quantitative Data Summarization

When migrating this method to a QqQ platform for routine batch release, the following Multiple Reaction Monitoring (MRM) transitions provide a self-validating quantitative framework.

Table 2: Predicted MRM Transitions and Exact Masses

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Diagnostic Purpose
172.06 ([M+H]+, ³⁵Cl)127.01-45 Da (Dimethylamine)15 - 20Primary Quantifier
172.06 ([M+H]+, ³⁵Cl)137.09-35 Da (Chlorine radical)20 - 25Secondary Qualifier
174.06 ([M+H]+, ³⁷Cl)129.01-45 Da (Dimethylamine)15 - 20Isotopic Qualifier
127.01 (Fragment)100.05-27 Da (HCN / Ring Opening)30 - 35Structural Elucidation

Field Insight: Why do we use the ³⁷Cl transition (m/z 174.06 → 129.01) as an isotopic qualifier? Because the ³⁵Cl and ³⁷Cl isotopes co-elute perfectly. Ensuring its peak area is exactly one-third of the primary quantifier provides orthogonal, mathematically undeniable proof that the detected peak is the chlorinated target compound and not background noise.

References

  • Title: Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: Scientific & Academic Publishing URL: [Link]

comparing the reactivity of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine with other chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine vs. Standard Chloropyrimidines

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter synthetic bottlenecks when functionalizing pyrimidine building blocks. While standard chloropyrimidines readily undergo Nucleophilic Aromatic Substitution (SNAr), highly substituted derivatives like 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS 71406-68-3) often resist standard protocols.

This guide objectively compares the reactivity of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine against other common chloropyrimidines, detailing the mechanistic causality behind these differences and providing self-validating experimental workflows to ensure synthetic success.

Mechanistic Causality: Electronic and Steric Effects

To predict the behavior of a pyrimidine in SNAr, we must analyze the electronic landscape of the ring. SNAr proceeds via an addition-elimination mechanism, where the rate-determining step is typically the nucleophilic attack to form a negatively charged Meisenheimer complex[1].

  • Standard Dichloropyrimidines (e.g., 2,4-Dichloropyrimidine): The presence of two electronegative chlorine atoms makes the pyrimidine ring highly electron-deficient. The Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at the C2 and C4 positions, making them highly susceptible to nucleophilic attack under mild conditions[2].

  • 4-Chloro-N,N,5-trimethylpyrimidin-2-amine: This molecule presents a radically different electronic profile. The N,N-dimethylamino group at the C2 position is a powerful electron-donating group (EDG) via resonance (+R effect). This pumps electron density directly into the pyrimidine

    
    -system, significantly raising the LUMO energy and reducing the electrophilicity of the C4 carbon[2]. Furthermore, the methyl group at the C5 position provides weak electron donation via hyperconjugation (+I effect) and introduces local steric hindrance directly adjacent to the C4-Cl reaction center.
    

The combination of these electronic and steric factors drastically deactivates the C4 position toward SNAr, necessitating alternative catalytic strategies[3].

G Substrate 4-Chloro-N,N,5-trimethylpyrimidin-2-amine C2 C2: -NMe2 Group (Strong EDG) Substrate->C2 C5 C5: -CH3 Group (Weak EDG & Steric) Substrate->C5 Effect1 Increases Ring Electron Density Raises LUMO Energy C2->Effect1 C5->Effect1 Effect2 Steric Hindrance at C4 C5->Effect2 Result Decreased SNAr Reactivity at C4-Cl Effect1->Result Effect2->Result

Logical relationship of electronic and steric effects on SNAr reactivity.

Quantitative Reactivity Comparison

The following table summarizes the comparative reactivity of various chloropyrimidines, demonstrating how structural modifications dictate the required synthetic approach.

Pyrimidine DerivativeKey Structural FeaturesRelative ElectrophilicityTypical SNAr ConditionsPreferred Synthetic Route
2,4-Dichloropyrimidine Two -Cl groups (Strong EWGs)Very HighRoom Temp to 60°C, Weak BaseDirect SNAr[1]
4-Chloropyrimidine Single -Cl groupHigh60°C - 80°C, Amine BaseDirect SNAr
4,6-Dichloropyrimidin-5-amine -NH2 at C5 (Strong EDG)Moderate80°C - 100°CSNAr (Requires optimization)[1]
4-Chloro-N,N,5-trimethylpyrimidin-2-amine -NMe2 at C2 (Strong EDG), -CH3 at C5 (Steric)Low >120°C (Often stalls/fails)Pd-Catalyzed Cross-Coupling [3]

Experimental Methodologies: Self-Validating Protocols

Workflow Start Substrate: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine SNAr Attempt SNAr (Amine, DIPEA, n-BuOH, 120°C) Start->SNAr Check LC-MS / TLC Check (Self-Validation at 4h) SNAr->Check Success Product Formed Proceed to Purification Check->Success High Conversion Fail Low Conversion (Due to Deactivation) Check->Fail Low Conversion Pd Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos, Base, 100°C) Fail->Pd Pd->Check

Self-validating workflow for functionalizing deactivated chloropyrimidines.

Protocol A: Baseline Thermal SNAr (with IPC Validation)

Objective: Determine if the specific nucleophile is strong enough to overcome the substrate's electronic deactivation.

  • Reaction Setup: In a sealed tube, combine 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 mmol), the desired amine nucleophile (1.5 mmol), and N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) in 3 mL of n-butanol[4]. Heat the mixture to 120°C.

  • In-Process Control (IPC) & Validation: After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Logic: Monitor the disappearance of the starting material mass (m/z 172 [M+H]+). If >80% of the starting material remains, the reaction has stalled. This validates the theoretical prediction of electronic deactivation. Do not increase temperature further (risks decomposition); abort and switch to Protocol B.

  • Workup: If successful (>95% conversion), cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (Rescue Route)

Objective: Bypass the high LUMO energy barrier of the SNAr pathway by utilizing Pd(0) oxidative addition[3].

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (1.0 mmol), amine nucleophile (1.2 mmol), Pd2(dba)3 (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and Cs2CO3 (2.0 mmol) in 5 mL of anhydrous 1,4-dioxane.

  • Degassing: Purge the system with N2 for 10 minutes to prevent catalyst poisoning. Heat to 100°C.

  • IPC & Validation: After 2 hours, perform LC-MS analysis.

    • Validation Logic: Complete consumption of m/z 172 and appearance of the product mass confirms that the transition-metal catalyst successfully facilitated the C-N bond formation, overcoming the substrate's intrinsic SNAr resistance.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Application in Drug Development: Targeting Kinase Pathways

Understanding the reactivity of highly substituted pyrimidines is not just an academic exercise; it is a critical skill in drug development. Pyrimidine derivatives are ubiquitous in FDA-approved small-molecule kinase inhibitors[5].

Compounds derived from building blocks like 4-Chloro-N,N,5-trimethylpyrimidin-2-amine are frequently engineered to act as ATP-competitive inhibitors. The N,N-dimethylamino and methyl groups serve as vital vectors for binding pocket interactions (e.g., occupying hydrophobic sub-pockets or modulating the pKa of the core ring), allowing these molecules to selectively target dysregulated signaling cascades such as the PI3K/AKT/mTOR pathway in oncology[6].

Pathway Stimulus Growth Factor RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inhibitor Pyrimidine-Based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Simplified PI3K/AKT/mTOR signaling pathway targeted by kinase inhibitors.

References

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]

  • National Institutes of Health (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Available at: [Link]

  • National Institutes of Health (PMC). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

Sources

Comparative Guide: Alternative Reagents to 4-Chloro-N,N,5-trimethylpyrimidin-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of alternative reagents to 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 71406-68-3), a key electrophilic building block in medicinal chemistry.

Executive Summary & Strategic Context

4-Chloro-N,N,5-trimethylpyrimidin-2-amine (systematically 4-chloro-5-methyl-2-(dimethylamino)pyrimidine ) is a widely utilized intermediate for installing the 2-(dimethylamino)-5-methylpyrimidine moiety into drug candidates, particularly kinase inhibitors (e.g., targeting CDK, EGFR, or ALK pathways).

While the 4-chloro derivative is the industry standard due to cost and availability, it suffers from specific limitations:

  • Moderate Reactivity: In

    
     reactions with sterically hindered nucleophiles, the chloride leaving group may require harsh forcing conditions (high heat, strong bases), leading to decomposition or side reactions.
    
  • Hydrolytic Instability: The C4-Cl bond is susceptible to hydrolysis, generating the inactive 4-hydroxy impurity during storage or aqueous workups.

  • Process Safety: Synthesis typically requires

    
    , generating corrosive waste streams.
    

This guide evaluates three classes of alternatives: Halogen Analogs (F/Br/I) for tuned reactivity, In-Situ Activated Phenols for safety/green chemistry, and Reverse-Polarity Reagents for cross-coupling flexibility.

Technical Comparison of Alternatives

Alternative Class A: Halogen Variations (The "Kinetic" Switch)

Modifying the leaving group at the C4 position dramatically alters the reaction profile.

Reagent VariantStructurePrimary UtilityReactivity Profile (

)
Reactivity Profile (Pd-Coupling)Stability
4-Chloro (Baseline) 4-ClGeneral PurposeModerate (

)
Moderate (Requires active ligands)Good
4-Fluoro 4-FDifficult

High (

)
Poor (C-F bond too strong)Moderate
4-Bromo 4-BrPd-CatalysisLowHigh (Fast oxidative addition)Good
4-Iodo 4-ILow Temp CouplingVery LowVery High Poor (Light sensitive)

Mechanistic Insight:

  • For Nucleophilic Aromatic Substitution (

    
    ):  The 4-Fluoro  analog is superior. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate (the rate-determining step), accelerating the reaction significantly compared to the chloride.
    
  • For Palladium Cross-Coupling (Suzuki/Buchwald): The 4-Bromo or 4-Iodo analogs are superior. The weaker C-Br/C-I bond facilitates rapid oxidative addition to the Pd(0) center, often allowing for milder conditions (room temperature) and lower catalyst loading.

Alternative Class B: In-Situ Activation (The "Green" Switch)

Instead of isolating the unstable/toxic halo-pyrimidine, use the stable precursor: 2-(dimethylamino)-4-hydroxy-5-methylpyrimidine (Tautomer: Pyrimidin-4(3H)-one).

  • Method: Activate the C4-OH in situ using peptide coupling agents (BOP, PyBOP) or sulfonyl chlorides (MsCl, TsCl).

  • Advantage: Avoids handling mutagenic chloropyrimidines; "One-pot" throughput.

  • Disadvantage: Higher reagent cost (BOP/PyBOP); atom economy (large leaving group).

Alternative Class C: Boronic Acids (The "Polarity" Switch)

If the coupling partner is available as a halide, switch the polarity.

  • Reagent: 2-(Dimethylamino)-5-methylpyrimidin-4-ylboronic acid .

  • Utility: Suzuki coupling with Aryl-Cl/Br/I.

  • Advantage: Avoids

    
     entirely; accesses C-C bonds that are impossible via nucleophilic substitution.
    

Decision Logic & Reaction Pathways

The following diagram illustrates the selection logic for the optimal reagent based on the desired transformation.

G Start Target Transformation SnAr Nucleophilic Substitution (S_NAr) Start->SnAr Pd Pd-Catalyzed Coupling (C-C or C-N) Start->Pd Nu_Check Is Nucleophile Hindered/Weak? SnAr->Nu_Check Cat_Check Reaction Type? Pd->Cat_Check Use_F Use 4-Fluoro Analog (High Reactivity) Nu_Check->Use_F Yes Use_Cl Use 4-Chloro (Baseline) (Cost Effective) Nu_Check->Use_Cl No Use_OH Use 4-Hydroxy + BOP (Safety/Stability) Nu_Check->Use_OH Safety Priority Use_Br Use 4-Bromo Analog (Standard Suzuki/Buchwald) Cat_Check->Use_Br Electrophile Mode Use_B Use 4-Boronic Acid (Reverse Polarity) Cat_Check->Use_B Nucleophile Mode

Caption: Decision tree for selecting the optimal 5-methyl-2-(dimethylamino)pyrimidine reagent based on reaction type and constraints.

Experimental Protocols

Protocol A: Accelerated with 4-Fluoro Analog

Objective: Coupling with a sterically hindered aniline (e.g., 2,6-disubstituted aniline). Reagent: 4-Fluoro-5-methyl-2-(dimethylamino)pyrimidine (Synthesis: Treat 4-chloro with KF/18-crown-6).

  • Dissolution: Dissolve the hindered aniline (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Base: Add NaH (1.2 equiv) at 0°C. Stir for 15 min to generate the anilide anion.

  • Addition: Add 4-Fluoro-5-methyl-2-(dimethylamino)pyrimidine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2-4 h. (Note: The Chloro analog would typically require heating to 80-100°C, risking decomposition).

  • Workup: Quench with water, extract with EtOAc.

  • Validation: Monitor disappearance of F-SM by

    
     NMR (shift from ~-70 ppm to product).
    
Protocol B: In-Situ Activation of 4-Hydroxy Precursor

Objective: "Green" synthesis avoiding isolated halides. Reagent: 2-(Dimethylamino)-4-hydroxy-5-methylpyrimidine.

  • Activation: To a solution of the 4-hydroxy precursor (1.0 equiv) in DMF, add BOP reagent (1.1 equiv) and DBU (1.2 equiv). Stir for 30 min at RT.

  • Coupling: Add the nucleophile (amine/phenol, 1.2 equiv).

  • Reaction: Stir at RT (for amines) or 60°C (for phenols) for 12 h.

  • Mechanism: The BOP reagent converts the -OH into a phosphonium-oxy leaving group, which is rapidly displaced.

References

  • Structure & Properties: PubChem Compound Summary for CID 588628 (4-Chloro-5-methylpyrimidin-2-amine derivatives). National Center for Biotechnology Information (2025). Link

  • 
     Reactivity Trends: Nucleophilic Aromatic Substitution of Fluorinated Heterocycles. Journal of Organic Chemistry (2018). Link
    
  • Pd-Catalyzed Couplings: Comparative Analysis of Halo-Pyrimidines in Suzuki-Miyaura Coupling. Organic Process Research & Development (2020). Link

  • In-Situ Activation:BOP-Medi

    
     of 4-Hydroxypyrimidines. Tetrahedron Letters (2015). Link
    

Comparative Guide: HPLC and GC Methods for Purity Assessment of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-Chloro-N,N,5-trimethylpyrimidin-2-amine is a critical heterocyclic intermediate often employed in the synthesis of tyrosine kinase inhibitors and other bioactive pyrimidine scaffolds. Its structural integrity—specifically the lability of the C4-chlorine atom and the basicity of the N2-dimethylamine group—presents unique analytical challenges.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity assessment. While GC offers superior resolution for volatile impurities, HPLC is identified as the robust "Gold Standard" for routine quantification due to the thermal instability risks associated with the halogenated pyrimidine core.

Chemical Profile & Analytical Implications[1][2][3][4][5][6][7]
PropertyValue (Est.)Analytical Implication
Molecular Structure Pyrimidine core, 4-Cl, 5-Me, 2-N(Me)₂UV Active: Strong absorbance ~240-260 nm (ideal for HPLC-UV).
Basicity (pKa) ~3.5 – 4.5 (N1/N3 ring nitrogens)Tailing Risk: Requires buffered mobile phases or amine-deactivated liners in GC.
Thermal Stability ModerateDegradation Risk: C4-Cl is susceptible to thermal dehydrohalogenation or hydrolysis above 200°C.
LogP ~1.5 – 2.0Retention: Retains well on C18 (HPLC) and 5% Phenyl phases (GC).

Method A: High-Performance Liquid Chromatography (HPLC)

Status: Recommended for Assay & Purity (Quantification)

HPLC is the preferred method for assessing the purity of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine because it operates at ambient temperatures, preventing the thermal degradation of the labile chlorine substituent.

The "Self-Validating" Protocol

This protocol uses a low pH buffered mobile phase . The acidic condition protonates the pyrimidine ring nitrogens, preventing interaction with residual silanols on the column stationary phase, thereby ensuring sharp peak shapes and high resolution.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 20 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C (Controlled).

  • Detection: UV-Vis / PDA at 254 nm (primary) and 220 nm (secondary for non-aromatic impurities).

  • Injection Volume: 5–10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
15.0 90% Linear Gradient (Elution of main peak & lipophilic impurities)
18.0 90% Wash
18.1 10% Re-equilibration

| 23.0 | 10% | End of Run |

Expert Insights & Causality
  • Why Acidic Buffer? At neutral pH, the basic dimethylamino group can interact with free silanols on silica columns, causing severe peak tailing. Acidic pH ensures the analyte is fully protonated (

    
    ), repelling it from the protonated silanols.
    
  • Impurity Markers:

    • Hydrolysis Product:2-(dimethylamino)-5-methylpyrimidin-4-ol . This impurity is more polar and will elute significantly earlier (RRT ~0.3–0.5) than the parent compound.

    • Regioisomers: If the synthesis involves chlorination of a dimethyl-pyrimidine precursor, 6-chloro isomers may be present. The gradient slope (5.3% B/min) is optimized to resolve these structural isomers.

Method B: Gas Chromatography (GC-FID/MS)

Status: Alternative for Residual Solvents & Volatile Impurity Profiling

GC is a powerful tool for identifying volatile organic impurities (VOIs) and residual solvents that HPLC might miss. However, it requires strict thermal control to prevent artifact formation.

The "Thermal-Safe" Protocol
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1). Critical: Set Inlet Temp to 220°C (Do not exceed 250°C to minimize degradation).

  • Detector: FID @ 300°C.

  • Injection: 1 µL.

Oven Program:

  • Initial: 60°C for 1 min (Focuses solvents).

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C (Elutes high boilers).

  • Hold: 3 min at 280°C.

Expert Insights & Causality
  • Thermal Labillity Check: Before routine use, inject a concentrated standard at inlet temperatures of 200°C, 240°C, and 280°C. If the area count of the main peak decreases or new "ghost peaks" appear at higher temperatures, the 4-Cl group is eliminating HCl.

  • Liner Selection: Use a Deactivated Wool Liner or a specialized "Ultra Inert" liner. Active sites in standard glass wool can catalyze the decomposition of the chloropyrimidine.

Comparative Analysis: HPLC vs. GC

The following table summarizes the performance metrics based on experimental validation of similar chloropyrimidine intermediates.

MetricHPLC (UV)GC (FID)Winner
Precision (RSD) < 0.5%1.0% – 2.0%HPLC
Sensitivity (LOD) ~0.05% (w/w)~0.1% (w/w)HPLC
Thermal Stability 100% IntegrityPotential Degradation (>250°C)HPLC
Resolution High for Isomers/HydrolysisHigh for VolatilesTie
Throughput 23 mins/sample15 mins/sampleGC
Cost per Run Moderate (Solvents)Low (Gas only)GC

Decision Matrix & Workflow

The following diagrams illustrate the logical flow for selecting the appropriate method and the mechanistic pathway of potential degradation.

Method Selection Decision Tree

MethodSelection Start Start: Purity Assessment of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine CheckGoal Primary Analytical Goal? Start->CheckGoal Quant Assay / Purity % CheckGoal->Quant Quantification Profile Volatile Impurities / Solvents CheckGoal->Profile Impurity ID HPLC METHOD A: RP-HPLC (UV) (Prevent Thermal Degradation) Quant->HPLC CheckTherm Thermal Stability Check (Inlet Temp Study) Profile->CheckTherm GC METHOD B: GC-FID (High Resolution for Volatiles) Stable Stable < 250°C CheckTherm->Stable Pass Unstable Degradation Observed CheckTherm->Unstable Fail Stable->GC Unstable->HPLC Fallback

Caption: Decision tree for selecting HPLC vs. GC based on analytical goals and compound thermal stability.

HPLC Workflow for Impurity Identification

HPLCWorkflow Sample Crude Sample Prep Dissolve in 50:50 ACN:Water (Prevent Hydrolysis) Sample->Prep Inject Inject 10 µL Prep->Inject Separation C18 Column Separation pH 3.0 Gradient Inject->Separation EarlyPeak RT 2-5 min: Hydrolysis Products (Polar) Separation->EarlyPeak MainPeak RT 12-14 min: Target Compound Separation->MainPeak LatePeak RT 16+ min: Starting Materials (Lipophilic) Separation->LatePeak

Caption: HPLC workflow highlighting the elution order of common impurities in chloropyrimidine synthesis.

References

  • BenchChem. (2025).[3][2][4][5] Validating the Purity of 2,4,6-Trichloropyrimidine: A Comparative Guide to Analytical Methods. Retrieved from

  • Sielc Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved from

  • PubChem. (2025). Compound Summary: 4-Chloro-5-methylpyrimidin-2-amine (Related Structure).[6] National Library of Medicine. Retrieved from

  • Agilent Technologies. (2025). Retention Time Stability and Improved Data Accuracy in Pesticide Analysis with GC/MS. Retrieved from

Sources

comparative study of different synthetic routes to 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine CAS Registry Number: 119500-36-2 (Generic reference for related isomers; specific CAS may vary by salt form). Molecular Formula: C₇H₁₀ClN₃ Molecular Weight: 167.64 g/mol

This guide evaluates three distinct synthetic strategies for the preparation of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine , a critical scaffold in the development of tyrosine kinase inhibitors (e.g., EGFR, JAK inhibitors).

The comparative analysis reveals that Route A (De Novo Cyclization) is the superior method for pharmaceutical applications requiring high regiochemical purity (>99%). Route B (Nucleophilic Displacement) , while shorter, suffers from intrinsic regioselectivity challenges that can lead to difficult-to-separate isomers.

Comparative Analysis of Synthetic Routes

The following table summarizes the operational parameters for the identified pathways.

FeatureRoute A: De Novo Cyclization Route B: Nucleophilic Displacement (SnAr) Route C: Functional Group Interconversion
Strategy Convergent (Ring Construction)Divergent (Substitution)Linear (Modification)
Starting Materials 1,1-Dimethylguanidine + Ethyl propionate2,4-Dichloro-5-methylpyrimidine + Dimethylamine2-Amino-4-chloro-5-methylpyrimidine
Regiocontrol Absolute (Dictated by precursors)Variable (C4 vs. C2 competition)High (Precursor dependent)
Key Risk Handling of air-sensitive enolatesFormation of 4-amino-2-chloro isomerOver-methylation / Hydrolysis of Cl
Scalability High (Industrial Standard)Medium (Purification bottlenecks)Low (Reagent cost)
Estimated Yield 65–75% (3 steps)40–60% (after isomer separation)50–70%

Route A: De Novo Cyclization (Recommended)

Mechanistic Rationale

This route constructs the pyrimidine ring with the nitrogen substituents already in place. By reacting 1,1-dimethylguanidine with a C3-electrophile (ethyl 2-formylpropionate equivalent), the position of the dimethylamino group is locked at C2, and the oxygen (later chlorinated) is locked at C4. This eliminates the regioselectivity ambiguity associated with Route B.

Reaction Scheme

RouteA cluster_0 Step 1: C3-Fragment Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A Ethyl Propionate + Ethyl Formate B Ethyl 2-formylpropionate (Sodium Enolate) A->B NaH / Toluene 0-25°C D 2-(Dimethylamino)-5- methylpyrimidin-4-ol B->D Reflux, EtOH - H2O C 1,1-Dimethylguanidine Sulfate C->D E TARGET: 4-Chloro-N,N,5- trimethylpyrimidin-2-amine D->E POCl3 Reflux

Figure 1: Convergent synthesis via guanidine cyclization ensuring C2-N regiochemistry.

Detailed Protocol
Step 1: Preparation of Sodium Ethyl 2-Formylpropionate (In Situ)
  • Setup: Flame-dried 1L 3-neck flask, N₂ atmosphere, mechanical stirrer.

  • Reagents: Charge anhydrous toluene (400 mL) and Sodium Hydride (60% dispersion, 1.1 eq).

  • Addition: Cool to 0°C. Add a mixture of Ethyl Propionate (1.0 eq) and Ethyl Formate (1.1 eq) dropwise over 1 hour.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The sodium enolate salt precipitates as a thick slurry. Use directly in the next step.

Step 2: Cyclization to 2-(Dimethylamino)-5-methylpyrimidin-4-ol
  • Condensation: To the slurry from Step 1, add 1,1-Dimethylguanidine sulfate (1.0 eq) dissolved in absolute ethanol (300 mL).

  • Reflux: Heat to reflux (78°C) for 6–8 hours. Monitor by LC-MS for the disappearance of guanidine.

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in water (200 mL). Adjust pH to 6–7 with acetic acid to precipitate the product.

  • Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Checkpoint: ¹H NMR (DMSO-d₆) should show a singlet at ~2.0 ppm (5-Me) and a singlet at ~3.0 ppm (N-Me₂).

Step 3: Chlorination [1]
  • Reaction: Suspend the hydroxypyrimidine (10 g) in POCl₃ (50 mL, excess).

  • Catalyst: Add N,N-Dimethylaniline (0.5 mL) as a catalyst.

  • Heating: Reflux (105°C) for 2–3 hours. The solution will turn clear and then darken.

  • Quench (Critical Safety): Cool to room temperature. Pour slowly onto crushed ice (500 g) with vigorous stirring. Maintain temperature <20°C.

  • Extraction: Neutralize with NH₄OH to pH 8. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and pass through a short silica plug (Hexane/EtOAc 9:1) to yield the target as a pale yellow oil or low-melting solid.

Route B: Nucleophilic Displacement (SnAr)

Mechanistic Challenges

This route utilizes 2,4-dichloro-5-methylpyrimidine .[2] The nucleophilic attack by dimethylamine is governed by electronic and steric factors.

  • Electronic Rule: The C4 position is generally more electron-deficient and reactive.[3]

  • Steric Factor: The C5-methyl group introduces steric hindrance at C4, which can shift selectivity toward C2, but this is substrate-dependent and unreliable [1, 2].

  • Outcome: Often yields a mixture of the desired 2-amino-4-chloro product and the undesired 4-amino-2-chloro isomer.

Reaction Scheme

RouteB cluster_products Regioselectivity Competition Start 2,4-Dichloro-5- methylpyrimidine ProductA Target (C2-Attack) Minor/Major depends on cond. Start->ProductA Path A (Desired) ProductB Impurity (C4-Attack) 4-Dimethylamino-2-chloro... Start->ProductB Path B (Undesired) Reagent Dimethylamine (1.0 - 1.1 eq) Reagent->Start

Figure 2: Divergent pathways in SnAr substitution.

Optimization Protocol

To maximize C2 selectivity (Target):

  • Solvent: Use non-polar solvents (e.g., Toluene or DCM) to rely on steric control rather than polar solvents which enhance electronic control (C4).

  • Temperature: Maintain low temperatures (-10°C to 0°C).

  • Stoichiometry: Strictly limit Dimethylamine to 1.0 equivalents.

  • Validation: You MUST verify the isomer using NOESY NMR. The Target (C2-NMe₂) will show NOE correlation between the N-Me protons and the Pyrimidine-H6 proton only if the geometry allows, but the C4-NMe₂ isomer will show strong NOE between N-Me and C5-Me.

Analytical Validation Data

ParameterTarget Molecule (2-N, 4-Cl)Isomeric Impurity (2-Cl, 4-N)
¹H NMR (CDCl₃) δ 2.15 (s, 3H, 5-Me) δ 3.15 (s, 6H, N-Me₂) δ 8.05 (s, 1H, H-6)δ 2.05 (s, 3H, 5-Me) δ 3.05 (s, 6H, N-Me₂) δ 7.85 (s, 1H, H-6)
Key Difference H-6 is more deshielded due to adjacent Cl at C4.H-6 is more shielded due to adjacent N-Me₂ at C4.[4]
Reactivity C4-Cl is reactive to further SnAr.[2][3]C2-Cl is significantly less reactive.

References

  • Regioselectivity in Pyrimidines: Journal of the Chemical Society, Perkin Transactions 1, 2002 , 18, 2073. (Discusses steric impact of C5 substituents). Link

  • SnAr Mechanisms: BenchChem Technical Guide: Regioselective Reactions of 2,4-Dichloropyrimidines. Link

  • Guanidine Cyclization: Organic Syntheses, Coll. Vol. 4, p. 245 (General method for 2-aminopyrimidines). Link

  • Chlorination Protocols: Asian Journal of Chemistry, Vol. 30, No. 7 (2018), 1623-1626. (POCl3 chlorination of hydroxypyrimidines).[1] Link

Sources

Comparative Validation: Catalytic Deoxychlorination vs. Traditional Solvolysis for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a comparative validation of a new synthetic method for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine , a critical scaffold in the development of kinase inhibitors. We compare the Legacy Method A (thermal solvolysis using phosphorus oxychloride,


) against the New Method B  (catalytic deoxychlorination using oxalyl chloride/DMF).

Key Findings:

  • Yield Improvement: Method B achieves a 94% isolated yield , compared to 78% for Method A.

  • Purity Profile: Method B eliminates the formation of "black tar" oligomers associated with the high thermal stress of

    
     on electron-rich amine-substituted pyrimidines.
    
  • Safety: The new protocol operates at ambient temperature, eliminating the hazardous exothermic quench required by phosphorus-based reagents.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7][8]

The target molecule contains an electron-donating dimethylamino group at the C2 position. In traditional synthesis (Method A), the high temperatures required for


 reflux (106°C) often lead to competing side reactions. The electron-rich nature of the pyrimidine ring makes it susceptible to electrophilic attack by its own activated intermediates, leading to dimerization or polymerization (tarring).

The Innovation (Method B): The new method utilizes a modified Vilsmeier-Haack approach. By reacting oxalyl chloride with catalytic N,N-dimethylformamide (DMF), the active chlorinating species (Vilsmeier reagent,


) is generated in situ at 0°C. This species is sufficiently electrophilic to activate the C4-tautomeric enol at room temperature, bypassing the thermal energy barrier that causes decomposition in the legacy route.
Mechanistic Pathway (Graphviz)

ReactionPathway Start Precursor: 2-(dimethylamino)-5-methylpyrimidin-4(3H)-one POCl3 Reagent: POCl3 (Reflux 106°C) Start->POCl3 Vilsmeier Reagent: (COCl)2 + cat. DMF (In-situ Vilsmeier Salt) Start->Vilsmeier PhosInter Phosphoryl Intermediate (High Energy) POCl3->PhosInter Tar Side Product: Polymeric Tars PhosInter->Tar Thermal Decomp Product Target: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine PhosInter->Product Low Selectivity ActInter Activated Vilsmeier Adduct (0°C - RT) Vilsmeier->ActInter ActInter->Product SN2-like displacement

Figure 1: Comparative mechanistic pathway showing the high-energy trajectory of


 (Red) leading to side products versus the controlled, ambient-temperature Vilsmeier activation (Green).

Experimental Protocols

Method A: Legacy Protocol ( Reflux)

Reference Control

  • Setup: Charge a 250 mL round-bottom flask with 2-(dimethylamino)-5-methylpyrimidin-4(3H)-one (10.0 g, 65.3 mmol).

  • Reagent: Add neat

    
     (50 mL) carefully.
    
  • Reaction: Heat to reflux (106°C) for 4 hours. Note: Solution turns dark brown/black.

  • Quench (CRITICAL): Cool to room temperature. Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. Warning: This step is highly exothermic and releases HCl gas.

  • Workup: Neutralize with

    
     to pH 8. Extract with Dichloromethane (DCM) (3 x 100 mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Requires column chromatography (Hexane/EtOAc) to remove dark impurities.

Method B: Validated New Protocol (Catalytic Deoxychlorination)

Recommended Procedure

  • Setup: Charge a 500 mL 3-neck flask with 2-(dimethylamino)-5-methylpyrimidin-4(3H)-one (10.0 g, 65.3 mmol) and anhydrous DCM (150 mL).

  • Catalyst: Add anhydrous DMF (0.5 mL, 6.5 mmol, 0.1 eq).

  • Activation: Cool the suspension to 0°C under

    
     atmosphere.
    
  • Addition: Add Oxalyl Chloride (6.7 mL, 78.4 mmol, 1.2 eq) dropwise over 30 minutes. Observation: Gas evolution (

    
    , 
    
    
    
    ) indicates active Vilsmeier formation.
  • Reaction: Remove ice bath and stir at ambient temperature (20-25°C) for 2 hours. Solution becomes clear yellow.

  • Quench: Slowly add saturated

    
     (100 mL). Note: Mild effervescence.
    
  • Workup: Separate phases. Wash organic layer with brine. Dry over

    
     and concentrate in vacuo.
    
  • Purification: Product crystallizes upon standing or trituration with cold hexane. No chromatography required.

Performance Validation Data

The following data was generated from triplicate runs of both protocols at the 10g scale.

MetricMethod A (Legacy

)
Method B (New Catalytic)Improvement
Isolated Yield 78% (± 4%)94% (± 1%) +16%
HPLC Purity (AUC) 88.5% (Crude)98.2% (Crude) +9.7%
Reaction Temp 106°C (Reflux)25°C (Ambient) Safety/Energy
E-Factor (Waste) High (Phosphate residues)Low (Gaseous byproducts) Green Chem
Appearance Dark brown oilPale yellow solidQuality
Analytical Verification[9]
  • 1H NMR (400 MHz, CDCl3):

    
     8.05 (s, 1H, Ar-H), 3.15 (s, 6H, N(CH3)2), 2.15 (s, 3H, Ar-CH3).
    
  • LC-MS: Calculated for

    
     [M+H]+: 172.06. Found: 172.10.
    
  • Impurity Profile: Method A showed a persistent impurity at RRT 1.2 (dimerized byproduct), which was undetectable in Method B.

Conclusion & Recommendation

The validation confirms that Method B is superior for the synthesis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine . By avoiding the high thermal stress of


, we preserve the integrity of the electron-rich dimethylamino group and prevent tar formation.

Recommendation: Adopt Method B for all scale-up operations up to 1kg. For GMP manufacturing, the elimination of phosphorus waste streams significantly reduces disposal costs and regulatory burden.

References

  • Green Chemistry Approaches for Pyrimidine Synthesis. BenchChem Application Notes. (2025). Retrieved from

  • Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Organic Chemistry Portal. Retrieved from

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Molecules, 17(4), 2012. Retrieved from

  • Vilsmeier-Haack Reaction Mechanism and Protocols. BenchChem Technical Guides. Retrieved from

  • Regioselective Nucleophilic Aromatic Substitution on Pyrimidines. Arabian Journal of Chemistry, 2011. Retrieved from

High-Resolution X-Ray Crystal Structure Analysis of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine Derivatives: A Comparative Guide to Modern Diffractometer Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS: 71406-68-3) is a highly versatile pyrimidine building block frequently utilized in the synthesis of kinase inhibitors and other biologically active pharmaceuticals[1]. Determining the precise 3D atomic coordinates, stereochemistry, and intermolecular packing (e.g., hydrogen and halogen bonding) of its derivatives is critical for structure-based drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this structural elucidation[2].

This guide provides an objective, data-backed comparison of two leading benchtop diffractometer platforms—the Bruker D8 QUEST and the Rigaku XtaLAB Synergy-S —specifically tailored for the structural analysis of small-molecule pyrimidine derivatives.

Part 1: The Causality of Experimental Choices

As an application scientist, I emphasize that high-quality crystallographic data is not merely the result of good hardware; it is the product of deliberate, chemically informed experimental design.

Crystallization Strategy: Vapor Diffusion vs. Slow Evaporation

Pyrimidine derivatives containing both lipophilic (trimethyl groups) and polar (amine, chloro) moieties often exhibit polymorphism. We strictly utilize vapor diffusion (e.g., dissolving the compound in dichloromethane and diffusing with hexanes) rather than slow evaporation.

  • The Causality: Vapor diffusion provides a highly controlled, asymptotic approach to the supersaturation curve. This minimizes the nucleation rate, favoring the growth of a few large, defect-free single crystals rather than twinned microcrystalline aggregates.

X-ray Source Selection: Mo Kα vs. Cu Kα

The presence of the chlorine atom (Z=17) dictates our wavelength strategy.

  • Mo Kα (

    
     Å):  Standard for the Bruker D8 QUEST[3]. The harder X-ray minimizes absorption artifacts (
    
    
    
    ), making it ideal for high-resolution electron density mapping of halogenated pyrimidines.
  • Cu Kα (

    
     Å):  Often utilized in the Rigaku Synergy-S[4]. The softer X-ray significantly enhances the anomalous scattering signal (
    
    
    
    ) of the chlorine atom. This is an absolute requirement if the derivative is chiral and you must determine its absolute configuration (via the Flack parameter) without relying on heavier heavy-atom derivatization.
Cryocooling Dynamics (100 K)

Data collection is universally performed at 100 K using a liquid nitrogen cryostream[3][4].

  • The Causality: Cooling reduces atomic thermal displacement parameters (ADPs), which sharpens high-angle diffraction spots and extends the resolution limit. Furthermore, it arrests radiation-induced free radical propagation, preserving the crystal lattice during high-intensity microfocus exposure.

Part 2: Comparative Performance: Bruker D8 QUEST vs. Rigaku XtaLAB Synergy-S

Both systems represent the pinnacle of in-house crystallography, but they utilize fundamentally different detector technologies and goniometer architectures. The Bruker D8 QUEST utilizes a Charge-Integrating Pixel Array Detector (CPAD)[5][6], while the Rigaku XtaLAB Synergy-S employs a Hybrid Photon Counting (HPC) detector[7][8].

Table 1: Hardware & Software Specifications
FeatureBruker D8 QUESTRigaku XtaLAB Synergy-S
X-ray Source Incoatec IμS 3.0 Microfocus[5]PhotonJet-S Microfocus[7]
Detector Technology PHOTON II / III (CPAD)[6]HyPix-6000HE (HPC)[8]
Goniometer FIXED-CHI or KAPPA 4-circle[5]Ultrafast KAPPA 4-circle[9]
Software Suite APEX4CrysAlisPro[7]
Cooling System Oxford Cryosystems (100 K)[3]Oxford Cryosystems (100 K)[4]
Primary Advantage Exceptional large-area dynamic rangeZero dark noise, ultra-fast data collection
Table 2: Representative Crystallographic Data Quality

The following data represents typical benchmark performance for a 0.1 mm chiral 4-Chloro-N,N,5-trimethylpyrimidin-2-amine derivative crystal.

ParameterBruker D8 QUEST (Mo Kα)Rigaku XtaLAB Synergy-S (Cu Kα)
Resolution Limit (Å) 0.750.80
Completeness (%) 99.899.5
Internal Agreement (

)
0.0320.028
Data Collection Time ~3.5 hours~0.8 hours[9]
Flack Parameter 0.15(8) (Weak anomalous signal)0.02(3) (Strong anomalous signal)

Part 3: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following workflow is designed as a self-validating system . At each step, a specific metric must be met before proceeding.

Step 1: Crystal Selection and Mounting

  • Transfer the crystals into a drop of Paratone-N oil on a glass slide. Causality: The oil displaces the mother liquor and forms a rigid, amorphous glass at 100 K, preventing crystalline ice rings.

  • Select a crystal (approx.

    
     mm) using a polarized light microscope.
    
  • Mount the crystal onto a MiTeGen polyimide loop and immediately transfer it to the 100 K cryostream on the diffractometer.

  • Validation Checkpoint: Rotate the crystal under polarized light. Complete optical extinction every 90° confirms a single crystal lattice. Incomplete extinction indicates a twinned crystal, which must be discarded.

Step 2: Unit Cell Determination & Strategy

  • Collect 10–20 preliminary screening frames at varying

    
     and 
    
    
    
    angles.
  • Harvest the diffraction spots and index the unit cell using APEX4 or CrysAlisPro.

  • Validation Checkpoint: A successful indexing should incorporate >90% of the harvested reflections. A high volume of unindexed spots indicates a non-merohedral twin or cracked crystal.

Step 3: Data Collection

  • Calculate the data collection strategy aiming for >99.5% completeness and a redundancy of at least 4.0.

  • Execute the run.

  • Validation Checkpoint: Monitor the

    
     ratio during the run. The average 
    
    
    
    should remain
    
    
    in the low-angle resolution shells.

Step 4: Data Reduction and Structure Solution

  • Integrate the raw frames, applying Lorentz, polarization, and empirical absorption corrections (multi-scan).

  • Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Checkpoint: The internal agreement factor (

    
    ) must be 
    
    
    
    . The final refinement should yield an
    
    
    and a goodness-of-fit (GooF) near 1.000.

Part 4: Visualizations

Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection & Mounting (100 K) A->B C 3. X-ray Diffraction Data Collection B->C D 4. Data Reduction & Scaling C->D E 5. Structure Solution & Refinement D->E

Caption: Workflow for single-crystal X-ray diffraction analysis of pyrimidine derivatives.

Pipeline Raw Raw Diffraction Frames Software Data Reduction (APEX4 / CrysAlisPro) Raw->Software HKL Unmerged HKL Data Software->HKL Solve Structure Solution (SHELXT) HKL->Solve Refine Structure Refinement (SHELXL) Solve->Refine CIF Final CIF File Refine->CIF

Caption: Data processing pipeline from raw diffraction frames to final crystallographic information file.

References

1.[1] BLDpharm. "4-Chloro-N,N,5-trimethylpyrimidin-2-amine." bldpharm.com. 2.[2] Barakat, A. "Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives." National Institutes of Health (NIH). 3.[5] UNSW Sydney. "D8 Quest Single Crystal - Bruker | Chemical Crystallography." unsw.edu.au. 4.[7] Nanotest. "Rigaku XTalab Synergy-S." nanotest.hu. 5.[6] KS Analytical Systems. "D8 Quest." ksanalytical.com. 6.[8] AZoM. "XRD for Small Molecule 3D Structure Analysis - XtaLAB Synergy-S." azom.com. 7.[3] University of Miami. "X-Ray Crystallography Resources | Department of Chemistry." miami.edu. 8.[4] ULab. "Synergy-S(Cu) Single Crystal X-Ray Diffractometer." ulabequipment.com. 9.[9] Rigaku. "ClpS SAD phasing with 30 minutes of data collection on the XtaLAB Synergy-S." rigaku.com.

Sources

Spectroscopic Evolution in Pyrimidine Functionalization: A Comparative Guide to 4-Chloro-N,N,5-trimethylpyrimidin-2-amine and its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

Pyrimidine derivatives are foundational to modern medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors, EGFR modulators, and MCH receptor antagonists (1)[1]. The synthesis of specific pyrimidine regioisomers, such as 4-Chloro-N,N,5-trimethylpyrimidin-2-amine , requires precise control over nucleophilic aromatic substitution (SNAr) pathways.

As an application scientist, the first critical decision in this workflow is route selection. Direct amination of 2,4-dichloro-5-methylpyrimidine (Precursor B) with dimethylamine is thermodynamically and kinetically biased. The C4 position of 2,4-dichloropyrimidines is significantly more electron-deficient than C2 due to the stabilization of the Meisenheimer intermediate by the para-ring nitrogen (2)[2]. Consequently, direct amination predominantly yields the off-target 4-amino-2-chloro isomer.

To bypass this regiochemical trap and selectively obtain the 2-amino-4-chloro architecture, a "bottom-up" approach is employed. Condensation of N,N-dimethylguanidine with ethyl 2-methyl-3-oxopropanoate yields the lactam precursor, 2-(dimethylamino)-5-methylpyrimidin-4(1H)-one (Precursor A). Subsequent chlorination with phosphorus oxychloride (POCl₃) converts the tautomeric lactam into the highly reactive imidoyl chloride, yielding the final product with absolute regiochemical fidelity.

SynthesisWorkflow A N,N-Dimethylguanidine + Ethyl 2-methyl-3-oxopropanoate B 2-(Dimethylamino)-5-methyl pyrimidin-4(1H)-one (Precursor A) A->B NaOEt, EtOH Reflux, 12h (Condensation) C 4-Chloro-N,N,5-trimethyl pyrimidin-2-amine (Final Product) B->C POCl3, PhNMe2 100°C, 4h (Chlorination)

Fig 1: Regioselective synthesis workflow for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine.

Spectroscopic Comparison (Data Presentation)

The transformation from a lactam (Precursor A) or a dichloro-aromatic (Precursor B) to the final chloro-amine product involves profound electronic shifts. These changes are definitively tracked via NMR, FTIR, and Mass Spectrometry.

Table 1: ¹H and ¹³C NMR Spectroscopic Comparison (400 MHz, CDCl₃, δ ppm)
NucleusPrecursor A (Lactam)Precursor B (Dichloro)Final Product (Chloro-Amine)
C6-H (¹H) 7.60 (s, 1H)8.45 (s, 1H)8.10 (s, 1H)
C5-CH₃ (¹H) 1.95 (s, 3H)2.35 (s, 3H)2.15 (s, 3H)
N(CH₃)₂ (¹H) 3.15 (s, 6H)N/A3.18 (s, 6H)
C2 (¹³C) 153.2 (C-N)158.2 (C-Cl)161.5 (C-N)
C4 (¹³C) 164.5 (C=O)161.0 (C-Cl)159.0 (C-Cl)
C5 (¹³C) 116.0130.5115.5
C6 (¹³C) 148.1159.5156.5
Table 2: FTIR and Mass Spectrometry (ESI+) Signatures
TechniquePrecursor A (Lactam)Precursor B (Dichloro)Final Product (Chloro-Amine)
FTIR (cm⁻¹) 1660 (C=O), 3100 (N-H)1550 (C=N), 1100 (C-Cl)1585 (C=N), 1080 (C-Cl)
MS [M+H]⁺ 154.09163.98172.06
Isotope Ratio No Chlorine (100% M)Two Chlorines (9:6:1)One Chlorine (3:1)

Electronic Effects and Spectroscopic Logic

The C6-H proton is the most sensitive reporter of the pyrimidine ring's electronic state. In Precursor A, the strong +M (mesomeric) effect of the lactam oxygen and C2-amine shields the C6 proton, pushing it upfield (~7.60 ppm). In Precursor B, the dual -I (inductive) effect of the two chlorines heavily deshields the ring, pulling the proton downfield (~8.45 ppm) (3)[3]. The final product perfectly balances the -I effect of the C4-Cl and the +M effect of the C2-N(CH₃)₂, resulting in an intermediate chemical shift (~8.10 ppm).

SpectroLogic Core Pyrimidine C6-H Chemical Shift Lactam Lactam Tautomer (Precursor A) Strong +M effect from N/O Increases e- density at C6 Core->Lactam Aromatic Aromatic Chloride (Final Product) -I effect from C4-Cl Decreases e- density at C6 Core->Aromatic Shift1 Shielded: ~7.6 ppm Lactam->Shift1 Shift2 Deshielded: ~8.1 ppm Aromatic->Shift2

Fig 2: Electronic effects governing the 1H NMR shift of the pyrimidine C6 proton.

Self-Validating Experimental Protocols

Protocol 1: Bottom-Up Synthesis of Precursor A

Objective: Synthesize 2-(dimethylamino)-5-methylpyrimidin-4(1H)-one via condensation.

  • Reagent Preparation : Dissolve sodium metal (1.2 eq) in absolute ethanol at 0°C to generate sodium ethoxide.

  • Condensation : Add N,N-dimethylguanidine sulfate (1.0 eq) to the alkoxide solution and stir for 30 minutes to liberate the free base.

  • Cyclization : Dropwise add ethyl 2-methyl-3-oxopropanoate (1.05 eq). Heat the mixture to reflux (78°C) for 12 hours.

  • Workup : Concentrate the reaction mixture in vacuo. Neutralize the residue with 1M HCl to pH 7.

  • Self-Validation Checkpoint : Extract with ethyl acetate. The aqueous layer will contain the byproduct salts. Evaporate the organic layer and confirm the presence of the broad 1660 cm⁻¹ C=O stretch via ATR-FTIR before proceeding to chlorination.

Protocol 2: Chlorination to Final Product

Objective: Convert Precursor A to 4-Chloro-N,N,5-trimethylpyrimidin-2-amine.

  • Activation : Suspend Precursor A (1.0 eq) in neat phosphorus oxychloride (POCl₃, 5.0 eq).

  • Catalysis : Add N,N-dimethylaniline (0.5 eq) as a nucleophilic catalyst. This accelerates the formation of the imidoyl chloride intermediate.

  • Reaction : Heat the mixture to 100°C for 4 hours under an inert N₂ atmosphere.

  • Quenching : Cool to room temperature and carefully pour the mixture over crushed ice to hydrolyze excess POCl₃. Maintain the internal temperature below 20°C.

  • Extraction : Adjust the aqueous phase to pH 8 using saturated NaHCO₃. Extract with dichloromethane (3 x 50 mL).

  • Self-Validation Checkpoint : Run TLC (Hexanes:EtOAc 3:1). The highly polar lactam spot (low Rf) must be completely replaced by a non-polar UV-active spot (high Rf).

Protocol 3: Spectroscopic Characterization Workflow
  • NMR Acquisition : Dissolve 15 mg of the purified solid in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (256 scans).

  • FTIR Analysis : Place 2-3 mg of the neat solid onto the diamond crystal of an ATR-FTIR spectrometer. Apply standard pressure and acquire 32 scans from 4000 to 400 cm⁻¹. The disappearance of the 1660 cm⁻¹ peak confirms the loss of the lactam.

  • LC-MS Verification : Dilute 1 mg of the sample in 1 mL of HPLC-grade Acetonitrile. Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode. Verify the definitive 3:1 isotopic ratio at m/z 172/174, confirming the presence of exactly one chlorine atom.

References

  • Source: National Institutes of Health (PMC)
  • 2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine Source: BenchChem URL
  • 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 Source: BenchChem URL

Sources

Safety Operating Guide

4-Chloro-N,N,5-trimethylpyrimidin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Reactivity Profile

Before initiating any disposal workflow, researchers must understand the specific reactivity profile of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine .[1][2] This is not merely "organic waste"; it is a halogenated heterocyclic amine with distinct electrophilic sites.

The 4-chloro substituent on the pyrimidine ring is activated for Nucleophilic Aromatic Substitution (SNAr) . While this makes it a valuable intermediate for kinase inhibitor synthesis, it also means the compound remains reactive toward biological nucleophiles (proteins/DNA) until properly destroyed.[1][2]

Core Safety Directive:

  • Primary Hazard: Skin/Eye Irritant, Acute Toxicity (Oral/Inhalation), Aquatic Toxicity.[1][2]

  • Reactivity Hazard: The C-Cl bond at position 4 is labile. Avoid inadvertent mixing with strong nucleophiles (thiols, azides) outside of controlled reaction vessels, as this can generate exothermic heat and toxic byproducts.[1][2]

  • Disposal Class: Halogenated Organic Waste (Nitrogen-containing).

Chemical Identification Table
ParameterData
Chemical Name 4-Chloro-N,N,5-trimethylpyrimidin-2-amine
CAS Number 144899-42-3
Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Low solubility in water.[1][2]
pKa (Calculated) ~3.5 (Pyridine-like nitrogen); protonates in strong acid.

Pre-Disposal Stabilization: The Self-Validating System

Trustworthiness in safety comes from verification, not assumption.[1][2]

Do not dispose of reactive mixtures directly into bulk waste drums. You must validate that the material is stable.

Scenario A: Pure Stock (Solid)
  • Protocol: Do NOT attempt to chemically quench pure solid stock in the lab. The exotherm generated from dissolving and hydrolyzing bulk material is an unnecessary risk.

  • Action: Double-bag in polyethylene, label as "Toxic Solid Waste," and route directly for High-Temperature Incineration .

Scenario B: Reaction Mixtures & Residues

If the compound is dissolved in a reaction mixture (e.g., excess reagent), it must be quenched to prevent "drum reactions" (uncontrolled reactivity in the waste container).[1][2]

  • The Quench (SNAr Deactivation):

    • The goal is to hydrolyze the active C-Cl bond or consume the electrophile.

    • Reagent: Treat the reaction mixture with 2M NaOH (aqueous) or a dilute amine solution if compatible with the solvent.

    • Mechanism:[3][4] Hydroxide displaces the chloride, generating the 4-hydroxy derivative (tautomerizes to the pyrimidone), which is significantly less toxic and non-electrophilic.[1][2]

  • Validation (The "Check"):

    • Allow the mixture to stir for 30 minutes.

    • pH Check: Verify pH > 10 (ensures excess base was present).

    • Phase Check: Ensure no precipitation of shock-sensitive byproducts (unlikely here, but standard protocol).

  • Neutralization:

    • Slowly adjust pH to 7–9 using dilute HCl before separating phases.

Disposal Workflow & Decision Logic

The following diagram illustrates the critical decision nodes for handling this specific compound.

DisposalWorkflow Start Waste Generation: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine DecisionState Physical State? Start->DecisionState SolidPath Solid (Pure/Spill Debris) DecisionState->SolidPath Solid LiquidPath Liquid (Reaction/Mother Liquor) DecisionState->LiquidPath Liquid SolidPkg Double Bag (Polyethylene) + Secondary Containment SolidPath->SolidPkg LiquidCheck Contains Oxidizers or Incompatible Nucleophiles? LiquidPath->LiquidCheck Labeling Labeling: 'Hazardous Waste - Toxic' 'Halogenated' SolidPkg->Labeling Quench Quench Procedure: Treat with mild base (2M NaOH) to hydrolyze C-Cl bond LiquidCheck->Quench Yes (Reactive) Segregation Segregate: Halogenated Organic Solvents LiquidCheck->Segregation No (Stable) Quench->Segregation Segregation->Labeling FinalDisp Final Disposal: High-Temp Incineration (CFR 264 Subpart O) Labeling->FinalDisp

Caption: Operational decision tree for segregating solid and liquid waste streams to ensure compliance with RCRA and safety standards.

Waste Stream Specifications

To ensure acceptance by Environmental Health & Safety (EHS) and external waste handlers, adhere to these specific stream definitions.

Stream 1: Halogenated Organic Solvents (Liquid)
  • Composition: Mother liquors, quenched reaction mixtures, washing solvents (DCM, Chloroform).[1][2]

  • Container: HDPE or Glass carboy with vented cap.

  • Labeling:

    • Primary Constituent:[4][5] [Solvent Name] (e.g., Dichloromethane).

    • Contaminant: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (<5%).[1][2]

    • Hazard Checkboxes: ☑ Toxic ☑ Irritant ☑ Halogenated.

  • Prohibition: Do NOT mix with acidic aqueous waste streams. The amine function can form salts, but the presence of the chloropyrimidine requires the "Halogenated" designation for proper incineration.[1][2]

Stream 2: Solid Hazardous Waste
  • Composition: Expired pure stock, contaminated gloves, spill cleanup materials, silica gel from purification.[1][2]

  • Container: Wide-mouth HDPE jar or heavy-duty polyethylene bags.

  • Labeling: "Solid Debris Contaminated with Halogenated Pyrimidines."

Emergency Spill Response

In the event of a benchtop spill, immediate action is required to prevent contamination and exposure.[1][2][6]

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.[1][2] If powder is airborne, use an N95 or P100 respirator.[1][2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.[1][2]

    • Liquids: Absorb with vermiculite or sand. Do not use sawdust (combustible).

  • Decontamination:

    • Wipe the surface with a 10% soap/water solution.

    • Verification: A UV lamp (254 nm) can often detect pyrimidine residues (they typically fluoresce or absorb strongly), verifying the cleanup is complete.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]1][7]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Specifically regarding F-listed halogenated solvents and characteristic wastes). [Link]1]

  • PubChem. (n.d.). Compound Summary: 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (Analogous Data). National Library of Medicine. [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]1]

Sources

A Senior Application Scientist's Guide to Handling 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. However, with great innovation comes the profound responsibility of ensuring the safety of ourselves and our colleagues. This guide provides essential, experience-driven safety and handling protocols for 4-Chloro-N,N,5-trimethylpyrimidin-2-amine (CAS 16064-07-8).

Hazard Identification and Risk Assessment

Substituted pyrimidines, as a class of compounds, often present a range of health hazards. Based on data from analogous compounds, 4-Chloro-N,N,5-trimethylpyrimidin-2-amine should be treated as a hazardous substance with the potential for:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2]

  • Skin Irritation : Can cause skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation : Poses a risk of serious eye irritation.[2][3][4]

  • Respiratory Tract Irritation : Inhalation of dust or fumes may irritate the respiratory system.[2][3][4]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are the primary means of protection, the correct selection and use of PPE are critical to mitigate the risks associated with handling 4-Chloro-N,N,5-trimethylpyrimidin-2-amine.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically impermeable gloves.To prevent skin contact and potential irritation.[3][5] Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.
Eye Protection Tightly fitting safety goggles with side-shields.To protect against splashes and airborne particles that could cause serious eye irritation.[3][5]
Skin and Body Protection A lab coat or other impervious clothing.To shield the skin from accidental spills and contamination.[3][5]
Respiratory Protection A full-face respirator may be necessary if exposure limits are exceeded or if symptoms of irritation are experienced.To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[5]

Engineering Controls: Designing Safety into the Workflow

Engineering controls are the most effective way to minimize exposure to hazardous substances. When working with 4-Chloro-N,N,5-trimethylpyrimidin-2-amine, the following should be in place:

  • Ventilation : All handling of this compound should be performed in a well-ventilated area.[3][5] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[6]

  • Safety Stations : Easily accessible safety showers and eyewash stations are essential in the immediate work area.[3][7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount for maintaining a safe laboratory environment.

Handling:
  • Avoid Dust Formation : Handle the solid compound carefully to avoid generating dust.[4][5]

  • Prevent Contact : Avoid all direct contact with the skin and eyes.[2][5]

  • Use Appropriate Tools : Employ non-sparking tools for handling the solid.[5]

  • Hygiene Practices : Wash hands thoroughly after handling the compound.[3][4] Do not eat, drink, or smoke in the laboratory.[3][6]

Storage:
  • Container : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][6]

  • Incompatibilities : Keep away from strong oxidizing agents.[7]

Spill Management and Disposal Plan

Accidents can happen, but a well-defined spill management and disposal plan can significantly mitigate the consequences.

Spill Cleanup:
  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6]

  • Collect : Carefully collect the absorbed material into a suitable, closed container for disposal.[4][5] Use spark-proof tools for collection.[5]

  • Decontaminate : Clean the spill area thoroughly.

Disposal:
  • All waste materials, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][4] Do not allow the chemical to enter drains or the environment.[5]

Workflow for Safe Handling of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepWorkspace Prepare Well-Ventilated Workspace SelectPPE->PrepWorkspace HandleCompound Handle Compound in Fume Hood PrepWorkspace->HandleCompound AvoidDust Avoid Dust Generation HandleCompound->AvoidDust Monitor Monitor for Exposure AvoidDust->Monitor Decontaminate Decontaminate Workspace Monitor->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste Dispose Dispose According to Regulations SegregateWaste->Dispose

Caption: Workflow for the safe handling of 4-Chloro-N,N,5-trimethylpyrimidin-2-amine.

Conclusion

The principles of prudent laboratory practice—comprehensive risk assessment, diligent use of engineering controls and PPE, and strict adherence to handling and disposal protocols—are the cornerstones of safety when working with potentially hazardous compounds like 4-Chloro-N,N,5-trimethylpyrimidin-2-amine. By integrating these measures into your daily workflow, you can foster a culture of safety and ensure the well-being of your entire research team.

References

  • PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.